3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLDRPQJUQSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159472 | |
| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-77-5 | |
| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC287320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TU9M7GRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines in-depth characterization methodologies, and discusses the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insights. Urea derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a reactive chloroacetyl group, serves as a versatile intermediate for further chemical modifications and the exploration of novel bioactive molecules.
Introduction: Significance and Rationale
Urea and its derivatives have long been a cornerstone in the development of therapeutic agents, owing to the ability of the urea functional group to form stable hydrogen bonds with biological targets such as proteins and receptors.[2] The incorporation of an N-acyl group, specifically a chloroacetyl moiety, introduces a reactive electrophilic site. This functional handle allows for facile derivatization through nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
The target molecule, this compound, combines the structural features of an aryl urea with a reactive chloroacetyl group, making it a valuable building block in synthetic and medicinal chemistry. Understanding its synthesis and thorough characterization is paramount for its effective utilization in drug discovery pipelines.
Synthesis of this compound
The synthesis of the title compound is achieved through the N-acylation of 1-(4-methylphenyl)urea with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the more nucleophilic nitrogen of the urea.
Reaction Mechanism and Principle
The synthesis proceeds via the nucleophilic attack of the terminal nitrogen atom of 1-(4-methylphenyl)urea on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting urea and impede the reaction.
Experimental Protocol
Materials:
-
1-(4-methylphenyl)urea (p-tolylurea)
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Büchner funnel and flask
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylphenyl)urea (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. The addition of chloroacetyl chloride often results in the formation of a precipitate (triethylamine hydrochloride).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]
-
Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold deionized water with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.[1][4]
-
Drying: Dry the purified crystals under vacuum.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Acetone is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it with care in a fume hood.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[6] |
| Molecular Weight | 226.66 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to -NH) | ~7.3-7.5 | Doublet | 2H |
| Aromatic protons (meta to -NH) | ~7.1-7.2 | Doublet | 2H |
| -NH- (urea) | ~8.5-9.5 | Broad Singlet | 1H |
| -NH- (acylurea) | ~10.0-11.0 | Broad Singlet | 1H |
| -CH₂-Cl | ~4.2-4.5 | Singlet | 2H |
| -CH₃ (tolyl) | ~2.2-2.4 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (acyl) | ~165-170 |
| C=O (urea) | ~150-155 |
| Aromatic C (quaternary, attached to N) | ~135-140 |
| Aromatic C (quaternary, attached to CH₃) | ~130-135 |
| Aromatic CH (ortho to -NH) | ~129-130 |
| Aromatic CH (meta to -NH) | ~120-125 |
| -CH₂-Cl | ~40-45 |
| -CH₃ (tolyl) | ~20-22 |
Note: Chemical shifts are approximate and can vary depending on the solvent.[7]
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretching (urea) | 3200-3400 | Medium-Strong |
| C-H Stretching (aromatic) | 3000-3100 | Medium |
| C-H Stretching (aliphatic) | 2850-3000 | Medium |
| C=O Stretching (acyl) | 1700-1740 | Strong |
| C=O Stretching (urea) | 1640-1680 | Strong |
| N-H Bending | 1550-1620 | Medium |
| C=C Stretching (aromatic) | 1450-1600 | Medium |
| C-N Stretching | 1200-1350 | Medium |
| C-Cl Stretching | 600-800 | Medium-Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z | Notes |
| [M]⁺ | 226/228 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M+H]⁺ | 227/229 | Protonated molecular ion. |
| [M-Cl]⁺ | 191 | Loss of chlorine. |
| [M-CH₂Cl]⁺ | 177 | Loss of the chloroacetyl group. |
| [p-tolyl-NCO]⁺ | 133 | Fragmentation of the urea linkage. |
| [p-tolyl-NH₂]⁺ | 107 | Fragmentation of the urea linkage. |
Note: The relative intensities of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be approximately 3:1.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has detailed a reliable and reproducible method for the synthesis of this compound from readily available starting materials. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. Furthermore, the comprehensive characterization plan, encompassing a suite of spectroscopic and physical analyses, ensures the confirmation of the product's identity and purity. The data presented herein serves as a benchmark for researchers working with this and related N-acyl urea compounds. The successful synthesis and characterization of this molecule open avenues for the development of novel compounds with potential therapeutic applications.
References
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- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.).
- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
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- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016).
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The Rising Therapeutic Potential of Chloroacetyl Urea Derivatives: A Technical Guide to Unlocking Their Biological Activity
Abstract
The urea scaffold represents a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] A particularly compelling subclass, novel chloroacetyl urea derivatives, is gaining significant traction for its diverse and potent biological activities. The incorporation of the reactive chloroacetyl group onto the urea backbone creates a unique chemical entity with the potential to interact with a variety of biological targets, leading to significant anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds. We will delve into the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Design of Chloroacetyl Urea Derivatives
The therapeutic efficacy of urea derivatives is often attributed to their ability to form strong hydrogen bonds with biological receptors.[1] The addition of a chloroacetyl moiety introduces an electrophilic center, enhancing the molecule's reactivity and potential for covalent interactions with target proteins. This strategic combination of a classic pharmacophore with a reactive group is the driving force behind the heightened biological activity observed in this class of compounds. The chloroacetyl group can act as a "warhead," irreversibly binding to nucleophilic residues in the active sites of enzymes or on the surface of proteins, leading to potent and sustained inhibition.
The general structure of a chloroacetyl urea derivative allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical properties and biological activity. By varying the substituents on the aryl rings (R1 and R2), researchers can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity.
Synthesis of Novel Chloroacetyl Urea Derivatives
The synthesis of chloroacetyl urea derivatives is typically a straightforward process, often involving a multi-step reaction sequence. A common and efficient method involves the reaction of a substituted aniline with chloroacetyl isocyanate or a two-step process involving chloroacetylation of a parent urea compound.[6][7]
General Synthetic Protocol: N-(Chloroacetyl)-N'-(substituted phenyl) Urea
This protocol outlines a reliable method for the synthesis of N-(chloroacetyl)-N'-(substituted phenyl) urea derivatives.
Step 1: Synthesis of the Phenylurea Intermediate
-
Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution to act as a base.
-
Slowly add a solution of potassium cyanate (1.2 eq) in water to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenylurea intermediate by recrystallization or column chromatography.
Step 2: Chloroacetylation of the Phenylurea
-
Suspend the purified phenylurea (1.0 eq) in dry DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 eq) to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final N-(chloroacetyl)-N'-(substituted phenyl) urea derivative by column chromatography or recrystallization to yield the final product.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Evaluation of Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of urea derivatives, with mechanisms including the inhibition of tubulin polymerization and receptor tyrosine kinases (RTKs).[3][8][9] The chloroacetyl moiety can enhance this activity by forming covalent bonds with key targets in cancer cells.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[10][11][12]
Protocol: MTT Assay for Chloroacetyl Urea Derivatives
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete culture medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the chloroacetyl urea derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: In Vitro Cytotoxicity of Novel Chloroacetyl Urea Derivatives
| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) |
| CAU-01 | 4-Cl | H | MCF-7 (Breast) | 8.5 |
| CAU-02 | 4-OCH3 | H | MCF-7 (Breast) | 15.2 |
| CAU-03 | 4-Cl | 2-F | A549 (Lung) | 5.1 |
| CAU-04 | 4-NO2 | H | A549 (Lung) | 12.8 |
| CAU-05 | 3,4-diCl | H | HCT116 (Colon) | 3.7 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.9 |
| Doxorubicin | - | - | A549 (Lung) | 1.2 |
| Doxorubicin | - | - | HCT116 (Colon) | 1.5 |
This is a representative table. Actual data will vary based on the specific compounds and cell lines tested.
Mechanistic Insights: Investigating Signaling Pathways
The anticancer activity of many urea derivatives is linked to the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[13][14] Western blotting is a powerful technique to investigate the effect of chloroacetyl urea derivatives on the phosphorylation status of key proteins in this pathway.
Workflow for Investigating MAPK/ERK Pathway Inhibition
Caption: Western Blot Workflow for MAPK/ERK Pathway Analysis.
Evaluation of Antimicrobial Activity
Urea derivatives have also demonstrated significant potential as antimicrobial agents.[4][15][16] The chloroacetyl group can enhance their efficacy by targeting essential bacterial enzymes.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used and reliable technique for preliminary screening of the antimicrobial activity of novel compounds.[17][18][19]
Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in nutrient broth overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[15]
-
-
Plate Preparation:
-
Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the agar plate.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Prepare different concentrations of the chloroacetyl urea derivative in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound concentration into the wells.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[17]
-
Data Presentation: Antimicrobial Activity of Chloroacetyl Urea Derivatives
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |
| CAU-01 | 50 | 12 | 8 |
| CAU-01 | 100 | 18 | 11 |
| CAU-05 | 50 | 15 | 10 |
| CAU-05 | 100 | 22 | 14 |
| Ciprofloxacin | 10 | 25 | 28 |
| DMSO | - | 0 | 0 |
This is a representative table. Actual data will vary based on the specific compounds and microbial strains tested.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of urea derivatives have also been an area of active research.[5] The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[8][9][20]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model induces an acute and localized inflammatory response that can be quantified by measuring the increase in paw volume.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Use healthy adult male Wistar rats (180-220 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the chloroacetyl urea derivative.
-
-
Compound Administration:
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Logical Relationship of Inflammatory Response
Caption: Inflammatory Cascade in Carrageenan-Induced Edema.
Conclusion and Future Directions
Novel chloroacetyl urea derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their unique chemical structure, combining the hydrogen-bonding capabilities of the urea moiety with the reactive nature of the chloroacetyl group, allows for potent and often targeted biological activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, as well as optimizing their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued exploration of this chemical space is poised to yield novel and effective therapeutic agents for a range of challenging diseases.
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An In-depth Technical Guide to the Mechanism of Action of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for elucidating the mechanism of action of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. Lacking specific literature for this molecule, this guide synthesizes principles from medicinal chemistry and chemical biology to postulate a primary mechanism and outlines a rigorous, multi-phase experimental strategy for its validation. The central hypothesis is that this compound functions as a targeted covalent inhibitor . This guide details the chemical basis for this hypothesis and presents a self-validating system of protocols, from unbiased target discovery to precise mechanistic characterization and cellular pathway analysis, designed to provide a definitive understanding of the compound's biological activity.
Introduction and Mechanistic Hypothesis
The structure of this compound presents a compelling case for a specific and potent mechanism of action. A rational analysis of its constituent moieties allows for the formulation of a primary hypothesis that can be systematically tested.
-
The Electrophilic "Warhead": The 2-chloroacetyl group is a well-characterized electrophile, or "warhead," known to be reactive towards nucleophilic amino acid residues within proteins.[1][2] The carbon alpha to the carbonyl is rendered electron-deficient, making it susceptible to nucleophilic attack, most commonly by the thiol group of cysteine residues.[3] This reactivity strongly suggests a mechanism involving the formation of a stable, irreversible covalent bond with a protein target.[4]
-
The Recognition Scaffold: Covalent reactivity alone is insufficient for a targeted therapeutic or a useful chemical probe; it must be directed. The 1-(4-methylphenyl)urea portion of the molecule serves as the recognition scaffold. The urea moiety is a privileged structure in medicinal chemistry, capable of forming multiple hydrogen bonds with a protein's active site or binding pocket, thereby conferring affinity and specificity.[5][6][7] The 4-methylphenyl group provides a hydrophobic surface that can engage with non-polar regions of a binding site, further contributing to the initial, non-covalent binding event.
Primary Hypothesis: The mechanism of action for this compound is a two-step process characteristic of targeted covalent inhibitors. First, the molecule reversibly binds to a specific protein target, driven by hydrogen bonding and hydrophobic interactions mediated by the phenylurea scaffold. Second, following this initial binding, the electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic residue (e.g., cysteine), forming an irreversible covalent bond and permanently inactivating the protein.
Caption: Proposed two-step mechanism of covalent inhibition.
A Phased Experimental Roadmap for Mechanism of Action Elucidation
To rigorously test our hypothesis, a phased approach is required, beginning with unbiased target identification and proceeding through validation to cellular pathway analysis.
Phase I: Unbiased Target Identification via Chemical Proteomics
The primary challenge is to identify the specific protein(s) that this compound interacts with in a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.[8][9][10] We will employ a competitive ABPP workflow.
Principle of Competitive ABPP: This method uses broad-spectrum activity-based probes that target a large class of enzymes (e.g., cysteine-reactive probes). By pre-incubating a proteome with our compound of interest, its specific protein targets will be occupied and thus unable to react with the probe. Proteins showing reduced probe labeling in the presence of our compound are identified as potential targets.[11]
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Lyse cultured cells (e.g., a relevant cancer cell line) or tissue homogenates under native conditions to preserve protein function. Determine total protein concentration via a Bradford or BCA assay.
-
Inhibitor Incubation: Aliquot the proteome into two sets. To the experimental set, add this compound (e.g., at 10x the concentration that elicits a cellular phenotype). To the control set, add a vehicle (e.g., DMSO). Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Probe Labeling: Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) to both sets and incubate to label accessible cysteine residues.
-
Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the probe-labeled fraction of the proteome. Wash thoroughly to remove non-specifically bound proteins.
-
Sample Preparation for MS: Elute the enriched proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein between the vehicle-treated and inhibitor-treated samples. Proteins with significantly reduced abundance in the inhibitor-treated sample are considered primary target candidates.
Caption: Competitive ABPP workflow for target identification.
Table 1: Hypothetical Output from Competitive ABPP Analysis
| Protein ID | Gene Name | Protein Name | Fold Change (Inhibitor/Vehicle) | p-value | Function |
| P04035 | KSR1 | Kinase suppressor of Ras 1 | 0.08 | 0.0001 | Kinase Scaffold |
| Q13153 | MAP2K4 | Mitogen-activated protein kinase kinase 4 | 0.15 | 0.0012 | Protein Kinase |
| P27361 | GSK3B | Glycogen synthase kinase-3 beta | 0.89 | 0.4531 | Protein Kinase |
| P62258 | PRDX1 | Peroxiredoxin-1 | 0.11 | 0.0005 | Peroxidase |
| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.95 | 0.6122 | Chaperone |
Proteins with a low fold-change and low p-value (e.g., KSR1, MAP2K4, PRDX1) are prioritized as high-confidence hits.
Phase II: Target Validation and Mechanistic Confirmation
Once high-confidence candidates are identified, a suite of orthogonal experiments is required to validate them as true targets and confirm the proposed covalent mechanism.[12][13]
1. Biochemical Validation of Inhibition
-
Protocol:
-
Clone, express, and purify the top candidate proteins (e.g., KSR1, MAP2K4) using recombinant protein expression systems (e.g., E. coli or baculovirus).
-
Perform an in vitro activity assay relevant to the protein's function (e.g., a kinase assay using a specific substrate and measuring ATP consumption or substrate phosphorylation).
-
Determine the IC50 value of this compound by incubating the enzyme with a range of inhibitor concentrations.
-
To test for time-dependence, a hallmark of covalent inhibition, pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the activity assay. A leftward shift in the IC50 curve with increased pre-incubation time supports covalent modification.
-
2. Confirmation of Covalent Adduct Formation
-
Protocol (Intact Protein Mass Spectrometry):
-
Incubate the purified target protein with a 5-10 fold molar excess of the inhibitor.
-
Analyze the mixture using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
A mass increase corresponding to the molecular weight of the inhibitor minus HCl (C10H11N2O2 = 207.21 Da) confirms the formation of a covalent adduct.
-
3. Identification of the Modified Residue
-
Protocol (Peptide Mapping by LC-MS/MS):
-
Covalently label the target protein with the inhibitor as described above.
-
Denature, reduce, alkylate (with a standard reagent like iodoacetamide), and digest the protein into peptides with trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide that exhibits a mass shift corresponding to modification by the inhibitor. The fragmentation pattern (MS2 spectrum) of this peptide will reveal the specific amino acid residue that has been modified.
-
4. Site-Directed Mutagenesis
-
Protocol:
-
Identify the modified residue from peptide mapping (e.g., Cys-250).
-
Use site-directed mutagenesis to create a mutant version of the target protein where this residue is replaced with a non-nucleophilic amino acid (e.g., Cys250Ala).
-
Express and purify the mutant protein.
-
Repeat the in vitro activity and intact mass spectrometry assays. The mutant protein should no longer be inhibited by the compound, and no covalent adduct should be observed. This provides definitive evidence that the identified residue is the sole target of covalent modification.
-
Table 2: Expected Outcomes for Target Validation Experiments (Hypothetical Target: MAP2K4)
| Experiment | Expected Result with Wild-Type MAP2K4 | Expected Result with Cys250Ala Mutant MAP2K4 | Conclusion |
| In Vitro Kinase Assay | Time-dependent inhibition, IC50 in nM-µM range | No significant inhibition | Inhibition is dependent on Cys-250. |
| Intact Protein MS | Mass shift of +207.2 Da observed | No mass shift observed | Compound forms a covalent bond with the protein. |
| Peptide Mapping | Peptide containing Cys-250 shows +207.2 Da modification | N/A | Cys-250 is the specific site of modification. |
Phase III: Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target in the complex environment of a living cell and understanding the downstream consequences are the final critical steps.
1. Cellular Target Engagement
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the inhibitor or vehicle.
-
Lyse the cells and heat aliquots of the lysate to a range of temperatures.
-
Centrifuge to pellet aggregated, denatured proteins and analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., MAP2K4).
-
Binding of the inhibitor should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.
-
2. Downstream Signaling Analysis
-
Protocol (Western Blotting):
-
Based on the known function of the validated target (e.g., MAP2K4 is part of the JNK/p38 MAPK pathway), identify key downstream signaling nodes.
-
Treat cells with the inhibitor for various times and at different concentrations.
-
Prepare cell lysates and perform Western blotting to probe the phosphorylation status of downstream proteins (e.g., phospho-JNK, phospho-p38).
-
Inhibition of MAP2K4 should lead to a decrease in the phosphorylation of its downstream targets.
-
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion
The molecular architecture of this compound strongly supports the hypothesis of a targeted covalent inhibition mechanism. The chloroacetyl group provides the reactive potential, while the phenylurea scaffold is poised to confer binding specificity. This guide outlines a robust, logical, and self-validating experimental workflow designed to rigorously test this hypothesis. By systematically progressing from unbiased target discovery using advanced proteomics to precise biochemical and cellular validation, this research plan will definitively establish the molecular target, the specific site of interaction, and the downstream functional consequences of this compound. The successful completion of this investigation will not only elucidate the mechanism of action but also validate the potential of this compound as a valuable chemical probe for studying biology or as a lead compound for therapeutic development.
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Whitepaper: A Framework for the Comprehensive In Vitro Evaluation of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro evaluation of the novel small molecule, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. The structural features of this compound, specifically the reactive 2-chloroacetyl group and the diaryl urea scaffold, suggest potential as a targeted covalent inhibitor, a class of molecules of high interest in modern drug discovery. Urea-based derivatives have demonstrated significant therapeutic potential, including activity as kinase inhibitors in oncology.[1][2] This document provides a logical, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the compound's biological activity. We will proceed from broad phenotypic screening to elucidate its mechanism of action and, ultimately, to identify its specific molecular target(s). Each proposed experimental phase is detailed with step-by-step protocols, rationale for methodological choices, and clear data presentation formats, establishing a self-validating system for robust scientific inquiry.
Introduction and Scientific Rationale
The pursuit of novel therapeutic agents requires a systematic and logically progressing evaluation pipeline. The compound this compound presents a compelling case for investigation. Its core structure is a diaryl urea, a privileged pharmacophore present in numerous FDA-approved kinase inhibitors, such as Sorafenib, which function by forming critical hydrogen bonds within ATP-binding pockets.[2][3] The addition of a 2-chloroacetyl moiety introduces an electrophilic center, creating the potential for covalent bond formation with nucleophilic residues (e.g., cysteine) on a target protein. This covalent interaction can lead to irreversible inhibition, offering advantages in potency and duration of action.
The primary objectives of this in vitro evaluation are:
-
To quantify the cytotoxic and anti-proliferative activity of the compound across a panel of clinically relevant cancer cell lines.
-
To determine the primary mechanism through which the compound induces cell death or growth arrest.
-
To identify and validate the specific protein target(s) responsible for its biological effects.
This guide provides the experimental framework to achieve these objectives, transforming a novel chemical entity into a well-characterized lead candidate.
Phase I: Primary Anti-Proliferative Screening
The initial step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation. This phase establishes the compound's potency (via IC₅₀ determination) and its selectivity between cancerous and non-cancerous cells.
Causality Behind Experimental Choices
-
Assay Selection (Resazurin Reduction): We will employ a resazurin (AlamarBlue)-based assay. This method measures the metabolic activity of viable cells, which is a robust indicator of proliferation.[4] Unlike endpoint assays that require cell lysis, it is non-toxic, allowing for kinetic monitoring if desired. Its fluorescence-based readout provides high sensitivity and a wide dynamic range, making it ideal for high-throughput screening.[4]
-
Cell Line Panel: A diversified panel is crucial for identifying preliminary indications of tumor-type specificity. We propose using:
-
A549: A human non-small cell lung cancer cell line.
-
HT-29: A human colorectal adenocarcinoma cell line.
-
MDA-MB-231: A human triple-negative breast cancer cell line.[5]
-
HEK293: A non-cancerous human embryonic kidney cell line, included to calculate a Selectivity Index (SI), a primary measure of potential therapeutic window.[6]
-
Experimental Workflow: Anti-Proliferative Assay
-
Protocol: Annexin V/PI Staining
-
Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with the compound at its 1X and 2X IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvest: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Cell Cycle Analysis
-
Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can subsequently lead to apoptosis. By staining the DNA content of cells with a fluorescent dye like Propidium Iodide (after membrane permeabilization), we can quantify the proportion of cells in each phase of the cycle. An accumulation of cells in a specific phase following treatment indicates cell cycle arrest.
-
Protocol: Cell Cycle Analysis by PI Staining
-
Treatment: Treat cells as described for the apoptosis assay.
-
Harvest & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer.
-
Data Presentation: Hypothetical MoA Data
Table 2: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 55% | 30% | 15% |
| Compound (1X IC₅₀) | 45% | 25% | 30% |
| Compound (2X IC₅₀) | 20% | 15% | 65% |
This hypothetical data suggests a strong G2/M phase arrest induced by the compound.
Phase III: Target Identification and Validation
Identifying the direct molecular target is the most critical step in validating a novel compound as a potential drug. Given the compound's structure, a label-free method is preferable to avoid synthesizing tagged versions that may have altered activity.
Rationale for Method Selection: DARTS
Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free technique for identifying the protein targets of small molecules. [7][8]The principle is that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolytic degradation. This change in stability can be detected by Western Blot or mass spectrometry. [8]This method is particularly well-suited for identifying targets of covalent inhibitors, as the permanent bond provides significant stabilization.
Experimental Workflow: DARTS Protocol
Detailed Protocol: DARTS
-
Lysate Preparation: Culture and harvest MDA-MB-231 cells. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Clarify the lysate by centrifugation.
-
Compound Incubation: Divide the lysate into two main groups: one for vehicle (DMSO) control and one for the test compound. Incubate the lysate with a high concentration of this compound (e.g., 100X IC₅₀) for 1 hour at room temperature to ensure target engagement.
-
Protease Digestion: Add a broad-spectrum protease, such as Pronase, to both the control and treated lysates at various concentrations (e.g., 1:1000, 1:500 w/w protease:lysate). Incubate for 30 minutes at room temperature.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Visualization & Identification:
-
Candidate Approach: If you have a hypothesized target (e.g., a specific kinase), perform a Western blot using an antibody against that protein. A protected, full-length band in the compound-treated lane that is absent or diminished in the control lane indicates stabilization.
-
Unbiased Approach: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain). Excise bands that are uniquely present or significantly more intense in the compound-treated lane. Identify the protein(s) in these bands using LC-MS/MS analysis.
-
Data Synthesis and Proposed Mechanism
By integrating the findings from all three phases, a comprehensive picture of the compound's in vitro activity emerges.
-
Hypothetical Synthesis: The primary screening showed that this compound is a potent anti-proliferative agent, particularly against triple-negative breast cancer cells, with a favorable selectivity index (Table 1). Mechanism of action studies revealed that the compound induces a strong G2/M cell cycle arrest (Table 2) and subsequently triggers apoptosis. The DARTS experiment, followed by mass spectrometry, hypothetically identified Polo-like kinase 1 (PLK1), a key regulator of the G2/M transition, as the direct binding partner.
This leads to a testable, unified hypothesis for the compound's mechanism of action.
Conclusion and Future Directions
This guide presents a systematic framework for the in vitro characterization of this compound. The proposed workflow, progressing from broad cytotoxicity screening to specific target identification, provides a robust pathway for evaluating its therapeutic potential. The hypothetical findings—potent and selective cytotoxicity driven by covalent inhibition of a key cell cycle regulator—underscore the compound's promise as a lead candidate for further development.
Next Steps:
-
Target Validation: Confirm PLK1 inhibition using enzymatic assays and by observing downstream phosphorylation events.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity. [9]* In Vivo Evaluation: Assess the compound's efficacy and safety in preclinical animal models of cancer.
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Spectroscopic analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
An In-Depth Technical Guide Spectroscopic Analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key synthetic intermediate. As a Senior Application Scientist, this document moves beyond mere procedural outlines to instill a deep, causality-driven understanding of the analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section details not only the protocol but also the scientific rationale behind methodological choices, ensuring that the analysis is both technically robust and logically sound. The objective is to equip researchers and drug development professionals with the expertise to unequivocally confirm the identity, purity, and detailed structure of this molecule and similar N-acylurea derivatives.
Introduction: The Analytical Imperative
The compound this compound belongs to the N-acylurea class, a scaffold of significant interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating a reactive chloroacetyl group and a substituted aryl urea, makes it a versatile building block. However, the synthesis of such molecules can yield isomeric impurities or unreacted starting materials. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to validate the molecular architecture before its use in further applications. This guide establishes a self-validating system of analysis where data from orthogonal techniques converge to provide an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For a molecule like this compound, NMR allows us to confirm the connectivity of the chloroacetyl, urea, and methylphenyl fragments.
Expert Rationale for Experimental Design
The choice of solvent is critical for analyzing compounds with exchangeable protons, such as the N-H groups in urea. While CDCl₃ is a common solvent, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for ureas. This is because DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H groups, resulting in sharper, more easily identifiable peaks. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a stable reference point.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Employ a 30° pulse width with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time (e.g., 1024 scans) is typically required due to the low natural abundance of the ¹³C isotope.[3]
Diagram: Molecular Structure for NMR Assignment
Caption: Labeled structure of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity.
-
Aromatic Protons (H², H³, H⁵, H⁶): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. Protons H³ and H⁵ (ortho to the urea nitrogen) are expected to be chemically equivalent, as are protons H² and H⁶ (meta to the nitrogen). They will appear in the typical aromatic region of δ 7.0-7.5 ppm.
-
Urea Protons (H⁸, H¹⁰): These protons are attached to nitrogen and their chemical shifts are highly variable. In DMSO-d₆, they are expected to appear as two distinct broad singlets between δ 8.5 and 10.5 ppm. Their broadness is due to quadrupolar coupling with the nitrogen atom.[4][5]
-
Methylene Protons (H¹²): The two protons of the CH₂ group are adjacent to two strong electron-withdrawing groups: a carbonyl (C=O) and a chlorine atom. This deshielding effect will shift their signal significantly downfield, likely appearing as a sharp singlet around δ 4.3-4.5 ppm.[2][6]
-
Methyl Protons (H¹³): The methyl group protons are attached to the aromatic ring and are relatively shielded. They will appear as a singlet further upfield, typically around δ 2.2-2.3 ppm.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework.
-
Carbonyl Carbons (C⁹, C¹¹): The two carbonyl carbons are in different environments (urea vs. chloroacetyl). They are the most deshielded carbons and will appear far downfield, typically in the range of δ 150-170 ppm.[7][8]
-
Aromatic Carbons (C¹-C⁶): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the nitrogen (C⁴) and the carbon attached to the methyl group (C¹) will have distinct chemical shifts from the protonated carbons (C²/C⁶ and C³/C⁵). These typically appear between δ 118-140 ppm.[9][10]
-
Methylene Carbon (C¹²): This carbon is directly attached to chlorine, a highly electronegative atom, placing its signal in the δ 40-50 ppm range.
-
Methyl Carbon (C¹³): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically around δ 20-22 ppm.[9]
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| C¹³H₃ | ~2.25 | Singlet | 3H | ~21 |
| C¹²H₂Cl | ~4.40 | Singlet | 2H | ~43 |
| C³/C⁵-H | ~7.15 | Doublet | 2H | ~119 |
| C²/C⁶-H | ~7.40 | Doublet | 2H | ~129 |
| N⁸-H | ~8.80 | Broad Singlet | 1H | - |
| N¹⁰-H | ~10.30 | Broad Singlet | 1H | - |
| C¹ | - | - | - | ~133 |
| C⁴ | - | - | - | ~137 |
| C⁹=O | - | - | - | ~153 |
| C¹¹=O | - | - | - | ~165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an indispensable technique for rapidly identifying the key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, FT-IR provides direct evidence for the presence of the N-H, C=O, and C-N bonds that define the urea and amide functionalities.
Expert Rationale for Experimental Design
The Attenuated Total Reflectance (ATR) sampling technique is often superior to the traditional KBr pellet method for routine analysis. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid sample directly against a high-refractive-index crystal (like diamond or germanium). This eliminates the potential for sample degradation from grinding or moisture absorption associated with KBr.
Experimental Protocol: FT-IR Analysis
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount of the crystalline compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak-picking analysis.
Diagram: FT-IR Experimental Workflow
Caption: Standard workflow for sample analysis using ATR-FT-IR.
Spectral Interpretation
The FT-IR spectrum is analyzed by identifying characteristic absorption bands.
-
N-H Stretching: The two N-H groups will give rise to strong, sharp absorption bands in the 3200-3400 cm⁻¹ region. Hydrogen bonding in the solid state can cause these peaks to broaden.[11][12]
-
Aromatic C-H Stretching: A weaker absorption band just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring.
-
Carbonyl (C=O) Stretching: This is one of the most intense and informative regions. The molecule has two C=O groups. The urea carbonyl (C⁹=O) typically appears around 1660-1690 cm⁻¹, while the chloroacetyl carbonyl (C¹¹=O), being part of an amide-like structure, is expected at a higher frequency, around 1700-1720 cm⁻¹.[13][14] The presence of two distinct peaks in this region is strong evidence for the N-acylurea structure.
-
N-H Bending / C-N Stretching: A complex series of bands between 1500-1600 cm⁻¹ corresponds to N-H bending vibrations (Amide II band). C-N stretching vibrations are typically found between 1400-1470 cm⁻¹.[15]
-
C-Cl Stretching: The stretch for the carbon-chlorine bond is expected in the fingerprint region, typically between 700-800 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350 | Strong | N-H Stretch (Urea & Amide) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1710 | Very Strong | C=O Stretch (Chloroacetyl) |
| ~1685 | Very Strong | C=O Stretch (Urea) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1460 | Medium | C-N Stretch |
| ~750 | Medium | C-Cl Stretch |
Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This analysis is the final piece of the puzzle, confirming that the molecule has the correct elemental composition and that the constituent parts are connected as predicted.
Expert Rationale for Experimental Design
Electron Ionization (EI) is the chosen method for this analysis. EI is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.[16] This is advantageous for two reasons: 1) it creates a rich fragmentation pattern that acts as a "molecular fingerprint," and 2) the resulting spectra can be compared against established databases. The key diagnostic feature we will look for is the isotopic pattern of chlorine.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the EI source.
-
Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectrum Interpretation
-
Molecular Ion (M⁺·): The molecular formula is C₁₀H₁₁ClN₂O₂. The nominal molecular weight is 226 g/mol for the ³⁵Cl isotope and 228 g/mol for the ³⁷Cl isotope. The mass spectrum will therefore show two molecular ion peaks at m/z 226 and m/z 228.
-
Isotopic Signature of Chlorine: Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺· and M+2 peak pattern with an intensity ratio of approximately 3:1.[17][18] Observing this ratio is definitive proof of the presence of a single chlorine atom in the molecule.
-
Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways. The analysis of these fragments confirms the molecule's connectivity.[19][20] Common fragmentation patterns for this structure include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the chloroacetyl carbonyl can lead to the loss of ·CH₂Cl (m/z 49), resulting in a fragment at m/z 177.
-
Amide Bond Cleavage: The bond between the two urea nitrogens can cleave, or the bond between N¹⁰ and C¹¹ can break. A prominent peak is expected from the formation of the 4-methylphenyl isocyanate radical cation at m/z 133.
-
Loss of Chloroacetyl Group: Cleavage can result in the loss of the entire chloroacetyl group, leading to a fragment corresponding to the 1-(4-methylphenyl)urea cation.
-
Diagram: Primary Fragmentation Pathway in EI-MS
Caption: Predicted major fragmentation of the molecular ion (³⁵Cl).
Table 3: Predicted Key Ions in Mass Spectrum
| m/z Value | Relative Intensity | Proposed Identity of Ion Fragment |
| 228 | ~30% | [M+2]⁺· Molecular ion with ³⁷Cl isotope |
| 226 | ~90% | [M]⁺· Molecular ion with ³⁵Cl isotope |
| 177 | Moderate | [M - CH₂Cl]⁺ |
| 133 | Strong (Base Peak) | [CH₃-C₆H₄-NCO]⁺· (4-methylphenyl isocyanate radical cation) |
| 91 | Strong | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the tolyl group) |
Conclusion: A Unified Structural Verification
The structural elucidation of this compound is achieved not by a single technique, but by the logical convergence of orthogonal analytical data.
-
NMR Spectroscopy definitively establishes the carbon-hydrogen framework, confirming the para-substitution on the phenyl ring and the presence of the chloroacetyl and methyl groups in their expected chemical environments.
-
FT-IR Spectroscopy provides unequivocal evidence of the key functional groups, notably the two distinct carbonyls and the N-H bonds that characterize the N-acylurea structure.
-
Mass Spectrometry confirms the correct molecular weight and elemental formula, with the crucial M/M+2 isotopic pattern providing unambiguous proof of the single chlorine atom. The fragmentation pattern further validates the proposed connectivity of the molecular fragments.
Together, these three pillars of spectroscopic analysis form a self-validating system that provides an unassailable confirmation of the molecule's identity and structure, empowering researchers to proceed with confidence in their subsequent scientific endeavors.
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Shishkanova, T. V., et al. (n.d.). FTIR spectra of urea derivative. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Jirman, J., & Exner, O. (2025). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Available at: [Link]
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MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-chloroacetyl)-1-(4-methylphenyl)urea is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloroacetyl group and a urea moiety, suggests potential as a covalent inhibitor or a scaffold for developing novel therapeutics. The urea functional group is particularly significant for its ability to form stable hydrogen bonds with biological targets, a key interaction in modulating drug potency and selectivity.[1][2] This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their empirical determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize and characterize this compound in a laboratory setting.
Introduction and Chemical Identity
This compound belongs to the class of N-acyl-N'-arylureas. The presence of both a hydrogen bond donor/acceptor urea system and an electrophilic chloroacetyl moiety makes it a bifunctional molecule with potential for both non-covalent and covalent interactions with biological macromolecules.[1] Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 13558-77-5 | [3] |
| Molecular Formula | C10H11ClN2O2 | - |
| Molecular Weight | 226.66 g/mol | - |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC(=O)CCl | - |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value for this compound | Computed Value for 3-(2-chloroacetyl)-1-(2,5-dimethylphenyl)urea[4] |
| Melting Point (°C) | 150-170 | Not Available |
| Boiling Point (°C) | > 300 (decomposes) | Not Available |
| logP (o/w) | ~2.1 | 2.3 |
| Water Solubility | Low | Not Available |
| pKa (acidic) | ~8-9 (urea N-H) | Not Available |
| pKa (basic) | Not significant | Not Available |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 4 | 4 |
| Polar Surface Area (Ų) | 58.2 | 58.2 |
Causality Behind Predicted Properties:
-
Melting Point: The presence of two urea N-H protons and two carbonyl oxygens allows for strong intermolecular hydrogen bonding, leading to a relatively high predicted melting point for a molecule of its size. The planar phenyl ring also contributes to efficient crystal packing.
-
logP and Solubility: The octanol-water partition coefficient (logP) is predicted to be moderately lipophilic. The presence of the nonpolar tolyl group and the chloroacetyl moiety counteracts the hydrophilic nature of the urea group. Consequently, aqueous solubility is expected to be low.
-
pKa: The N-H protons of the urea group are weakly acidic, with a pKa likely in the range of typical amides and ureas. The molecule lacks significant basic centers.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Determination of Melting Point
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a heating rate of 10-20 °C/min for a preliminary rapid scan to approximate the melting point.
-
For an accurate measurement, repeat the process with a fresh sample, setting a slow heating rate of 1-2 °C/min starting from approximately 20 °C below the estimated melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Figure 2: Workflow for Shake-Flask Solubility Determination.
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by careful filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve of the compound with known concentrations to accurately determine the concentration in the diluted supernatant.
Determination of Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes.
Protocol (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for several hours to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in water]).
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~10.0-9.0 ppm (broad singlet, 1H): N-H proton adjacent to the tolyl group.
-
~8.5-7.5 ppm (broad singlet, 1H): N-H proton adjacent to the chloroacetyl group.
-
~7.4-7.1 ppm (multiplet, 4H): Aromatic protons of the p-substituted phenyl ring.
-
~4.3 ppm (singlet, 2H): Methylene protons (CH₂) of the chloroacetyl group.
-
~2.3 ppm (singlet, 3H): Methyl protons (CH₃) of the tolyl group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~165 ppm: Carbonyl carbon of the chloroacetyl group.
-
~155 ppm: Carbonyl carbon of the urea group.
-
~135-120 ppm: Aromatic carbons.
-
~45 ppm: Methylene carbon (CH₂) of the chloroacetyl group.
-
~20 ppm: Methyl carbon (CH₃) of the tolyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic FTIR Peaks (KBr pellet):
-
3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the urea group.
-
~1700 cm⁻¹ (strong): C=O stretching of the chloroacetyl group (Amide I band).
-
~1650 cm⁻¹ (strong): C=O stretching of the urea group (Amide I band).
-
~1550 cm⁻¹ (medium): N-H bending and C-N stretching of the urea group (Amide II band).
-
~800-700 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Expected Results (Electrospray Ionization - ESI):
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 227.66 and potentially a sodium adduct [M+Na]⁺ at m/z 249.64.
-
Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a compound with significant potential in drug discovery. While experimental data is limited, the predicted properties, based on its chemical structure and analogous compounds, offer a solid foundation for further research. The detailed experimental protocols provided herein are designed to be self-validating and will enable researchers to empirically determine these crucial parameters, thereby facilitating the rational design and development of new therapeutic agents. The interplay of its reactive electrophilic center and hydrogen-bonding urea motif makes this a compound worthy of further investigation.
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Whitepaper: A Technical Guide to the Discovery of Novel Urea-Based Kinase Inhibitors
Introduction: The Enduring Significance of Kinases and the Urea Scaffold
Protein kinases, as central regulators of a vast majority of cellular signaling pathways, represent one of the most critical and intensely pursued target classes in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[2][3] Since the landmark approval of Imatinib, the field has seen a surge in the development of small-molecule kinase inhibitors, fundamentally changing the landscape of targeted therapy.[1][4]
Within this landscape, compounds featuring a urea moiety have emerged as a particularly successful and privileged scaffold.[5][6] The unique hydrogen bonding capabilities of the urea functional group enable potent and often highly specific interactions within the ATP-binding pocket of kinases.[7][8] The approval of Sorafenib in 2005, an oral multi-kinase inhibitor built on a bi-aryl urea structure, was a milestone that solidified the importance of this chemical class and spurred extensive research leading to over 60 approved kinase inhibitors.[9][10]
This guide provides an in-depth technical overview of the core principles and methodologies involved in the discovery and development of novel urea-based kinase inhibitors. We will move beyond simple protocols to explain the causal reasoning behind experimental design, from initial synthesis and biochemical screening to cellular validation, providing researchers and drug development professionals with a robust framework for their own discovery campaigns.
The Urea Moiety: A Master Key for the DFG-Out Conformation
A defining feature of many successful urea-based inhibitors is their ability to act as Type II inhibitors . Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors stabilize an inactive state known as the "DFG-out" conformation .[11]
In the DFG-out state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop undergoes a significant conformational flip.[12][13] This flip repositions the phenylalanine residue into the ATP-binding site, which in turn creates a new, adjacent hydrophobic pocket—an allosteric site not present in the active conformation.[12][13][14] This unique topology is the primary target for Type II inhibitors.
The diaryl urea scaffold is exceptionally well-suited to exploit this conformation. The central urea group typically forms critical hydrogen bonds with a conserved glutamate residue in the αC-helix and a backbone amide in the DFG motif, acting as a structural linchpin.[15] The flanking aryl rings then extend to occupy both the traditional ATP-binding region and the newly formed allosteric pocket, granting these inhibitors high affinity and, often, greater selectivity compared to inhibitors that only target the highly conserved ATP site.[16]
Medicinal Chemistry & Optimization Strategies
The journey from a hit compound to a clinical candidate is driven by rigorous medicinal chemistry and structure-activity relationship (SAR) studies. For urea-based inhibitors, several key strategies are employed to enhance potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the aryl rings flanking the urea core is a cornerstone of lead optimization. SAR studies aim to understand how changes in chemical structure affect biological activity.[17] For example, introducing electron-withdrawing or donating groups, or adding heterocyclic rings, can dramatically alter a compound's potency and selectivity profile by influencing its interactions with specific residues in the kinase domain.[17][18]
Scaffold Hopping and Diversification
While the diaryl urea is a common starting point, scaffold hopping—replacing a core molecular structure with a bioisosteric equivalent—can lead to novel intellectual property and improved properties.[19] This might involve replacing one of the aryl rings with a different heterocyclic system to probe new interactions or to address issues like metabolic instability.[20]
Macrocyclization
A more advanced strategy involves connecting the two aryl groups of the urea inhibitor to create a macrocycle.[21] This conformational constraint can pre-organize the inhibitor into its bioactive conformation, reducing the entropic penalty of binding and often leading to a significant increase in potency.[7][22] Furthermore, macrocyclization can improve pharmacokinetic properties by masking polar groups and increasing metabolic stability.[21]
Core Experimental Workflows
The discovery and validation of a new kinase inhibitor follows a logical progression from chemical synthesis to biochemical characterization and finally to assessment in a biological, cell-based context.
Workflow 1: Synthesis of Diaryl Urea-Based Inhibitors (General Protocol)
The synthesis of diaryl ureas is often a convergent and efficient process. The following protocol outlines a common and robust method.
Rationale: This two-step process involves the formation of a key carbamate intermediate (an isocyanate precursor) which then reacts cleanly with a target aniline to form the final urea product. This method is versatile and accommodates a wide range of functional groups on both aromatic rings.[21]
Step-by-Step Methodology:
-
Preparation of the Isocyanate Precursor:
-
Dissolve the primary aniline (Aryl-NH₂) (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add a phosgene equivalent, such as triphosgene (0.4 eq), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.
-
The resulting solution containing the isocyanate (Aryl-N=C=O) is typically used directly in the next step without purification.
-
-
Urea Formation:
-
In a separate flask, dissolve the second aniline derivative (Aryl'-NH₂) (1.0 eq) in the same aprotic solvent.
-
Add the freshly prepared isocyanate solution from Step 1 to the second aniline solution dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. The desired urea product often precipitates from the solution.[21]
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Purify the crude product further if necessary, typically by flash chromatography or recrystallization.[21]
-
Confirm the structure and purity of the final diaryl urea using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
-
Workflow 2: Biochemical Screening for Kinase Inhibition (IC₅₀ Determination)
To quantify the potency of newly synthesized compounds, a direct biochemical inhibition assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[23]
Rationale: This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It measures kinase activity by quantifying one of the universal products of the reaction (ADP), making it adaptable to virtually any kinase.[23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the urea-based inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Prepare the kinase reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of the purified recombinant kinase, the specific peptide substrate, and ATP in the reaction buffer at 2X the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each inhibitor dilution from the DMSO plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.[2]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
-
Reaction Incubation & Termination:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). This time should be within the linear range of the reaction, determined during assay optimization.[2]
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step simultaneously stops the kinase reaction and depletes all remaining unconsumed ATP.
-
-
Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "high concentration inhibitor" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]
-
Data Presentation: Inhibitory Activity of Urea-Based Compounds
Summarizing inhibitory activity in a clear, tabular format is crucial for comparing compound potency and selectivity.
| Compound Name | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | c-Raf | 6 | [2] |
| Sorafenib | VEGFR-2 | 90 | [2] |
| Lenvatinib | VEGFR-2 | 4 | [2] |
| Regorafenib | VEGFR-2 | 22 | [2] |
| Compound 5a | EGFR | 56 | [18] |
| Compound 2 | ASK1 | 1.55 ± 0.27 | |
| Compound 10p | ROCK2 | 30 | [24] |
Workflow 3: Cellular Assays for Biological Activity
While a low biochemical IC₅₀ is essential, a successful inhibitor must also be active in a cellular environment. Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its target in a complex biological milieu, and elicit the desired physiological response.[3]
A. Cell Viability / Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of living cells, providing an indirect but reliable measure of cell proliferation and cytotoxicity. A potent anticancer compound is expected to reduce the viability of cancer cell lines.[25]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the urea-based inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-72 hours) in a humidified incubator at 37°C and 5% CO₂.[25]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
-
Case Study: The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK (or MAPK) pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[26] Mutations in this pathway, particularly in BRAF, are oncogenic drivers in a large percentage of human cancers.[26] Diaryl urea compounds like Sorafenib were specifically designed to target Raf kinases within this pathway.
The discovery of Sorafenib began with a high-throughput screen that identified a 3-thienyl urea compound with modest c-Raf inhibitory activity.[10] Through extensive lead optimization, where the aryl groups were modified to improve binding and pharmacokinetic properties, Sorafenib emerged as a highly potent inhibitor of both c-Raf and BRAF.[9] Further profiling revealed its multi-kinase nature, with significant activity against receptor tyrosine kinases like VEGFR and PDGFR, which are involved in tumor angiogenesis.[7][9] This dual action—inhibiting both tumor cell proliferation and its blood supply—underpins its clinical efficacy.
Conclusion and Future Outlook
The urea scaffold remains a cornerstone of modern kinase inhibitor design, prized for its synthetic tractability and its unique ability to engage the DFG-out inactive conformation of kinases. The principles of rational design, guided by SAR and structural biology, continue to yield next-generation inhibitors with improved potency and selectivity. Future efforts will likely focus on developing inhibitors against novel and challenging kinase targets, overcoming mechanisms of drug resistance, and exploring new chemical space through innovative strategies like macrocyclization and fragment-based design. The workflows and insights presented in this guide provide a solid, field-proven foundation for researchers dedicated to advancing this vital area of therapeutic discovery.
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Aimes, R., et al. (2012). Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available at: [Link]
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Lee, H., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of medicinal chemistry, 56(9), 3531–3545. Available at: [Link]
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Vijayan, R. S. K., et al. (2014). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Semantic Scholar. Available at: [Link]
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Möbitz, H., et al. (2019). DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors. Cell chemical biology, 26(8), 1165–1174.e4. Available at: [Link]
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Dimova, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of chemical information and modeling, 57(5), 1004–1015. Available at: [Link]
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Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of chemical information and modeling, 61(10), 4900–4912. Available at: [Link]
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Eweas, A. F., et al. (2012). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism. ResearchGate. Available at: [Link]
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Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
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Zhao, M., et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical biology & drug design, 98(6), 969–978. Available at: [Link]
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Ye, Y., et al. (2018). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules (Basel, Switzerland), 23(11), 2926. Available at: [Link]
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Chen, Y.-C., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available at: [Link]
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Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. Available at: [Link]
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 1,3-Disubstituted Ureas
Abstract
The 1,3-disubstituted urea motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. Its unique hydrogen bonding capabilities, conformational flexibility, and synthetic accessibility have cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1,3-disubstituted ureas. We will dissect the critical structural features that govern their biological activity, with a particular focus on their roles as kinase and soluble epoxide hydrolase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design and optimization of this privileged chemical class.
Introduction: The Ubiquity of the Urea Scaffold in Drug Design
The urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, is a deceptively simple yet powerful pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor allows for robust and specific interactions with biological targets.[1] This dual nature is fundamental to the efficacy of numerous approved drugs, including the multi-kinase inhibitors Sorafenib and Regorafenib, which have revolutionized cancer therapy.[2][3] The versatility of the 1,3-disubstituted urea scaffold lies in the vast chemical space that can be explored through modification of the two substituent groups (R1 and R2), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
The general structure of a 1,3-disubstituted urea is depicted below:
Caption: General structure of a 1,3-disubstituted urea.
This guide will delve into the nuanced SAR of this scaffold against two major classes of drug targets: protein kinases and soluble epoxide hydrolase, highlighting key molecular interactions and optimization strategies.
The Urea Moiety as a Kinase Inhibitor: A Tale of Two Rings
A significant number of 1,3-disubstituted ureas function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea core is instrumental in this interaction, forming critical hydrogen bonds with the kinase hinge region and a conserved glutamate residue in the αC-helix. The two substituents, typically aromatic or heteroaromatic rings, occupy the ATP-binding site and an adjacent allosteric pocket.[3]
The "Head" Group: Engaging the Hinge Region
The "head" group, or the N1-substituent, is typically a nitrogen-containing heterocycle, such as pyridine or thiazole. This moiety is crucial for establishing hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key anchoring point for ATP and its competitive inhibitors.
The "Tail" Group: Probing the Allosteric Pocket
The N3-substituent, or the "tail" group, is often a substituted phenyl ring that extends into a hydrophobic pocket created by the outward flip of the DFG motif. Modifications to this ring system are critical for modulating selectivity and potency.
A prime example of a 1,3-disubstituted urea as a kinase inhibitor is Sorafenib .
Caption: Simplified interaction map of Sorafenib with a kinase domain.
The structure-activity relationship of Sorafenib and its analogs has been extensively studied.[4] Key findings include:
-
Urea Moiety: Essential for activity, forming crucial hydrogen bonds.[3]
-
N-methylpicolinamide Head Group: The pyridine nitrogen and amide group are critical for hinge binding.
-
Substituted Phenyl Tail Group: The trifluoromethyl and chloro substituents on the phenyl ring enhance hydrophobic interactions and contribute to potency.[4]
SAR Summary for Urea-Based Kinase Inhibitors
| Structural Feature | Modification | Effect on Activity | Reference |
| Urea Core | Replacement with thiourea or other linkers | Generally leads to a significant loss of activity. | [3] |
| N1-Substituent ("Head") | Variation of the heterocyclic ring system | Modulates hinge-binding affinity and selectivity. | [5] |
| N3-Substituent ("Tail") | Introduction of various substituents (e.g., halogens, trifluoromethyl) | Fine-tunes potency and selectivity by altering interactions in the allosteric pocket. | [4][6] |
| Linker between Urea and Rings | Introduction of spacers | Can alter the conformational presentation of the molecule, impacting binding. | [7] |
Soluble Epoxide Hydrolase (sEH) Inhibition: A Different Mode of Action
1,3-Disubstituted ureas are also potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and antihypertensive epoxy fatty acids.[8][9] Unlike their interactions with kinases, the urea moiety in sEH inhibitors mimics the transition state of the epoxide ring-opening reaction.[10]
The urea carbonyl oxygen forms a hydrogen bond with a key tyrosine residue in the active site, while the NH groups interact with a catalytic aspartate residue. The two substituents on the urea occupy hydrophobic tunnels within the enzyme's active site.
Caption: Key interactions of a 1,3-disubstituted urea with the sEH active site.
The Importance of Lipophilicity
A recurring theme in the SAR of urea-based sEH inhibitors is the crucial role of lipophilic substituents.[11] Bulky, hydrophobic groups such as adamantyl or cyclohexyl moieties on one side of the urea often lead to high potency.[12][13] These groups effectively occupy the hydrophobic pockets of the active site.
Modulating Physicochemical Properties
A significant challenge with early sEH inhibitors was their poor water solubility, which limited their bioavailability.[8][9] Subsequent research focused on incorporating polar functional groups into the substituents to improve these properties without compromising potency.[9][14] It was found that placing a polar group at a sufficient distance from the urea core could enhance solubility while maintaining inhibitory activity.[9]
SAR Summary for Urea-Based sEH Inhibitors
| Structural Feature | Modification | Effect on Activity | Reference |
| N1-Substituent | Introduction of bulky, lipophilic groups (e.g., adamantyl, cyclohexyl) | Generally increases potency. | [12][13] |
| N3-Substituent | Variation of aryl or alkyl groups with different electronic and steric properties | Modulates potency and selectivity. | [15] |
| Incorporation of Polar Groups | Addition of ethers, amides, or alcohols to the substituents | Can improve solubility and pharmacokinetic properties. | [9][14] |
| Halogenation | Introduction of fluorine or chlorine atoms | Can enhance binding through additional interactions and modulate metabolic stability. | [12][16] |
Experimental Protocols
General Synthesis of 1,3-Disubstituted Ureas
The most common and straightforward method for synthesizing unsymmetrical 1,3-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[12][15]
Caption: General synthetic scheme for 1,3-disubstituted ureas.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Isocyanate: Add the isocyanate (1.0-1.2 equivalents) to the amine solution at room temperature or 0 °C, depending on the reactivity of the starting materials.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the product can often be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Kinase Inhibition Assay (Example: RAF Kinase)
The inhibitory activity of a 1,3-disubstituted urea against a specific kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 1,3-disubstituted urea scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility allows for the development of potent and selective inhibitors for a wide range of biological targets. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of next-generation therapeutics. Future efforts in this field will likely focus on the development of novel urea-based compounds with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of new chemical space around this privileged core will undoubtedly lead to the discovery of innovative medicines for years to come.
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- Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. ACS Publications.
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The Strategic Exploration of N-Acylurea Chemical Space: A Technical Guide for Drug Discovery Professionals
Abstract
The N-acylurea scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. Its unique combination of hydrogen bonding capabilities and tunable lipophilicity makes it a cornerstone for the design of novel therapeutics. This guide provides an in-depth exploration of the chemical space of N-acylurea derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic methodologies, delve into the nuances of structure-activity relationships (SAR), and illuminate the molecular pathways modulated by this versatile chemical entity. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers with the foundational knowledge and practical insights required to navigate and exploit the rich therapeutic potential of N-acylurea derivatives.
The N-Acylurea Moiety: A Privileged Scaffold in Medicinal Chemistry
The N-acylurea functional group, characterized by an acyl group attached to a urea nitrogen, is a compelling scaffold in drug design. Its structural rigidity and defined vectoral presentation of hydrogen bond donors and acceptors allow for high-affinity interactions with biological targets. This moiety can be found in a range of compounds with demonstrated therapeutic applications, including anticancer, anticonvulsant, antidiabetic, and anti-inflammatory agents. The ability to readily modify the substituents on the acyl group and the urea nitrogens provides a powerful handle for fine-tuning pharmacokinetic and pharmacodynamic properties.
Navigating the Synthetic Landscape: Methodologies and Mechanistic Insights
The synthesis of N-acylurea derivatives can be approached through several strategic pathways, each with its own set of advantages and mechanistic intricacies. The choice of method is often dictated by the stability of the starting materials, desired purity, and the scalability of the reaction.
Classical Approaches to N-Acylurea Synthesis
Two of the most established methods for constructing the N-acylurea core are the acylation of ureas with activated carboxylic acids and the coupling of isocyanates with amides.
-
Acylation with Acyl Chlorides: This widely used technique leverages the high reactivity of acyl chlorides. The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. While effective, the scope of this method can be limited by the availability and stability of the requisite acyl chlorides.[1]
-
Coupling of Isocyanates with Amides: This approach involves the reaction of an isocyanate with an amide. A significant drawback is the often harsh reaction conditions required. Furthermore, the isocyanates themselves can be unstable and may be prepared from hazardous reagents like phosgene, necessitating stringent safety precautions.
Carbodiimide-Mediated Coupling: A Deeper Mechanistic Dive
The use of carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), for the synthesis of N-acylureas from carboxylic acids is a cornerstone of modern organic synthesis. This method proceeds through a critical, yet often elusive, intermediate: the O-acylisourea.
The reaction is initiated by the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate anion to form the highly reactive O-acylisourea intermediate. This intermediate is at a mechanistic crossroads. It can either be intercepted by a nucleophile (in the context of amide or ester synthesis) or undergo an intramolecular O-to-N acyl migration to form the thermodynamically more stable N-acylurea.[2] This rearrangement is a common side reaction in peptide synthesis but can be exploited for the deliberate synthesis of N-acylureas.
Diagram: Mechanism of DCC-Mediated N-Acylurea Formation
Caption: Mechanism of DCC-mediated N-acylurea synthesis.
Modern Synthetic Innovations
Recent advancements have focused on developing more efficient, selective, and environmentally benign methods for N-acylurea synthesis.
-
Cation-Controlled Chemoselective Synthesis: A notable development is the chemoselective amidation of N-Boc arylamides. In this method, the choice of base dictates the reaction outcome. Strong bases like KOtBu favor the formation of N-aroylureas in good to excellent yields, while weaker bases such as LiOH lead to the formation of imides. This transition-metal-free method offers a practical and operationally simple route to N-acylureas.[1]
-
Three-Component Systems: One-pot, three-component reactions involving alkyl halides, thiourea, and carbamoyl chlorides have emerged as a scalable and functional group-tolerant strategy. These reactions proceed under mild conditions and often provide the desired products in high yields.[3]
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Acylation with Acyl Chlorides | High reactivity of acyl chlorides. | Limited substrate scope, stability of acyl chlorides. | Variable |
| Isocyanate and Amide Coupling | Utilizes readily available starting materials. | Harsh reaction conditions, unstable and hazardous isocyanates. | Moderate to Good |
| DCC Coupling | Mild reaction conditions, broad substrate scope. | Formation of DCU byproduct can complicate purification. | Good to Excellent[4] |
| Cation-Controlled Amidation | High chemoselectivity, transition-metal-free, operational simplicity. | Requires specific N-Boc protected starting materials. | Good to Excellent (up to 85%)[1] |
| Three-Component Systems | One-pot, mild conditions, scalable, good functional group tolerance. | Can require optimization for specific substrates. | Good to Excellent[3] |
Structure-Activity Relationships (SAR) and Biological Targets
The therapeutic potential of N-acylurea derivatives is vast, with different substitution patterns leading to distinct biological activities. A systematic exploration of SAR is crucial for optimizing potency and selectivity.
Anticancer Activity
N-acylurea derivatives have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. N-acylurea derivatives have been identified as potent inhibitors of the Smoothened (Smo) receptor, a key transducer of the Hh pathway.[5]
Diagram: N-Acylurea Inhibition of the Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of N-acylurea derivatives on the Smoothened receptor.
-
Diaryl Ureas as Kinase Inhibitors: The diaryl urea scaffold is a key pharmacophore in many kinase inhibitors, most notably the FDA-approved drug Sorafenib . Sorafenib is a multi-target kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, thereby inhibiting tumor angiogenesis and proliferation.[5] The urea moiety is crucial for binding to the kinase hinge region through hydrogen bonding.
Quantitative SAR Data for Anticancer N-Acylurea Derivatives
| Compound Class | Substituents | Target Cell Line | IC50 (µM) |
| Diaryl Urea | 4-chloro and 4-methylphenyl | HT-29 (Colon) | 15.28 |
| Diaryl Urea | 4-chloro and 4-methylphenyl | A549 (Lung) | 2.566 |
| N-aryl-N'-arylmethylurea | Fluorine-substituted phenyl | MCF7 (Breast) | < 3 |
| N-aryl-N'-arylmethylurea | Fluorine-substituted phenyl | PC3 (Prostate) | < 3 |
Anticonvulsant Activity
Certain N-acylurea derivatives have demonstrated significant anticonvulsant effects. While the precise mechanism is not always fully elucidated, it is believed to involve modulation of ion channels or neurotransmitter systems.
SAR Insights for Anticonvulsant Activity:
-
The presence of an aromatic ring is often associated with increased lipophilicity, facilitating penetration of the blood-brain barrier.
-
Substitution on the aryl rings can significantly impact activity, with both electron-donating and electron-withdrawing groups showing effects depending on their position.
One study of N-aryl-N'-heteroaryl-substituted ureas and thioureas identified two derivatives with notable anticonvulsant effects.[6] Another study of quinazolinone derivatives, which can be considered cyclic analogs, identified compounds with ED50 values as low as 28.90 mg/kg in animal models.[7]
Antidiabetic and Anti-inflammatory Activities
The N-acylurea scaffold is also present in compounds with antidiabetic and anti-inflammatory properties.
-
Antidiabetic Agents: Some N-acylurea derivatives have been investigated for their potential to inhibit human liver glycogen phosphorylase, an enzyme involved in glucose homeostasis. Additionally, sulfonylurea drugs, which are structurally related and widely used to treat type 2 diabetes, highlight the importance of the urea moiety in this therapeutic area. Recent research on new sulfonylurea derivatives has identified compounds with potent anti-hyperglycemic effects.[8]
-
Anti-inflammatory Agents: The anti-inflammatory potential of N-acylurea derivatives has been linked to the inhibition of enzymes such as p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α.[9]
Experimental Protocols and Characterization
Rigorous experimental design and thorough characterization are paramount in exploring the chemical space of N-acylurea derivatives.
General Protocol for DCC-Mediated Synthesis of N-Acylureas
This protocol provides a general procedure for the synthesis of an N-acylurea derivative from a carboxylic acid using DCC.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of DCC: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-acylurea derivative.
Diagram: Experimental Workflow for N-Acylurea Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of N-acylurea derivatives.
Analytical Characterization
The unambiguous characterization of newly synthesized N-acylurea derivatives is essential. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The NH protons of the urea moiety typically appear as broad singlets in the region of δ 9-15 ppm in DMSO-d₆.[10] The chemical shifts and coupling patterns of the aromatic and aliphatic protons provide crucial structural information.
-
¹³C NMR: The carbonyl carbons of the acyl and urea groups are characteristic and typically appear in the downfield region of the spectrum (e.g., δ 154-170 ppm).[3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[10] Tandem mass spectrometry (MS/MS) can be particularly useful for differentiating positional isomers by analyzing their fragmentation patterns.[11]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions in the solid state.[12]
Conclusion and Future Perspectives
The chemical space of N-acylurea derivatives is a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation N-acylurea-based drugs. By integrating the principles of synthetic chemistry, medicinal chemistry, and molecular biology, the full therapeutic potential of this remarkable scaffold can be realized.
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ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Retrieved from [Link]
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Adesina, S. K., et al. (2020). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 25(15), 3453. [Link]
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Valipour, M., et al. (2021). A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Synthetic Communications, 51(19), 2916-2926. [Link]
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Pognan, F., et al. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 330(7), 207-210. [Link]
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Semantic Scholar. (n.d.). Synthesis, antiinflammatory, and analgesic activity of N-acylurea. Retrieved from [Link]
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Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2269-2275. [Link]
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Zhang, Y., et al. (2020). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Letters, 22(15), 6046-6051. [Link]
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Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. Retrieved from [Link]
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Irannejad, H., et al. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. Retrieved from [Link]
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Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
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Graphviz. (2024). DOT Language. Retrieved from [Link]
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Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 22(12), 1406-1427. [Link]
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Acharya, C. (2014). SAR of Anticonvulsant Drugs. Slideshare. Retrieved from [Link]
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Al-Deeb, O. A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5). [Link]
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Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1665-1689. [Link]
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Professor Dave Explains. (2015). Lewis Dot Structures. YouTube. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis, structural characterization and in vivo anti-diabetic evaluation of some new sulfonylurea derivatives in normal and silicate coated nanoparticle forms as anti-hyperglycemic agents. Journal of Molecular Structure, 1225, 129111. [Link]
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Popa, A., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6599. [Link]
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Chemistry with Dr. G. (2023). Using Mastering Chemistry to Draw Organic Lewis-Dot Structures. YouTube. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a valuable intermediate in drug discovery and chemical biology. The procedure details the N-acylation of 1-(4-methylphenyl)urea with chloroacetyl chloride. This guide emphasizes mechanistic rationale, rigorous safety procedures, and detailed methods for purification and characterization to ensure a high-yield, high-purity outcome. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Scientific Foundation and Reaction Principle
The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. The starting material, 1-(4-methylphenyl)urea, possesses two nitrogen atoms with lone pairs of electrons. The terminal nitrogen (N1), adjacent to the tolyl group, is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The internal nitrogen (N3) is part of an amide-like system but is rendered sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of chloroacetyl chloride.
The reaction proceeds as follows:
-
The lone pair of electrons on the N3 nitrogen of 1-(4-methylphenyl)urea attacks the carbonyl carbon of chloroacetyl chloride.
-
This forms a tetrahedral intermediate, which subsequently collapses.
-
The chloride ion is eliminated as a leaving group, resulting in the formation of the desired N-acylated urea product and a protonated nitrogen.
-
A base, typically a tertiary amine like triethylamine (TEA), is included to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion and preventing unwanted side reactions.
The chloroacetyl group introduced in this synthesis is a versatile functional handle, enabling further molecular elaboration through nucleophilic substitution of the activated α-chloro atom.[1]
Reaction Scheme:

Materials and Instrumentation
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Suggestion | Purity |
| 1-(4-methylphenyl)urea | 622-51-5 | C₈H₁₀N₂O | 150.18 | Sigma-Aldrich, Acros | ≥98% |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Sigma-Aldrich, Alfa Aesar | ≥98% |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific | ≥99%, dried |
| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | VWR, Fisher Scientific | Anhydrous, ≥99.8% |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | - | ACS Grade |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | - | Reagent Grade |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask for filtration
-
Melting point apparatus
-
NMR Spectrometer (¹H, ¹³C)
-
FT-IR Spectrometer
Critical Safety Protocols
This protocol involves highly hazardous materials. A thorough risk assessment must be completed before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and causes severe skin and eye burns.[2][3] It is a lachrymator and reacts violently with water, releasing toxic HCl gas.[4][5] Always handle with extreme care, using butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.[5] Keep away from moisture.[2]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if swallowed or inhaled.
-
Acetonitrile: Flammable liquid. Harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Mandatory use of a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) is required when handling chloroacetyl chloride.[5]
Detailed Synthesis Protocol
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter. Ensure the system is dried and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the flask, dissolve 1-(4-methylphenyl)urea (7.5 g, 50 mmol, 1.0 equiv.) and triethylamine (7.0 mL, 5.05 g, 50 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile.[6]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C. Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (4.0 mL, 5.65 g, 50 mmol, 1.0 equiv.) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred urea solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Work-up:
-
Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
A white solid product will precipitate. Continue stirring in the ice-water slurry for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.
-
Press the solid dry on the filter and then dry it further in a vacuum oven at 40-50 °C to a constant weight.
-
Purification and Characterization
Purification by Recrystallization
The purity of the crude product can be significantly enhanced by recrystallization.[7]
-
Transfer the dried crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 95%) to the flask while heating on a hot plate, just enough to fully dissolve the solid at the boiling point.[8]
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[7]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed by analytical methods.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[9] |
| Molecular Weight | 226.66 g/mol [9] |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.2 (s, 1H, NH), ~9.1 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.3 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300 (N-H stretch), ~1710 (C=O, acetyl), ~1650 (C=O, urea), ~1550 (N-H bend), ~820 (p-substituted benzene) |
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- ChemicalBook. (2023). p-Tolyl isocyanate - Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Tolyl isocyanate, 99%. Retrieved from [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Fisher Scientific. (2023). p-Tolyl isocyanate - Safety Data Sheet (Canada WHMIS 2015). Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]
-
Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206. Retrieved from [Link]
-
Austrian Journal of Technical and Natural Sciences. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Covalent Labeling of Proteins Using 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Introduction: The Power of Irreversible Connections in Protein Science
In the landscape of chemical biology and drug discovery, the ability to forge a permanent, covalent bond with a target protein offers profound advantages. Unlike non-covalent interactions, which are transient by nature, covalent labeling provides a stable and lasting modification, enabling researchers to durably inhibit protein function, map binding sites, and develop potent therapeutic agents.[1][2] Covalent inhibitors typically consist of two key components: a "seeker" moiety that confers binding affinity and selectivity for the target protein, and a reactive "warhead" that forms the covalent bond with a specific amino acid residue.[1][3]
This guide focuses on the application of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea , a molecule featuring a chloroacetamide warhead. The chloroacetamide group is a well-established electrophile that readily reacts with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[4][5][6] The urea and methylphenyl components of the molecule contribute to its binding affinity and can be modified to enhance specificity for a protein of interest.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound as a tool for the covalent labeling of proteins. We will delve into the underlying mechanism, provide detailed experimental protocols, and outline robust methods for validating the covalent modification.
Mechanism of Action: The Chloroacetamide Warhead
The chloroacetyl group is a key functional component, acting as an electrophilic warhead that forms a stable covalent bond with nucleophilic residues on a target protein.[4] The primary target for this reaction is the thiol group of cysteine residues, which are highly nucleophilic.[6] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine side chain attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.[5] While cysteine is the most common target, off-target reactions with other nucleophilic residues like lysine can occur, especially at higher concentrations or prolonged reaction times.[6]
Experimental Workflow Overview
The process of covalent protein labeling using this compound can be broken down into three key stages: Preparation, Labeling Reaction, and Validation. Each stage requires careful consideration of experimental parameters to ensure successful and specific labeling.
Figure 1: A generalized workflow for the covalent labeling of a target protein. This process moves from initial preparation of the protein and labeling compound through the labeling reaction itself to the final validation of the covalent modification.
Detailed Protocols
Part 1: Reagent and Protein Preparation
Scientific integrity in any labeling experiment begins with meticulously prepared reagents and a well-characterized protein sample.
1.1 Preparation of this compound Stock Solution
-
Rationale: A concentrated stock solution in an appropriate organic solvent is necessary as the compound may have limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice.
-
Protocol:
-
Accurately weigh out a desired amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly for at least 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
1.2 Preparation of Target Protein
-
Rationale: The purity and buffer composition of the protein sample are critical. Nucleophilic buffer components (e.g., Tris, glycine) can compete with the protein for reaction with the chloroacetyl group and should be avoided. A non-nucleophilic buffer like HEPES or phosphate is recommended. The inclusion of a reducing agent like Dithiothreitol (DTT) in initial purification and storage steps can be beneficial for maintaining cysteine residues in their reduced, reactive state, but it must be removed prior to the labeling reaction to prevent it from quenching the reagent.[7][8]
-
Protocol:
-
Purify the target protein to >95% homogeneity as determined by SDS-PAGE.
-
Perform a buffer exchange into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) using dialysis or a desalting column.
-
Determine the final protein concentration using a reliable method (e.g., BCA assay or absorbance at 280 nm).
-
If the protein has been stored in a buffer containing DTT, ensure its complete removal during the buffer exchange step.
-
Part 2: The Covalent Labeling Reaction
This is the core of the experiment where the covalent bond is formed. Reaction conditions should be optimized to maximize labeling of the target residue while minimizing off-target modifications.
2.1 In Vitro Labeling Reaction
-
Rationale: The stoichiometry of the labeling reagent to the protein, incubation time, and temperature are key variables that will influence the extent of labeling. It is highly recommended to perform initial experiments with a range of reagent concentrations and time points to determine optimal conditions.
-
Protocol:
-
In a microcentrifuge tube, dilute the target protein to a final concentration of 5-10 µM in the non-nucleophilic reaction buffer.
-
Add the 10 mM stock solution of this compound to the protein solution to achieve the desired final concentration (a starting point could be a 10-fold molar excess over the protein concentration).
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. Protect from light if any components are light-sensitive.[7]
-
(Optional) The reaction can be quenched by adding a small molecule thiol such as DTT or glutathione to a final concentration that is in large excess of the initial labeling reagent concentration.
-
Remove unreacted labeling reagent using a desalting column or dialysis.[7][8]
-
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 5 - 20 µM | Sufficient for detection while minimizing aggregation. |
| Reagent:Protein Ratio | 5:1 to 50:1 (molar ratio) | Lower ratios increase specificity; higher ratios increase labeling efficiency. |
| Reaction Buffer | 50 mM HEPES or PBS, pH 7.2-8.0 | Non-nucleophilic buffer is essential. Slightly basic pH can enhance cysteine reactivity. |
| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction but may also affect protein stability. |
| Incubation Time | 30 min - 4 hours | Should be optimized to achieve sufficient labeling without excessive off-target reactions. |
Table 1: Recommended starting conditions for in vitro covalent labeling. These parameters should be optimized for each specific protein-ligand pair.
Part 3: Validation of Covalent Labeling
Confirmation of covalent modification is a critical, multi-step process. Mass spectrometry is the gold-standard technique for this purpose, providing definitive evidence of a covalent bond and identifying the precise site of modification.[9][10][11]
Figure 2: The two-stage mass spectrometry workflow for validating covalent labeling. The first stage confirms the modification, while the second pinpoints the exact location on the protein.
3.1 Intact Mass Analysis
-
Rationale: By comparing the molecular weight of the protein before and after the labeling reaction, one can confirm that a covalent modification has occurred. The observed mass increase should correspond to the molecular weight of the bound portion of the labeling reagent.[9]
-
Protocol:
-
Take an aliquot of the protein sample before adding the labeling reagent (this is the "unlabeled" control).
-
Take an aliquot of the protein sample after the labeling reaction and removal of excess reagent.
-
Analyze both samples by liquid chromatography-mass spectrometry (LC-MS) under conditions suitable for intact protein analysis.
-
Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in each sample.
-
A successful covalent labeling event will result in a mass increase in the labeled sample corresponding to the mass of the this compound fragment minus the chlorine atom.
-
3.2 Peptide Mapping and MS/MS for Site Identification
-
Rationale: To identify the specific amino acid residue that has been modified, the labeled protein is proteolytically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The mass increase will be localized to a specific peptide, and fragmentation of that peptide in the MS/MS experiment will reveal the exact modified amino acid.[9][11]
-
Protocol:
-
Denature, reduce, and alkylate the control and labeled protein samples. Note: The standard alkylation step (e.g., with iodoacetamide) is still necessary to cap any remaining free cysteines.
-
Digest the proteins with a protease of known specificity (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine (or other potential nucleophilic residues) corresponding to the mass of the labeling reagent fragment.
-
The identification of a peptide-spectrum match containing this mass shift confirms the site of covalent modification.[11]
-
Trustworthiness and Self-Validation
A robust covalent labeling experiment incorporates self-validating controls.
-
Negative Control Protein: Include a protein known not to interact with the compound to check for non-specific labeling.
-
Inactive Control Compound: If available, a structural analog of the labeling reagent that lacks the reactive chloroacetyl warhead should be used. This control helps to confirm that the observed biological effects are due to the covalent modification and not just non-covalent binding.[12]
-
Dose-Response and Time-Course: Varying the concentration of the labeling reagent and the incubation time can provide insights into the kinetics and specificity of the reaction.
By adhering to these principles and protocols, researchers can confidently employ this compound as a precise tool for the covalent interrogation of protein function.
References
- WuXi RCS. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
- Journal of Medicinal Chemistry. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
- PMC - NIH. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
- TargetMol. Covalent Inhibitor Library.
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
- PubMed. Comparative Methods for Analysis of Protein Covalent Modification by Electrophilic Quinoids Formed From Xenobiotics.
- PMC - NIH. Reactive chemistry for covalent probe and therapeutic development.
- ACS Chemical Biology. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications.
- Circulation: Cardiovascular Genetics. Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
- NEB. Labeling of Proteins in vitro (S9221).
- Domainex. Covalent inhibitor drug discovery.
- ResearchGate. Use of covalent binding small molecules to identify novel chemical....
- PMC - NIH. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions.
- NEB. Labeling of Proteins in vitro (S9104).
- PMC. Protein-ligand affinity determinations using covalent labeling-mass spectrometry.
- PMC - NIH. Covalent Tethering of Fragments For Covalent Probe Discovery.
- MDPI. Recent Advances in Covalent Drug Discovery.
- Protein-Ligand Affinity Determinations Using Covalent Labeling-Mass Spectrometry.
- Benchchem. A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide.
- PMC - NIH. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry.
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
- MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
- Thermo Fisher Scientific - US. Overview of Protein Labeling.
- Frontiers. Covalent Chemical Tools for Profiling Post-Translational Modifications.
- Creative Proteomics. Protein Labeling: Methods and Mechanisms.
- ResearchGate. Comparative Methods for Analysis of Protein Covalent Modification by Electrophilic Quinoids Formed from Xenobiotics | Request PDF.
- Journal of Chemical Information and Modeling. Characterization of Protein–Ligand Chalcogen Bonds: Insights from Database Survey and Quantum Mechanics Calculations.
- the Chemical Probes Portal. Covalent Inhibitor Criteria.
- Journal of Proteome Research. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- Journal of Chemical Information and Modeling. Characterization of Protein–Ligand Chalcogen Bonds: Insights from Database Survey and Quantum Mechanics Calculations.
- ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF.
- Protein-Ligand Affinity Determinations Using Covalent Labeling-Mass Spectrometry.
- ResearchGate. (a) Schematic representation of the covalent labeling approach of... | Download Scientific Diagram.
- ResearchGate. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- Benchchem. An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins.
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- Covalent Labeling of Proteins With Fluorescent Compounds for Imaging Applications.
- CHIMIA. Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells.
- PubChem. 1-(2-Acetylphenyl)-3-(3-chloro-4-methylphenyl)urea.
- BLDpharm. This compound.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- PubChem. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea.
- MDPI. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study.
- Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
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Assay development for testing 3-(2-chloroacetyl)-1-(4-methylphenyl)urea cytotoxicity
Topic: Assay Development for High-Throughput Screening and Mechanistic Profiling of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for developing and implementing a robust cytotoxicity testing program for the novel compound this compound. As a compound featuring a reactive chloroacetyl group, it is hypothesized to act as an alkylating agent, inducing cellular stress and apoptosis. This guide moves beyond a simple procedural list, offering a strategic framework that begins with broad cell viability screening, progresses to detailed dose-response analysis, and culminates in targeted mechanistic studies to elucidate the mode of cell death. We present validated, step-by-step protocols for key assays, including MTT for metabolic activity, LDH for membrane integrity, and caspase-3/7 for apoptosis, ensuring a multi-faceted and reliable assessment of cytotoxic potential.
Introduction: Rationale and Strategy
The compound this compound belongs to a class of molecules with significant therapeutic potential, largely due to the electrophilic nature of the chloroacetyl group. This functional group is known to form covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) in proteins, potentially leading to irreversible enzyme inhibition and the induction of apoptotic pathways. The urea moiety contributes to the molecule's structural properties, influencing its solubility, stability, and ability to form hydrogen bonds, which can affect target engagement.
A successful cytotoxicity assessment for a novel compound like this requires a multi-pronged approach. A single assay is insufficient as it provides only one perspective on cellular health. For instance, a compound might inhibit metabolic activity long before cell membrane integrity is compromised. Therefore, our strategy is built on a tiered screening cascade:
-
Primary Screening: Rapidly assess general cell viability across multiple cell lines to identify sensitive lines and determine an effective concentration range. The MTT assay is ideal for this stage due to its high-throughput nature and sensitivity to changes in metabolic activity.
-
Dose-Response & Viability Confirmation: Perform detailed dose-response curves and confirm cytotoxicity with an orthogonal assay, such as the LDH release assay, which measures membrane integrity. This dual-assay approach validates the primary findings and distinguishes between cytostatic and cytotoxic effects.
-
Mechanistic Elucidation: Investigate the mode of action (MOA). Based on the compound's structure, apoptosis is a probable mechanism. Assays for key apoptotic markers, like caspase-3 and caspase-7 activation, provide direct evidence for this pathway.
This structured workflow, visualized below, ensures a cost-effective and scientifically rigorous evaluation, generating the robust data required for further drug development decisions.
Figure 1: Tiered workflow for cytotoxicity assessment.
Materials and Reagents
-
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HCT116 (human colorectal carcinoma)
-
Matched normal cell line (e.g., IMR-90 or MRC-5) for selectivity testing.
-
-
Reagents:
-
This compound (synthesis or custom order)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Detection Kit (e.g., from Roche or Thermo Fisher Scientific)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance and luminescence capabilities)
-
Multichannel pipettes
-
96-well flat-bottom cell culture plates (clear for absorbance, white for luminescence)
-
Detailed Experimental Protocols
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of metabolically active cells.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, MCF-7).
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to prepare 2X working concentrations.
-
Remove media from cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include a "vehicle control" (DMSO only, final concentration ≤ 0.5%) and an "untreated control".
-
-
Incubation:
-
Incubate plates for 24, 48, and 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Protocol 2: Cytotoxicity Confirmation (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. It serves as a direct measure of cytotoxicity and is an excellent orthogonal method to validate MTT results.
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, setting up an identical plate. It is crucial to include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 30 minutes before the endpoint.
-
-
Incubation:
-
Incubate the plate for the desired time point (e.g., 48 hours, based on MTT results).
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_Treated - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
Protocol 3: Mechanistic Insight (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow" signal proportional to caspase activity.
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Use a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Seed cells and treat with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Incubate for a shorter duration (e.g., 6, 12, or 24 hours) as caspase activation precedes significant loss of membrane integrity.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader.
-
Data Analysis: Express results as fold change in luminescence relative to the vehicle control.
Data Interpretation and Expected Results
The data gathered from this tiered approach provides a comprehensive profile of the compound's cytotoxicity.
Table 1: Example Data Summary for this compound at 48h
| Cell Line | MTT Assay (IC50, µM) | LDH Assay (% Cytotoxicity @ IC50) | Caspase-3/7 Activation (Fold Change @ IC50) |
| A549 | 12.5 | 45% | 4.8 |
| MCF-7 | 28.2 | 52% | 5.5 |
| HCT116 | 8.9 | 55% | 6.2 |
| IMR-90 | > 100 | < 5% | 1.2 |
Interpretation:
-
Potency & Selectivity: The compound shows potent cytotoxicity against cancer cell lines (HCT116 being the most sensitive) with an IC50 in the low micromolar range. The high IC50 against the normal IMR-90 cell line suggests a favorable selectivity index.
-
Mechanism Confirmation: The significant increase in LDH release at the IC50 concentration confirms a cytotoxic, rather than purely cytostatic, effect.
-
Apoptotic Pathway Induction: The strong activation of caspase-3/7 (4.8 to 6.2-fold increase) provides direct evidence that the compound induces apoptosis. This aligns with the hypothesized mechanism of action for an alkylating agent, which can trigger intrinsic apoptotic pathways through cellular damage and stress.
Figure 2: Hypothesized mechanism of action.
Conclusion and Future Directions
This guide outlines a validated, multi-assay strategy for characterizing the cytotoxicity of this compound. By integrating measures of metabolic activity, membrane integrity, and apoptosis, this approach provides a robust and reliable assessment of the compound's anti-cancer potential. The strong, selective cytotoxicity and apoptosis induction observed in our example data underscore the compound's promise.
Further investigations should focus on:
-
Target Identification: Employing techniques like Chemical Proteomics or Cellular Thermal Shift Assay (CETSA) to identify the specific protein targets of the compound.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate efficacy and safety.
References
-
Title: Covalent inhibitors: a rational approach to drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: A new, simple, rapid, and sensitive nonradioactive method to measure cytotoxicity. Source: Journal of Immunological Methods URL: [Link]
-
Title: The expanding role of covalent inhibitors in drug design. Source: Expert Opinion on Drug Discovery URL: [Link]
Use of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a synthetic intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols involving 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a versatile synthetic intermediate.
Introduction: The Strategic Value of the Acylurea Moiety in Synthesis
The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved drugs.[1][2] Its prominence stems from its unique ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), facilitating robust interactions with biological targets like enzymes and receptors.[1] This capacity for strong, directional binding makes urea derivatives highly sought after in drug design for optimizing potency and modulating pharmacokinetic properties.[2][3]
Within this valuable class of compounds, This compound emerges as a particularly powerful synthetic intermediate. This molecule is strategically bifunctional:
-
An Electrophilic Chloroacetyl Group: The presence of a chlorine atom alpha to a carbonyl group creates a potent electrophilic site, highly susceptible to nucleophilic substitution. This "warhead" is ideal for alkylating a wide range of nucleophiles.
-
A Nucleophilic/Modifiable Urea Core: The urea nitrogens, while moderated in their reactivity by adjacent carbonyl and aryl groups, can participate in reactions, particularly intramolecular cyclizations, or serve as a scaffold for further functionalization.
This dual reactivity profile makes this compound an excellent starting material for constructing complex heterocyclic systems, which are themselves foundational structures in many pharmacologically active agents. This guide provides a detailed exploration of its synthesis and application, complete with actionable protocols and mechanistic insights.
Synthesis of the Intermediate: this compound
The most direct and reliable method for preparing the title compound is through the acylation of 1-(4-methylphenyl)urea (p-tolylurea) with chloroacetyl chloride. This reaction requires a base to neutralize the HCl byproduct and a suitable aprotic solvent.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the N-acylation of p-tolylurea. Chloroacetyl chloride is a highly reactive acylating agent. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used as an acid scavenger to prevent the protonation of the starting urea and to drive the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.
Materials & Reagents:
-
1-(4-methylphenyl)urea (p-tolylurea)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(4-methylphenyl)urea (1.0 eq).
-
Dissolution: Dissolve the urea in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Expert Insight: Cooling the reaction is crucial as the acylation is highly exothermic. Adding the base before the acyl chloride ensures that the urea nitrogen remains deprotonated and nucleophilic.
-
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting urea spot indicates completion.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a scaffold for building diverse heterocyclic rings. The electrophilic chloroacetyl moiety is the primary reactive site for initiating cyclization cascades.
Application 1: Synthesis of 2-Imino-4-thiazolidinone Derivatives
This transformation is a classic example of leveraging the chloroacetyl group. The reaction with a thiourea derivative proceeds via an initial S-alkylation, followed by an intramolecular cyclization to form the stable five-membered thiazolidinone ring. Chloroacetyl chloride is a known versatile reagent for such heterocyclic syntheses.[4]
Mechanism Overview:
-
The sulfur atom of the thiourea acts as a potent nucleophile, attacking the α-carbon of the chloroacetyl group and displacing the chloride ion (SN2 reaction).
-
This forms an isothiouronium salt intermediate.
-
Under basic conditions or with heat, a nitrogen atom from the newly attached thiourea moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the original chloroacetyl group.
-
This cyclization, followed by dehydration, yields the 2-imino-4-thiazolidinone ring system.
Protocol 2: General Procedure for Synthesis of Thiazolidinone Derivatives
Principle: This protocol utilizes the intermediate to react with various substituted thioureas. Fused sodium acetate acts as a weak base to facilitate the cyclization step without promoting unwanted side reactions. Ethanol is a common, effective solvent for this type of condensation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted thiourea (1.0 eq)
-
Anhydrous sodium acetate
-
Absolute ethanol
-
Reflux condenser
Procedure:
-
Setup: In a round-bottom flask, combine this compound, the selected thiourea derivative, and anhydrous sodium acetate (2.0 eq).
-
Solvent Addition: Add absolute ethanol to dissolve the reactants (approx. 0.2 M).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 8-12 hours.
-
Expert Insight: Sodium acetate is a critical component. It is sufficiently basic to deprotonate the nitrogen for the cyclization step but mild enough to avoid hydrolysis of the urea or other sensitive functional groups.
-
-
Monitoring: Track the reaction's progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum and pour the concentrated mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol.
Data Presentation:
| Entry | Substituted Thiourea | Reaction Time (h) | Yield (%) |
| 1 | Thiourea | 8 | e.g., 85 |
| 2 | Phenylthiourea | 10 | e.g., 78 |
| 3 | N-methylthiourea | 9 | e.g., 82 |
Note: Yields are representative and will vary based on the specific substrate and experimental conditions.
Application 2: Synthesis of Azetidin-2-one (β-Lactam) Derivatives
The synthesis of β-lactam rings often involves the [2+2] cycloaddition of a ketene with an imine (Staudinger synthesis). A related approach can be employed using the chloroacetyl group. By first forming a Schiff base (imine) and then reacting it with the chloroacetyl intermediate in the presence of a base, one can construct the four-membered azetidinone ring. This method has been documented for similar chloroacetyl compounds.[5][6]
Protocol 3: Two-Step Synthesis of Azetidin-2-one Derivatives
Step A: Formation of Schiff Base (Imine)
-
Dissolve an aromatic aldehyde (1.0 eq) and a primary aromatic amine (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the mixture to allow the Schiff base to crystallize. Filter and dry the product.
Step B: Cycloaddition to form β-Lactam
-
Setup: In a flask containing a solution of the Schiff base (1.0 eq) from Step A in an anhydrous aprotic solvent like 1,4-dioxane, add triethylamine (1.5 eq).
-
Addition: Add a solution of this compound (1.0 eq) in dioxane dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Trustworthiness Note: The success of this reaction relies on the in-situ formation of a ketene-like intermediate from the chloroacetyl group under the influence of the base, which then undergoes cycloaddition. Anhydrous conditions are critical to prevent hydrolysis.
-
-
Work-up: Neutralize the triethylammonium hydrochloride salt by washing with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it, and purify the residue using column chromatography on silica gel.
Conclusion
This compound is a high-value, readily accessible intermediate for synthetic and medicinal chemists. Its defined points of reactivity—an electrophilic alkyl chloride and a modifiable urea backbone—provide a reliable platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer a robust starting point for researchers to explore the construction of novel thiazolidinones, azetidinones, and other heterocyclic systems of potential pharmacological interest. The true potential of this intermediate is realized in its capacity for combinatorial library synthesis, enabling the rapid generation of new chemical entities for drug discovery pipelines.
References
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link][1][2]
-
Moawad, E. B. (1989). Synthesis of Some New Heterocyclic Compounds with Expected Potential Biological Activity. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link][5]
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Patel, V. H., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 269-274. [Link][7]
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Kini, S., & Bhat, A. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences. [Link][8]
-
Duncia, J. V., et al. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents, WO2001004115A2. [9]
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Shaaban, H. Gh. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link][6]
-
PubChem. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. National Center for Biotechnology Information. [Link][10]
-
Al-Amiery, A. A. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link][4]
-
Kini, S., & Bhat, A. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. [Link][11]
-
Zhang, L., et al. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. [Link][12]
-
Fadda, A. A., et al. (2015). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. ResearchGate. [Link][13]
-
Request PDF. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link][3]
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Rotas, G., & Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link][14]
-
Bethell, R., et al. (2013). Heterocyclic urea compounds. Google Patents, WO2013091011A1. [15]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 10. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea | C11H13ClN2O2 | CID 43146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
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LC-MS/MS method for detection of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
An Application Note and Protocol for the Quantitative Analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea using LC-MS/MS
Introduction
This compound is a novel small molecule with a chemical structure suggesting potential applications in drug discovery and development, possibly as a covalent inhibitor or a synthetic intermediate. Its structure, featuring a reactive chloroacetyl group and a urea linkage, necessitates a highly selective and sensitive analytical method for its characterization and quantification in complex biological matrices. This application note details the development and protocol for a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise detection of this compound.
The method described herein is designed for researchers in pharmaceutical development, DMPK (Drug Metabolism and Pharmacokinetics), and toxicology. The protocol leverages the inherent selectivity of Multiple Reaction Monitoring (MRM) to ensure accurate quantification, even at low concentrations. The principles guiding this method are grounded in established bioanalytical method development guidelines, ensuring reliability and reproducibility.
Analyte Physicochemical Properties & Method Design Rationale
A foundational understanding of the analyte's properties is critical for rational method development.
-
Chemical Structure: Cl-CH₂-C(=O)-NH-C(=O)-NH-C₆H₄-CH₃
-
Molecular Weight: 226.04 g/mol (for C₁₀H₁₁ClN₂O₂)
-
Predicted Polarity: The combination of the polar urea group and the non-polar tolyl and chloroacetyl groups suggests moderate lipophilicity. This makes it an ideal candidate for reversed-phase liquid chromatography (RPLC).
-
Ionization Potential: The urea functional group is readily protonated, making positive mode Electrospray Ionization (ESI+) the logical choice for generating a strong parent ion signal ([M+H]⁺).
Based on these properties, a reversed-phase UHPLC method coupled with a triple quadrupole mass spectrometer was selected. This configuration provides the necessary chromatographic resolution and the high sensitivity and specificity of MS/MS detection.
Experimental Workflow & Protocols
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Caption: High-level workflow from sample preparation to data analysis.
Protocol 1: Preparation of Stock Solutions and Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Working Stock Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working stocks at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound with distinct mass).
-
Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the working stock solutions into blank biological matrix (e.g., human plasma) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up biological samples for LC-MS/MS analysis.
-
Aliquot: Pipette 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Precipitate: Add 150 µL of ice-cold acetonitrile to each tube.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.
LC-MS/MS System Parameters
The following parameters provide a robust starting point for method optimization. The specific voltages, pressures, and temperatures should be optimized for the specific mass spectrometer being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| System | UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +5500 V |
| Temperature | 500°C |
| Collision Gas (CAD) | Nitrogen, set to medium |
Analyte Fragmentation and MRM Transitions
The specificity of the method relies on monitoring the fragmentation of the precursor ion into specific product ions. The proposed fragmentation pathway is key to selecting optimal MRM transitions.
Caption: Predicted fragmentation of the protonated parent molecule.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Compound | 227.0 | 133.1 | 100 | 15 | Quantifier |
| Compound | 227.0 | 107.1 | 100 | 25 | Qualifier |
| Internal Standard (IS) | User Defined | User Defined | 100 | Optimized | Quantitation |
Note: Collision energies are starting points and require empirical optimization for maximum signal intensity.
Method Validation
To ensure the method is fit for purpose, validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry. Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Linearity and Range: Establish a calibration curve over the desired concentration range and assess its linearity using a weighted (1/x² or 1/x) linear regression model. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% CV) by analyzing QC samples at a minimum of three concentration levels on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Assess the efficiency of the sample preparation process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using LC-MS/MS. By leveraging a straightforward protein precipitation sample preparation method and optimized reversed-phase chromatography coupled with highly specific MRM detection, this method offers the sensitivity, selectivity, and robustness required for demanding research and development applications. The outlined validation strategy ensures that the method will produce reliable and reproducible data, adhering to the highest scientific standards.
References
-
High-throughput bioanalytical sample preparation: methods and automation strategies. Bioanalysis. Future Science. [Link]
-
Sample Preparation for LC-MS Bioanalysis. American Pharmaceutical Review. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
A review of the basics and highlights of the validation of bio-analytical methods. Journal of Pharmaceutical and Biomedical Analysis. ScienceDirect. [Link]
Application Notes and Protocols for Crystallization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Covalently Bound Protein Structures
The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1][2] Among the various classes of inhibitors, covalent modifiers present unique opportunities for achieving high potency and prolonged duration of action. However, the very nature of their irreversible binding introduces specific challenges to the process of crystallization, a critical bottleneck in X-ray crystallography.[3] This guide provides a detailed exploration of techniques and protocols specifically tailored for the crystallization of protein complexes with 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a compound featuring a reactive chloroacetyl group poised for covalent bond formation and a urea moiety that can influence solubility and intermolecular interactions.
The chloroacetyl group is an electrophilic warhead that can form a covalent bond with nucleophilic residues on a target protein, such as cysteine, lysine, or histidine. This irreversible interaction can stabilize the protein in a specific conformation, which can be advantageous for crystallization.[4] However, the reaction kinetics, potential for off-target modification, and the altered surface properties of the resulting complex require careful consideration throughout the crystallization workflow. Furthermore, the presence of the urea group, while potentially aiding in forming favorable crystal packing interactions through hydrogen bonding, can also influence the protein's solubility and stability in complex ways.[5][6][7]
This document is structured to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to overcome these challenges. We will delve into the critical aspects of preparing the covalent complex, followed by a comprehensive overview of suitable crystallization strategies, and finally, detailed protocols for the most promising techniques.
Part 1: Preparation and Characterization of the Covalent Complex
The successful crystallization of a covalent protein-inhibitor complex begins with the meticulous preparation and characterization of a homogenous sample. Unlike non-covalent complexes, the formation of the covalent bond is a chemical reaction that must be driven to completion to ensure a uniform population of modified protein.
Key Considerations for Complex Formation
-
Stoichiometry and Incubation: The molar ratio of the protein to this compound and the incubation time are critical parameters. A 5 to 10-fold molar excess of the compound is often a good starting point to drive the reaction towards completion.[8] Incubation times can range from minutes to several hours and should be optimized empirically.[2][4] The reaction should ideally be performed at a temperature that ensures protein stability while allowing for an adequate reaction rate.[9]
-
Buffer Conditions: The pH of the buffer can significantly influence the reactivity of the target nucleophilic residue. For example, the thiol group of a cysteine residue is more nucleophilic at a pH above its pKa (typically ~8.5). Therefore, performing the incubation at a slightly basic pH may accelerate the covalent reaction, provided the protein remains stable.
-
Solubility of the Ligand: this compound may have limited aqueous solubility.[10][11][12] A concentrated stock solution in an organic solvent like DMSO is typically used.[2] It is crucial to ensure that the final concentration of the organic solvent in the protein solution is kept to a minimum (ideally below 5% v/v) to avoid protein denaturation or aggregation.[13][14]
Characterization of the Covalent Complex
Verifying the complete and specific covalent modification of the target protein is paramount before proceeding to crystallization trials.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming covalent modification. An increase in the protein's molecular weight corresponding to the mass of this compound provides direct evidence of covalent adduct formation.
-
SDS-PAGE: While not as precise as mass spectrometry, a shift in the band on an SDS-PAGE gel can sometimes be observed upon covalent modification, especially for smaller proteins.
-
Activity Assays: If the target protein is an enzyme, a functional assay can be used to monitor the extent of inhibition over time, providing an indirect measure of the covalent reaction rate.
-
Homogeneity Assessment: Techniques like Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography (SEC) are essential to confirm that the complex is monodisperse and free of aggregates, which are detrimental to crystallization.[14]
Part 2: Crystallization Strategies for Covalent Complexes
Once a stable and homogenous covalent complex is obtained, the next step is to explore a wide range of crystallization conditions. Due to the altered surface properties of the modified protein, conditions that yield crystals of the apo-protein may not be successful for the complex. Therefore, a broad screening approach is recommended.
Co-crystallization as the Primary Approach
For covalent complexes, co-crystallization is the most logical and widely used method.[9][15][16] In this approach, the pre-formed and purified covalent complex is subjected to crystallization screening. This ensures that the crystallization process starts with a homogenous population of molecules.
Crystallization Screening
A comprehensive initial screening should cover a wide range of precipitants, pH values, and additives. Commercially available sparse matrix screens are an excellent starting point.
| Parameter | Rationale and Considerations |
| Precipitants | Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 6000) are often successful for protein-protein complexes and can be effective here.[17][18] Salts like ammonium sulfate can also be explored, although high salt concentrations might interfere with the urea moiety's interactions. |
| pH | The pH of the crystallization solution affects the surface charge of the protein complex and can dramatically influence crystal packing. A screen of pH values from 4.0 to 9.0 is recommended, keeping in mind the stability of the protein.[19] |
| Additives | Small molecules, salts, or detergents can act as "molecular glue" to facilitate crystal contacts. The urea moiety of the ligand itself might participate in crystal packing. Sub-denaturing concentrations of urea in the crystallization solution have been shown to modulate protein-protein interactions and can be a valuable additive to explore.[5][6] |
| Temperature | Setting up crystallization trials at different temperatures (e.g., 4°C and 20°C) can influence nucleation and crystal growth kinetics.[19] |
Promising Crystallization Techniques
Several crystallization techniques are well-suited for screening and optimizing conditions for covalent protein-ligand complexes.
-
Vapor Diffusion: This is the most common technique and can be performed in both hanging-drop and sitting-drop formats.[13][20][21][22] It allows for a gradual increase in the concentration of the protein complex and precipitant, slowly moving the solution into a supersaturated state where crystals can form.[23]
-
Microbatch Under Oil: This method involves mixing the protein complex and the crystallization solution in a small drop which is then covered with oil to prevent evaporation.[23][24][25][26] It can be particularly useful for membrane proteins and can sometimes yield different crystal forms compared to vapor diffusion.[25]
-
Lipidic Cubic Phase (LCP) Crystallization: While primarily used for membrane proteins, LCP can also be a powerful method for soluble proteins and their complexes, providing a more native-like environment that can promote crystallization.[27][28][29][30]
Part 3: Detailed Protocols
The following protocols provide step-by-step guidance for the key stages of the crystallization process.
Protocol 1: Formation and Purification of the Covalent Complex
-
Protein Preparation: Start with a highly pure (>95%) and concentrated protein solution (typically 5-20 mg/mL) in a suitable buffer that ensures stability.[14][31][32]
-
Ligand Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Incubation: Add the ligand stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). The final DMSO concentration should not exceed 5% (v/v). Incubate the mixture at a suitable temperature (e.g., 4°C, room temperature) for a predetermined time (e.g., 2-4 hours or overnight).
-
Verification of Covalent Modification: Analyze a small aliquot of the reaction mixture by ESI-MS to confirm the formation of the covalent adduct.
-
Purification of the Complex: Remove the excess, unreacted ligand and any aggregated protein by performing size-exclusion chromatography (SEC). The elution buffer should be the same as the buffer used for crystallization trials.
-
Concentration and Final Quality Control: Concentrate the purified complex to the desired concentration for crystallization. Perform DLS to ensure the sample is monodisperse.
Protocol 2: Sitting-Drop Vapor Diffusion for Initial Screening
-
Plate Setup: Use a 96-well sitting-drop crystallization plate.[20] Pipette 50-100 µL of the crystallization screen solutions into the reservoirs of the plate.[8]
-
Drop Setting: In the sitting-drop posts, mix the protein-ligand complex solution with the corresponding reservoir solution. Typical drop volumes are 100-500 nL of the complex solution mixed with an equal volume of the reservoir solution.[13] Robotic liquid handlers can be used for setting up nano-liter scale drops, which is highly recommended for efficient screening.[33]
-
Sealing and Incubation: Seal the plate with optically clear tape to create a closed system for vapor equilibration.[20] Incubate the plates at a constant temperature (e.g., 20°C).
-
Crystal Observation: Regularly inspect the drops for crystal growth using a microscope over a period of several days to weeks.[34]
Protocol 3: Optimization of Initial Crystal Hits
Once initial crystals are obtained, the conditions need to be optimized to produce larger, single crystals suitable for X-ray diffraction.
-
Fine-Tuning Precipitant and pH: Create a grid screen around the initial hit condition by varying the concentration of the precipitant and the pH of the buffer in small increments.[18][19]
-
Varying Protein Concentration: Test a range of protein concentrations, as this can significantly impact crystal nucleation and growth.[19]
-
Additive Screening: Introduce a panel of additives to the promising condition to see if they can improve crystal quality. This can include salts, small molecules, or detergents.
-
Seeding: If initial crystals are small or of poor quality, microseeding can be a powerful technique to obtain larger, better-diffracting crystals.[15][35] This involves transferring a small number of crushed crystals into a fresh drop equilibrated at a lower supersaturation level.[35]
Visualization of Workflows
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Overall workflow from complex preparation to structure determination.
Caption: Principle of the sitting-drop vapor diffusion technique.
Conclusion
Crystallizing a covalent complex with a reactive molecule like this compound requires a methodical and informed approach. Success hinges on the careful preparation of a homogenous covalent complex, followed by broad yet systematic crystallization screening and optimization. The urea moiety, while potentially challenging, also offers an opportunity to be exploited in forming stable crystal lattices. By understanding the underlying principles and diligently applying the protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals, ultimately paving the way for the elucidation of the three-dimensional structure and accelerating structure-based drug design efforts.
References
-
Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 1), 3–18. [Link]
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Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
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Formulatrix. (n.d.). Lipidic Cubic Phase (LCP) - Crystallizing Membrane Proteins. Retrieved from [Link]
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Madani, M., et al. (2025). Tailored solution environment for protein crystallization: tuning solubility, nucleation, and growth by urea and salt. RSC Publishing. [Link]
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Landau, E. M., & Rosenbusch, J. P. (1996). Lipidic cubic phases: A novel concept for the crystallization of membrane proteins. Proceedings of the National Academy of Sciences, 93(25), 14532-14535. [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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Warkentin, M., et al. (2024). Preparing for successful protein crystallization experiments. IUCrJ, 11(Pt 1), 2-13. [Link]
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Creative Biostructure. (n.d.). Lipidic Cubic Phase (LCP) Crystallization. Retrieved from [Link]
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University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
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ResearchGate. (2017). Protein Crystallization using Microbatch-Under-Oil. Retrieved from [Link]
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Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved from [Link]
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JoVE. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]
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Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
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IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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Warkentin, M., et al. (2024). Preparing for successful protein crystallization experiments. PMC. [Link]
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Opentrons. (2023). Protein Crystallization: Methods & Applications. Retrieved from [Link]
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CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures. Retrieved from [Link]
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ScienceOpen. (2024). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
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Merlino, A., et al. (2013). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. MDPI. [Link]
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Jena Bioscience. (n.d.). LCP Lipids & Phospholipids. Retrieved from [Link]
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INIS-IAEA. (2007). Crystallization of protein–ligand complexes. Retrieved from [Link]
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Rupp, B. (2007). Crystallization of protein–ligand complexes. PMC. [Link]
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Sygnature Discovery. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]
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Lada, A., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. PMC. [Link]
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Reddit. (2021). What are some difficulties of solving the crystal structure of a protein-protein complex?. Retrieved from [Link]
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ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. Retrieved from [Link]
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NIH. (2012). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Retrieved from [Link]
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Schiebel, J., et al. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC. [Link]
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ResearchGate. (2025). (PDF) Tailored solution environment for protein crystallization: tuning solubility, nucleation, and growth by urea and salt. Retrieved from [Link]
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ResearchGate. (2002). Protein–Protein Interactions in the Solid State: The Troubles of Crystallizing Protein–Protein Complexes. Retrieved from [Link]
-
Kumar, A., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. PMC. [Link]
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YouTube. (2021). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. Retrieved from [Link]
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News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]
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MDPI. (2022). Protein Crystallography: Achievements and Challenges. Retrieved from [Link]
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Domainex. (n.d.). Introduction Co-crystallisation (Target protein) Soaking system (Off-target) Services/Contact Structure-aided drug design. Retrieved from [Link]
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ResearchGate. (2015). Hi everyone my urea buffer has formed crystals,i stored it in 4c can i still get it into solution and still be able to use it for solubilisation?. Retrieved from [Link]
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TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]
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Hampton Research. (n.d.). Optimization. Retrieved from [Link]
-
ResearchGate. (2021). How to optimize my protein crystallization conditions?. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. Retrieved from [Link]
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Introduction: The Urea Moiety as a Privileged Scaffold in Drug Discovery
An Application Guide for the Preclinical In Vivo Evaluation of Urea-Based Drug Candidates
The urea functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1][2] Its unique ability to act as a rigid hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets.[3] This property has been leveraged in the design of numerous clinically approved drugs, particularly kinase inhibitors like Sorafenib and Regorafenib, which are used in cancer therapy.[1][4] However, the path from a promising urea-containing compound in a test tube to a viable drug candidate requires rigorous and strategically designed in vivo experimental validation.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret the essential in vivo studies required to advance urea-based drug candidates. We will move beyond rote protocols to explain the causal logic behind each experimental phase, ensuring a self-validating and robust preclinical data package.
Section 1: The Pre-In Vivo Foundation: Setting the Stage for Success
Before committing to costly and ethically significant animal studies, a solid foundation of in vitro data is non-negotiable. This initial phase characterizes the fundamental properties of the drug candidate and informs the design of all subsequent in vivo experiments.
-
Physicochemical Properties: The solubility and permeability of urea-based drugs can be challenging and directly impact their oral bioavailability.[5] Early assessment of aqueous solubility, lipophilicity (LogP/LogD), and chemical stability is critical. These parameters will dictate the formulation strategy for in vivo administration (e.g., solution, suspension, or specialized vehicle).
-
In Vitro ADME: Understanding the compound's metabolic fate is crucial. Key assays include:
-
Metabolic Stability: Using liver microsomes or hepatocytes to predict the rate of metabolic clearance.
-
CYP Inhibition/Induction: Assessing the potential for drug-drug interactions.[5]
-
Plasma Protein Binding: Determining the fraction of drug bound to plasma proteins, as only the unbound fraction is typically active.
-
-
Target Engagement and Potency: The candidate must demonstrate potent and selective activity at its intended biological target. This is typically established through a battery of enzymatic and cell-based assays. This in vitro potency (e.g., IC50 or EC50) serves as a benchmark for the plasma concentrations that will need to be achieved in vivo for efficacy.
Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Bridging Dose to Effect
Pharmacokinetics (PK) describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body. A successful drug candidate requires a synergistic relationship between these two profiles. The primary goal of these initial in vivo studies is to establish this relationship.
Pharmacokinetic (PK) Profiling
The objective is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug candidate in a living system. Rodents (mice or rats) are typically the first species used.
Key PK Parameters to Characterize
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption. Must exceed the concentration required for target engagement. |
| Tmax | Time to reach Cmax | Provides information on the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. It is the most critical parameter for efficacy and toxicity correlation. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. Dictates the dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination processes. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution. |
| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Crucial for oral drugs. |
Protocol 1: Rodent Single-Dose Pharmacokinetic Study
This protocol outlines a typical PK study in mice following oral (PO) and intravenous (IV) administration. The IV arm is essential for determining absolute bioavailability.
Materials:
-
Urea-based drug candidate
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
8-10 week old male C57BL/6 mice (or other appropriate strain)
-
Dosing syringes and gavage needles (for PO), insulin syringes (for IV)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least 3-5 days before the study.
-
Dose Preparation: Prepare a homogenous and stable formulation of the drug candidate at the desired concentration. For example, 1 mg/mL for a 10 mg/kg dose in mice (assuming a 10 mL/kg dosing volume).
-
Animal Dosing:
-
Fast animals for 4 hours prior to dosing (water ad libitum).
-
Divide animals into two groups (n=3-4 per group): IV and PO.
-
PO Group: Administer the dose accurately using oral gavage.
-
IV Group: Administer the dose via tail vein injection.
-
-
Blood Sampling: Collect blood samples (typically 25-50 µL) at designated time points. A sparse sampling design is often used where each animal is bled 2-3 times.
-
Suggested Time Points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.
-
-
-
Plasma Preparation: Immediately place blood into EDTA tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug candidate in the plasma samples using a validated LC-MS/MS method.[6]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in the table above.
Pharmacodynamic (PD) Assessment
PD studies measure the direct effect of the drug on its target. This can be assessed by measuring a biomarker in tissue or blood. For example, if the urea-based drug is a kinase inhibitor, a relevant PD biomarker would be the phosphorylation level of a downstream substrate.[4]
The goal is to demonstrate that after dosing, the drug reaches the target tissue in sufficient concentrations to engage the target and elicit a biological response. This is often done by correlating the PK profile with biomarker modulation at various time points.
Diagram 1: The Interplay of PK, PD, and Efficacy This diagram illustrates the crucial relationships that must be established in preclinical development. Adequate drug exposure (PK) is required to drive target engagement (PD), which in turn is necessary to achieve the desired therapeutic outcome (Efficacy).
Caption: Relationship between PK, PD, and Efficacy.
Section 3: Efficacy (Proof-of-Concept) Studies: Demonstrating Therapeutic Potential
Once a drug candidate has a favorable PK/PD profile, the next step is to test its efficacy in a disease-relevant animal model. The choice of model is paramount and depends entirely on the therapeutic indication.[7]
-
For Oncology: Patient-derived xenografts (PDX) or cell-line derived xenografts (CDX) in immunocompromised mice are standard.[4]
-
For Inflammatory Diseases: Models like collagen-induced arthritis (CIA) in rats or dextran sulfate sodium (DSS)-induced colitis in mice are common.
-
For Neuropathic Pain: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) in rats are used.[8]
Protocol 2: General Xenograft Efficacy Study for an Anti-Cancer Agent
This protocol provides a template for evaluating a urea-based kinase inhibitor in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude or NSG)
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer)
-
Matrigel or similar basement membrane extract
-
Calipers for tumor measurement
-
Drug candidate formulated for daily oral dosing
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously implant the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group). Typical groups include: Vehicle Control, Positive Control (standard-of-care drug), and 2-3 dose levels of the test compound.
-
-
Treatment:
-
Begin daily dosing (e.g., via oral gavage) as per the group assignments.
-
Monitor animal body weight and overall health daily or at least 3 times per week as a measure of tolerability.
-
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle group reach a pre-defined endpoint size (e.g., 1500 mm³).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis via Western blot or IHC).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Section 4: Safety and Toxicology Studies: Defining the Therapeutic Window
Safety is paramount. Toxicology studies are designed to identify potential adverse effects and establish a safe dose for first-in-human clinical trials.[9][10] These studies must be conducted under Good Laboratory Practice (GLP) regulations for IND submission.[11]
Initial Toxicity Assessment: Dose Range-Finding (DRF)
Before a lengthy GLP-compliant study, a non-GLP dose range-finding (DRF) study is conducted in two species (one rodent, one non-rodent, e.g., rat and dog) to identify the Maximum Tolerated Dose (MTD). This is the highest dose that does not cause unacceptable toxicity.
Sample DRF Study Design in Rats
| Group | Dose Level (mg/kg/day) | N (M/F) | Duration | Key Observations |
| 1 | Vehicle Control | 3/3 | 7-14 days | Clinical signs, body weight, food consumption |
| 2 | Low Dose | 3/3 | 7-14 days | Clinical signs, body weight, food consumption |
| 3 | Mid Dose | 3/3 | 7-14 days | Clinical signs, body weight, food consumption |
| 4 | High Dose | 3/3 | 7-14 days | Clinical signs, body weight, food consumption |
| 5 | MTD-seeking Dose | 3/3 | 7-14 days | Clinical signs, body weight, food consumption, clinical pathology |
At the end of a DRF study, a limited necropsy and histopathology of major organs (e.g., liver, kidney, heart, lungs) are performed to identify potential target organs of toxicity.[12]
IND-Enabling Toxicology Studies
These are formal, GLP-compliant studies that provide the core safety data for regulatory submission. They typically involve repeated dosing for a duration that supports the proposed clinical trial length (e.g., 28-day studies are common). Comprehensive endpoints are evaluated, including:
-
Clinical observations
-
Body weight and food consumption
-
Ophthalmology
-
Electrocardiography (ECG) in non-rodents
-
Clinical pathology (hematology and clinical chemistry)
-
Urinalysis
-
Full necropsy and organ weights
-
Comprehensive histopathology
Section 5: Data Integration and Candidate Advancement
The culmination of the in vivo preclinical program is the integration of all data streams to make a "Go/No-Go" decision for advancing the candidate to clinical trials.
Diagram 2: In Vivo Preclinical Advancement Workflow This diagram outlines the logical progression of studies, from initial characterization to the IND-enabling safety assessment.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Section 1: Synthesis Overview and Mechanism
The target molecule, this compound, is an acylurea, a class of compounds with applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules[1]. The synthesis is typically a two-step process:
-
Formation of the Precursor: Synthesis of 1-(4-methylphenyl)urea (also known as p-tolylurea) from p-toluidine.
-
Acylation: Reaction of 1-(4-methylphenyl)urea with chloroacetyl chloride to yield the final product.
The critical step is the selective N-acylation of the urea precursor. Urea has two nitrogen atoms that can act as nucleophiles. The reaction regioselectivity is governed by the electronic environment of these nitrogens. The nitrogen adjacent to the p-tolyl group (N1) is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. Therefore, acylation preferentially occurs on the terminal, more nucleophilic nitrogen (N3).
The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the lone pair on the N3 nitrogen of p-tolylurea attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Consistently Low Yield in the Final Acylation Step
Q: My final yield of this compound is below 50%. What are the most likely causes and how can I fix them?
A: Low yield is the most common challenge and typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Possible Cause A: Hydrolysis of Chloroacetyl Chloride
-
Why it Happens: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent. This converts it to chloroacetic acid, which is unreactive under these conditions.
-
Troubleshooting Steps:
-
Ensure your solvent (e.g., acetonitrile, THF, dichloromethane) is anhydrous. Use freshly opened bottles or dry the solvent using appropriate methods like molecular sieves.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use freshly opened or recently distilled chloroacetyl chloride for best results.
-
-
-
Possible Cause B: Ineffective HCl Scavenging
-
Why it Happens: The reaction generates one equivalent of HCl. If not neutralized, the HCl can protonate the starting p-tolylurea, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used. An inorganic base like potassium carbonate can be effective, particularly in solvents like acetone, but may lead to heterogeneity issues.
-
Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete neutralization of the generated HCl.
-
Order of Addition: Add the base to the solution of p-tolylurea before the dropwise addition of chloroacetyl chloride.
-
-
-
Possible Cause C: Sub-optimal Temperature Control
-
Why it Happens: The acylation reaction is exothermic. Adding the chloroacetyl chloride too quickly can cause a rapid temperature increase, promoting side reactions.
-
Troubleshooting Steps:
-
Cool the reaction vessel in an ice bath (0-5 °C) before and during the addition of chloroacetyl chloride.
-
Add the chloroacetyl chloride dropwise over 15-30 minutes using an addition funnel to maintain a low internal temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion[2].
-
-
Problem 2: Product is Impure, Showing Multiple Spots on TLC
Q: My crude product shows three spots on TLC: one for the product, one for the starting material, and an unknown byproduct. What is the likely identity of the byproduct and how do I prevent its formation?
A: The most common byproduct in this reaction is the di-acylated species, 1,3-bis(chloroacetyl)-1-(4-methylphenyl)urea.
-
Cause: Di-acylation of the Urea Precursor
-
Why it Happens: While the N1 nitrogen is less nucleophilic, it can still react with the highly electrophilic chloroacetyl chloride, especially if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Troubleshooting & Prevention:
-
Strict Stoichiometry: Use chloroacetyl chloride as the limiting reagent. A slight excess (e.g., 1.05 equivalents) is acceptable, but avoid using large excesses.
-
Controlled Addition: The slow, dropwise addition of chloroacetyl chloride at low temperature (0-5 °C) is critical. This ensures that the acyl chloride reacts with the more nucleophilic N3 site before having the opportunity to react with the N1 site.
-
Monitoring: Monitor the reaction by TLC. The product should have a different Rf value than the starting material. The reaction is typically complete when the starting material spot has disappeared or is very faint.
-
-
-
Purification Strategy:
-
If the di-acylated product does form, it can often be removed by recrystallization. The polarity difference between the mono-acylated product and the di-acylated byproduct usually allows for effective separation. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point for developing a recrystallization protocol.
-
Problem 3: The Precursor, 1-(4-methylphenyl)urea, is of Poor Quality
Q: I suspect my p-tolylurea precursor is impure. What is a reliable method for its synthesis and purification?
A: A clean precursor is essential for a high-yielding final step. A common impurity is the symmetrical N,N'-bis(4-methylphenyl)urea, which can form if p-tolyl isocyanate (a potential intermediate) reacts with the starting p-toluidine.
-
Recommended Synthesis Protocol: A robust method involves the reaction of an acid salt of p-toluidine with an alkali metal cyanate in an aqueous solution. This "in situ" generation of isocyanic acid (HNCO) followed by nucleophilic attack by the free amine minimizes the formation of symmetrical urea byproducts.
-
See Protocol 3.1 for a detailed experimental procedure.
-
-
Purification of the Precursor: 1-(4-methylphenyl)urea is a stable, crystalline solid that can be easily purified by recrystallization from hot water or an ethanol/water mixture.[3] This process is highly effective at removing any residual starting amine or symmetrical urea impurities.
Section 3: Optimized Experimental Protocols
Protocol 3.1: Synthesis of 1-(4-methylphenyl)urea (Precursor)
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 21.4 g (0.2 mol) of p-toluidine in a mixture of 100 mL of water and 20 mL of concentrated hydrochloric acid (or an equivalent amount of another acid like acetic acid). Stir until a clear solution of the amine salt is formed.
-
Cyanate Addition: In a separate beaker, dissolve 17.8 g (0.22 mol, 1.1 equivalents) of potassium cyanate in 100 mL of warm water.
-
Reaction: Gently heat the p-toluidine salt solution to approximately 50-60 °C. Slowly add the potassium cyanate solution over 30 minutes with vigorous stirring.
-
Precipitation & Isolation: A white precipitate of 1-(4-methylphenyl)urea will form. Continue stirring for 1 hour as the mixture cools to room temperature.
-
Work-up: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in an oven at 60-70 °C. The product can be used directly if pure, or recrystallized from boiling water for higher purity. Expected yield: >85%.
Protocol 3.2: Optimized Synthesis of this compound
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 15.0 g (0.1 mol) of dry 1-(4-methylphenyl)urea and 100 mL of anhydrous acetonitrile.
-
Base Addition: Add 15.3 mL (0.11 mol, 1.1 equivalents) of triethylamine (TEA) to the suspension. Stir for 10 minutes.
-
Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Acylation: Dissolve 8.8 mL (0.11 mol, 1.1 equivalents) of chloroacetyl chloride in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred urea suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 300 mL of ice-cold water with stirring. A white solid will precipitate.
-
Isolation & Purification: Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove the triethylammonium chloride salt. Dry the solid. Recrystallize the crude product from ethanol to afford pure this compound as a white crystalline solid. Expected yield: >90%.
Section 4: Data & Visualizations
Table 4.1: Effect of Solvent and Base on Acylation Yield
| Entry | Solvent | Base (1.1 eq.) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Acetonitrile | Triethylamine | 0 → RT | 3 | >90 | Clean reaction, easy workup. (Recommended) |
| 2 | Dichloromethane | Triethylamine | 0 → RT | 4 | 85-90 | Good alternative to acetonitrile. |
| 3 | Tetrahydrofuran | Triethylamine | 0 → RT | 4 | 80-88 | Solvent must be very dry; risk of peroxide formation. |
| 4 | Acetone | K₂CO₃ (powder) | RT | 6 | 75-85 | Heterogeneous reaction, may require longer reaction times. |
Diagram 4.1: Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Diagram 4.2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Katritzky, A. R., et al. (1997). A General Method for the Synthesis of Ureas from Two Different Amines. J. Org. Chem., 62(12), 4155–4158. [Link]
-
Organic Syntheses. (2020). Urea derivative synthesis by amination, rearrangement or substitution. Synthesis, 52(14), 2099-2105*. [Link]
-
Semina, I., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4). [Link]
-
PubChem. (n.d.). N-(4-Methylphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Acylurea. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 3-(2-chloroacetyl)-1-(4-methylphenyl)urea in experimental assays. Here, we move beyond simple protocols to explain the why behind each step, ensuring your experimental setup is both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: My 10 mM stock solution of this compound in DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic case of a compound exceeding its aqueous solubility limit. While this compound, like many organic compounds, is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment.[1] The sudden shift in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.[1] Think of it as a kinetic solubility issue; the compound doesn't have enough time or favorable interactions to remain dissolved in the new, water-based medium.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
A2: This is a critical question, as DMSO is not biologically inert.[2] For most cell lines, it is crucial to keep the final DMSO concentration at or below 0.5% (v/v), with many sensitive assays requiring it to be as low as 0.1%.[1][2][3] Concentrations above this threshold can lead to cytotoxicity, altered gene expression, and other off-target effects that can confound your results.[2][4] It is imperative to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not impact viability or the biological endpoint you are measuring. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) in your experiments.[3][5]
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, the pH of the buffer can influence the solubility of compounds with ionizable groups. Urea-based compounds can undergo hydrolysis, although this is more significant at extreme pH values (below 2 and above 12).[6] Within the typical physiological pH range of most assays (pH 6.8-7.6), the urea functional group itself is generally stable. However, subtle changes in pH can affect the overall charge state of a molecule if other ionizable moieties are present, which in turn can impact solubility. It is always good practice to ensure your buffer pH is stable and consistently prepared.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If you are facing persistent precipitation, follow this systematic guide to diagnose and resolve the issue.
First, confirm that the precipitate is indeed your compound. In some cases, precipitation can arise from components of the assay medium itself, especially if there are temperature shifts or changes in concentration due to evaporation.[7]
-
Visual Inspection: Observe your wells under a microscope. Compound precipitation often appears as amorphous or crystalline structures.
-
Control Wells: Prepare a control well with only the assay buffer and the same final concentration of DMSO (or other solvent) you are using for your compound. If a precipitate still forms, the issue lies with your buffer or solvent, not the compound.
Before exploring more complex solutions, ensure you have optimized your current solvent system.
-
Action: Determine the highest possible concentration for your stock solution in 100% DMSO.
-
Rationale: A more concentrated stock allows you to use a smaller volume to achieve your final desired concentration in the assay, thereby keeping the final DMSO percentage to a minimum.
-
Protocol: Determining Maximum Stock Concentration
-
Start with a known amount of this compound.
-
Add small, precise volumes of DMSO, vortexing thoroughly after each addition.
-
Continue until the compound is fully dissolved. Note the final concentration.
-
Allow the solution to sit at room temperature for at least an hour to ensure it remains stable and doesn't crash out.
-
If optimizing your DMSO stock is insufficient, you may need to employ more advanced techniques. The following strategies are presented in order of increasing complexity.
Strategy 1: The Use of Co-Solvents
-
Concept: Sometimes, a combination of solvents can be more effective than a single one.[3] Co-solvents can help to bridge the polarity gap between DMSO and your aqueous buffer.
-
Common Co-Solvents: Ethanol, polyethylene glycol (PEG), and glycerol are often used.[8]
-
Workflow:
-
Prepare a high-concentration stock of your compound in 100% DMSO.
-
Create an intermediate dilution in a co-solvent like ethanol.
-
Add this intermediate dilution to your final assay buffer.
-
-
Critical Consideration: As with DMSO, you must determine the maximum tolerable concentration of any co-solvent in your specific assay to avoid off-target effects.[4]
Strategy 2: Employing Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions.[9][10][11][12][13]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and low toxicity.[12]
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).
-
Dissolve your compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).
-
Slowly add the compound solution to the vigorously stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours or overnight at room temperature to facilitate complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Important Note: While effective, cyclodextrins can sometimes interfere with assays, so proper vehicle controls are essential.[14]
Data Summary Table
The following table provides a hypothetical summary of solubility data for this compound under different conditions, as might be determined by a nephelometry assay which measures light scattering from precipitates.[1][15]
| Condition | Final Compound Concentration (µM) | Light Scattering Units (LSU) | Observation |
| 0.5% DMSO in PBS | 10 | 50 | Soluble |
| 0.5% DMSO in PBS | 50 | 150 | Slightly Turbid |
| 0.5% DMSO in PBS | 100 | 800 | Precipitate |
| 1% DMSO in PBS | 100 | 650 | Precipitate |
| 0.5% DMSO, 1% Ethanol in PBS | 100 | 400 | Mild Precipitate |
| 10 mM HP-β-CD in PBS | 100 | 75 | Soluble |
This data illustrates that while increasing the DMSO concentration from 0.5% to 1% may not be sufficient, and adding a co-solvent like ethanol offers only a marginal improvement, the use of a cyclodextrin can significantly enhance the aqueous solubility of the compound.
Final Recommendations
When working with challenging compounds like this compound, a systematic approach to solubility is key.
-
Always Prioritize Minimizing Organic Solvent Concentration: Keep your final DMSO concentration as low as possible, ideally ≤0.5%.[1]
-
Validate Your Vehicle: Run comprehensive vehicle controls to ensure that your solubilizing agents are not interfering with your assay.[3]
-
Consider Advanced Formulations Early: For compounds with persistent solubility issues, exploring formulations with cyclodextrins or other excipients early in the research process can save significant time and resources.
By understanding the underlying physicochemical principles and employing a logical, step-wise troubleshooting process, you can overcome the solubility challenges posed by this compound and generate reliable, reproducible data.
References
-
Gali, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Goyal, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Gali, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]
-
(2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. R Discovery. [Link]
-
Gali, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Ovidius University Annals of Chemistry. [Link]
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Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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(2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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(2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
PubChem. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
(2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. [Link]
-
Lassalas, P., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
-
Bales, B. L., et al. (2010). Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants. National Institutes of Health. [Link]
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Randall, D. G., et al. (2016). (A) Half-life of urea for different pH levels based on the.... ResearchGate. [Link]
-
Shapiro, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
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Stability of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea in aqueous solution
Welcome to the technical support guide for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given the reactive nature of its chloroacetyl moiety, users may encounter challenges related to its stability in aqueous solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your experimental results.
Introduction to the Molecule and its Challenges
This compound is a member of the urea-containing class of compounds, which are of significant interest in medicinal chemistry and drug discovery for their potential as anticancer agents and kinase inhibitors.[1] The molecule's structure features a reactive electrophilic center—the α-chloroacetyl group. This functional group is known to be susceptible to nucleophilic attack, particularly hydrolysis in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be losing activity over the course of my multi-day cell-based assay. What could be the cause?
This is a common observation and is very likely due to the degradation of the compound in your aqueous cell culture medium. The primary culprit is the hydrolysis of the reactive C-Cl bond on the chloroacetyl group. This reaction is often catalyzed by components in the medium or by the inherent pH of the solution.[2][3] Over time, the concentration of the active parent compound decreases, leading to a diminished biological effect. We strongly recommend preparing fresh solutions immediately before use and considering the stability profile when designing long-term experiments.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
While specific degradation kinetics for this compound are not extensively published, based on the reactivity of analogous chloroacetamide and acylurea structures, the principal degradation pathway is the hydrolysis of the chloroacetyl group to form the corresponding hydroxyacetyl derivative.[3][4] This SN2 reaction involves the displacement of the chloride ion by a hydroxide ion or water molecule. A secondary, and likely slower, degradation pathway could involve the hydrolysis of the acylurea linkage, especially under strong acidic or basic conditions.[5]
Q3: What factors can influence the rate of degradation?
Several factors can significantly impact the stability of this compound in solution:
-
pH : The hydrolysis of chloroacetamides is known to be pH-dependent. Base-catalyzed hydrolysis is typically much faster than hydrolysis at neutral or acidic pH.[2][3] Therefore, working at a pH below neutral (e.g., pH 6-7) is advisable where possible.
-
Temperature : As with most chemical reactions, the rate of hydrolysis will increase with temperature. Store stock solutions at low temperatures (-20°C or -80°C) and conduct experiments at the lowest feasible temperature.
-
Buffer Composition : Nucleophilic species in your buffer (e.g., Tris, which contains a primary amine) can potentially react with the chloroacetyl group, accelerating degradation. It is recommended to use non-nucleophilic buffers such as MES, MOPS, or HEPES where appropriate.
-
Light : While chloroacetamide itself does not absorb light at wavelengths >290 nm, photolytic degradation cannot be entirely ruled out without specific studies.[4] It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
Q4: How should I prepare and store stock solutions of this compound?
To maximize the shelf-life of your compound, follow these guidelines:
-
Solid Compound : Store the solid powder at -20°C in a desiccator to protect it from moisture.
-
Stock Solutions : Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent such as DMSO or DMF. Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Aqueous Working Solutions : Prepare aqueous working solutions fresh for each experiment by diluting the high-concentration organic stock solution into your aqueous buffer or medium immediately before use. Do not store aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of the compound in aqueous solution. | Prepare fresh aqueous working solutions for every experiment from a frozen, anhydrous stock. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | The primary degradation product is likely the hydroxy-substituted analog. Confirm its identity using LC-MS. See the protocol below for a generic stability-indicating method.[6][7] |
| Low biological activity compared to expected. | Loss of parent compound due to instability or inaccurate initial concentration. | Verify the concentration of your stock solution. Perform a time-course experiment to determine the compound's half-life in your specific assay medium to ensure the concentration remains within an effective range for the duration of the experiment. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | While the solubility of chloroacetamide itself is high, phenylurea derivatives can have limited solubility.[4] If precipitation occurs, try lowering the final concentration or increasing the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring the co-solvent concentration is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a standardized method for preparing solutions to minimize degradation.
-
Tare a microcentrifuge tube on an analytical balance.
-
Weigh out the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber, screw-cap microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For working solutions , thaw a single aliquot and dilute it to the final desired concentration in your pre-warmed aqueous buffer or medium immediately before starting your experiment.
Protocol 2: General Stability Assessment in Aqueous Buffer
This protocol outlines a workflow to determine the stability of the compound in your specific experimental buffer using HPLC. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[7]
-
Prepare a 1 mM solution of the compound in anhydrous acetonitrile. This will serve as your T=0 reference standard.
-
Prepare your aqueous test buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Spike the compound into the test buffer to a final concentration of 100 µM.
-
Immediately (T=0) , withdraw an aliquot, mix it 1:1 with acetonitrile (to stop the reaction), and inject it into the HPLC system.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Mix each aliquot 1:1 with acetonitrile upon collection.
-
Analyze all samples using a stability-indicating HPLC method (see example below).
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
Visualizations
Inferred Degradation Pathway
The primary anticipated degradation pathway is the hydrolysis of the chloroacetyl moiety.
Caption: Inferred degradation pathways of the target compound in aqueous solution.
Experimental Workflow for Stability Testing
A visual representation of the stability assessment protocol.
Caption: Workflow for conducting an aqueous stability study.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]
-
Le, T. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(1), 350-360. Available from: [Link]
-
Field, J. A., & Le, T. T. (2012). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 46(11), 5941-5948. Available from: [Link]
-
Zhang, J., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution, 270, 116122. Available from: [Link]
-
Yilmaz, B., & Kadi, M. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. Journal of Chromatographic Science, 52(1), 59-64. Available from: [Link]
-
PubChemLite (n.d.). (2-chloroacetyl)urea (C3H5ClN2O2). Retrieved from [Link]
-
Nageswara Rao, R., & Kumar, V. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. Available from: [Link]
-
Di Mola, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2493. Available from: [Link]
-
Watté, J., et al. (2016). Formation of an N-acylurea from the O-acylisourea formed upon reaction... Journal of Materials Chemistry B, 4, 6043-6051. Available from: [Link]
-
Separation Science (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43146222, 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. Retrieved from [Link]
-
Stankov, M., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(1), 123. Available from: [Link]
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Singh, M. B., & Mathur, P. C. (1979). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 17A, 479-482. Available from: [Link]
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Bédard, F., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PLoS One, 17(6), e0269255. Available from: [Link]
-
Nageswara Rao, R., & Kumar, V. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available from: [Link]
-
Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(20), 2148-2164. Available from: [Link]
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Asghar, A., et al. (2024). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. Catalysts, 14(1), 22. Available from: [Link]
-
Nageswara Rao, R., & Narasa Raju, A. (2016). Development of stability-indicating analytical methods: a mechanistic view. Trends in Analytical Chemistry, 80, 501-513. Available from: [Link]
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Windisch, V., et al. (1997). Degradation pathways of salmon calcitonin in aqueous solution. Journal of Pharmaceutical Sciences, 86(3), 359-364. Available from: [Link]
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PubChemLite (n.d.). 3-(2-chloroacetyl)-1-(3-ethynylphenyl)urea. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o987. Available from: [Link]
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Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available from: [Link]
-
Mascolo, G., et al. (2001). By-products Formation During Degradation of Isoproturon in Aqueous Solution. II: Chlorination. Water Research, 35(5), 1225-1232. Available from: [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. Available from: [Link]
-
Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 543-545. Available from: [Link]
-
Appchem (n.d.). Urea, N-(3-chloro-4-methylphenyl)-. Retrieved from [Link]
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Lee, J.-P., & Uhm, T.-S. (1999). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. Bulletin of the Korean Chemical Society, 20(10), 1215-1218. Available from: [Link]
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Technical Support Center: Strategies to Mitigate Non-Specific Binding of Chloroacetyl Urea Compounds
Welcome to the technical support center. As Senior Application Scientists, we understand that leveraging the power of covalent chemistry, such as with chloroacetyl urea compounds, requires a nuanced experimental approach. The very reactivity that makes these molecules potent tools also presents the primary challenge: non-specific binding. This guide is designed to provide you with the foundational knowledge, proactive strategies, and troubleshooting protocols to enhance your signal-to-noise ratio and ensure the integrity of your results.
Part 1: The "Why" — Understanding the Mechanism of Non-Specific Binding
Q1: What makes chloroacetyl urea compounds so prone to non-specific binding?
The root cause lies in the compound's inherent chemistry. The chloroacetyl group is a potent electrophile, often referred to as a "warhead".[1] This group has a strong propensity to react with nucleophilic functional groups present on the side chains of amino acids.
The most common and reactive nucleophile on protein surfaces is the thiol group (-SH) of cysteine residues.[2][3] The reaction forms a stable, irreversible thioether bond, effectively tethering the compound to any protein that has an accessible and reactive cysteine. While you intend for this reaction to happen at your specific target protein, other proteins with similar reactive residues can also be modified, leading to off-target effects and high experimental background.[4] This covalent binding to off-target proteins is the primary source of non-specific signal in many applications.[5]
Caption: Mechanism of non-specific covalent modification.
Part 2: Proactive Strategies — Designing Your Experiment to Minimize NSB
Thoughtful experimental design is the most effective way to prevent non-specific binding before it becomes a problem. Optimizing your assay parameters can dramatically improve your signal-to-noise ratio.[6]
Q2: How should I optimize the concentration and incubation time for my chloroacetyl urea compound?
Every covalent compound has a unique reactivity profile. Therefore, it is critical to perform a matrix titration of both concentration and time to find the optimal window where on-target binding is saturated while off-target binding is minimized.
From our experience, researchers often use concentrations that are too high or incubation times that are too long. This drives the reaction towards modifying less reactive, off-target sites.
Recommended Proactive Experiment: Concentration Titration
The goal is to use the lowest possible concentration that still yields a robust specific signal.
| Parameter | Condition 1 (High) | Condition 2 (Mid) | Condition 3 (Low) | Condition 4 (Very Low) | Negative Control |
| Compound Conc. | 10 µM | 1 µM | 100 nM | 10 nM | 0 µM (Vehicle) |
| Incubation Time | Fixed (e.g., 60 min) | Fixed (e.g., 60 min) | Fixed (e.g., 60 min) | Fixed (e.g., 60 min) | Fixed (e.g., 60 min) |
| Temperature | Fixed (e.g., RT) | Fixed (e.g., RT) | Fixed (e.g., RT) | Fixed (e.g., RT) | Fixed (e.g., RT) |
| Analysis | Western Blot, Activity Assay, etc. | Western Blot, Activity Assay, etc. | Western Blot, Activity Assay, etc. | Western Blot, Activity Assay, etc. | Western Blot, Activity Assay, etc. |
After analyzing the results, choose the lowest concentration that gives a strong on-target signal without a significant increase in background compared to the vehicle control.
Q3: What role does buffer composition play in preventing non-specific binding?
Your buffer is not just a solvent; it's an active component of the assay environment.
-
Blocking Proteins: Just as in a standard Western Blot, using a blocking protein like Bovine Serum Albumin (BSA) can be highly effective.[7] BSA provides an abundance of "sacrificial" sites for non-specific binding, effectively sequestering reactive compounds that would otherwise bind to your membrane or other proteins in a complex lysate. We recommend including 1-5% BSA in your incubation buffer.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-0.1%) are crucial for reducing non-specific hydrophobic interactions.[8] This prevents your compound from simply "sticking" to surfaces and proteins in a non-covalent manner, which can also contribute to background.
-
pH: The reactivity of nucleophilic residues, particularly cysteine, is pH-dependent. The thiolate anion (S⁻) is much more nucleophilic than the protonated thiol (SH). Therefore, running reactions at a slightly basic pH (e.g., 7.5-8.5) can accelerate the desired covalent reaction.[9] However, be aware that this can also increase the rate of non-specific reactions. If background is high, consider performing the incubation at a neutral pH of 7.0-7.4.
Part 3: Troubleshooting Guide — Reactive Strategies for High Background
If you've optimized your experiment and still observe high background, the next step is to implement a reactive strategy to neutralize the excess compound.
Q4: I've run my experiment and my blot/assay is showing very high background. What is the most effective first step?
The most effective intervention is to introduce a quenching agent . The principle of quenching is to add a high concentration of a small, highly reactive nucleophile to the reaction mixture after your compound has had sufficient time to bind its intended target.[10][11] This quenching agent will rapidly scavenge and neutralize any remaining unbound electrophilic compound, preventing it from causing non-specific binding during subsequent steps.
Caption: Workflow incorporating a quenching step post-incubation.
Q5: What are the best quenching agents for chloroacetyl groups and why do they work?
The ideal quenchers are small molecules containing a free thiol group, as it is a highly potent nucleophile that reacts rapidly with the chloroacetyl electrophile.
-
N-Acetylcysteine (NAC): This is our top recommendation. NAC is a stable, inexpensive, and highly effective scavenger of electrophiles.[12] Its antioxidant properties are directly related to the reactivity of its cysteine thiol group.[7]
-
Glutathione (Reduced, GSH): Another excellent biological thiol that can effectively quench reactive electrophiles.
-
Dithiothreitol (DTT): While effective, DTT is a reducing agent that can disrupt disulfide bonds in your proteins of interest. Use with caution if protein structure integrity is critical for downstream detection (e.g., antibody binding).
These agents work by presenting a vast molar excess of reactive thiols that outcompete the lower concentration of nucleophilic residues on off-target proteins, effectively neutralizing the threat of your unbound compound.
Part 4: Key Protocols & Methodologies
Protocol: Quenching Assay to Reduce Non-Specific Binding
This protocol describes the process of labeling a complex protein lysate with a chloroacetyl urea-based probe (e.g., biotin-tagged) for subsequent analysis by Western Blot.
1. Reagent Preparation:
- Lysis Buffer: Prepare your standard lysis buffer (e.g., RIPA, NP-40) with protease inhibitors.
- Chloroacetyl Urea Probe Stock: Prepare a 100X stock solution in DMSO. For a final concentration of 1 µM, this would be a 100 µM stock.
- Quenching Stock: Prepare a 100 mM stock of N-Acetylcysteine (NAC) in water or PBS. Adjust pH to ~7.4 if necessary. Store at -20°C.
2. Protein Labeling: a. Thaw cell or tissue lysate on ice. Determine protein concentration using a standard method (e.g., BCA assay). b. Dilute the lysate to a final concentration of 1-2 mg/mL in lysis buffer. c. Add the Chloroacetyl Urea Probe to the lysate to your predetermined optimal final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to a vehicle control tube. d. Incubate at room temperature for 30-60 minutes with gentle rotation. This is the Specific Binding Window .
3. Quenching Step: a. Following the incubation, add the NAC stock solution to a final concentration of 1-10 mM (a 1:100 to 1:10 dilution of the 100 mM stock). b. Incubate for an additional 15 minutes at room temperature with gentle rotation. This is the Quenching Window .
4. Sample Preparation & Analysis: a. Add 4X Laemmli sample buffer to the quenched lysates. b. Boil samples at 95°C for 5-10 minutes. c. Proceed with SDS-PAGE and Western Blotting as per your standard protocol.[13] d. For a biotinylated probe, you would detect using a streptavidin-HRP conjugate and an appropriate ECL substrate.[14]
5. Evaluation: a. Compare the lane from the quenched reaction to a non-quenched control. b. A successful quenching experiment will show a marked reduction in overall background signal and smearing, making your specific bands of interest appear much cleaner and more distinct.
Part 5: Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the best general-purpose quenching agents? | N-Acetylcysteine (NAC) and reduced Glutathione (GSH) are the top choices.[12] They are highly effective, biocompatible, and less likely to interfere with protein structure than harsh reducing agents like DTT. |
| What concentration of quenching agent should I use? | A final concentration of 1-10 mM is a robust starting point. This provides a significant molar excess over a typical probe concentration (which is usually in the nM to low µM range). The optimal concentration may require some titration. |
| Will the quenching agent interfere with my specific target binding? | Not if timed correctly. The quencher should be added AFTER the primary incubation period. This gives your compound time to covalently bind its high-affinity target. The quenching step then neutralizes the excess unbound compound before it can engage with low-affinity, off-target sites. |
| How do I prepare and store quenching agent stock solutions? | For a 100 mM NAC stock, dissolve N-acetylcysteine powder in sterile water or PBS. You may need to adjust the pH to ~7.4 with NaOH. Aliquot and store at -20°C for several months. Thaw an aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Can I use this quenching strategy in live cells? | Yes, but with careful consideration. NAC is cell-permeable and generally well-tolerated by cells for short periods.[7] You can add NAC directly to the culture medium after the probe incubation period. However, you must perform control experiments to ensure the NAC treatment itself does not induce unintended biological effects that could confound your results.[15][16] |
References
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-Acetylcysteine Attenuates Sepsis-Induced Muscle Atrophy by Downregulating Endoplasmic Reticulum Stress - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Western Blotting: How to Optimize Your Signal to Noise - TeleScience - Seeding Labs. (n.d.). Retrieved January 14, 2026, from [Link]
- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. (n.d.).
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Non-covalent Stabilization Strategies in Small Molecule Drug Design - Creative Diagnostics. (n.d.). Retrieved January 14, 2026, from [Link]
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Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Maximizing signal-to-noise ratio in Western blot analysis - Cytiva Life Sciences. (n.d.). Retrieved January 14, 2026, from [Link]
-
Western Blotting: How to Optimize Your Signal to Noise - YouTube. (2019). Retrieved January 14, 2026, from [Link]
-
Comprehensive Optimization of Western Blotting - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - University of Oxford. (n.d.). Retrieved January 14, 2026, from [Link]
-
Illustrative examples of chloroacetamide-based covalent inhibitors for... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-acetylcysteine inhibits the induction of an antigen-specific antibody response down-regulating CD40 and CD27 co-stimulatory molecules - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-Acetyl-L-cysteine suppresses TGF-β signaling at distinct molecular steps: The biochemical and biological efficacy of a multifunctional, antifibrotic drug | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quenched autoligation probes allow discrimination of live bacterial species by single nucleotide differences in rRNA - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Emerging strategies in covalent inhibition - YouTube. (2021). Retrieved January 14, 2026, from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-Acetylcysteine (NAC): Impacts on Human Health - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube. (2022). Retrieved January 14, 2026, from [Link]
-
Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility | bioRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quenching of electrogenerated chemiluminescence by phenols, hydroquinones, catechols, and benzoquinones - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Methaemoglobinaemia as a rare complication of Mycoplasma pneumoniae pneumonia | BMJ Case Reports. (n.d.). Retrieved January 14, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Welcome to the technical support center for the mass spectrometry analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the MS analysis of this compound. The information herein is structured in a user-friendly question-and-answer format to directly address potential issues.
Introduction to the Molecule and its Mass Spectrometric Behavior
This compound is a substituted urea derivative with a reactive chloroacetyl group. Its analysis by mass spectrometry, typically using soft ionization techniques like electrospray ionization (ESI), requires careful consideration of its structure and potential for in-source decay or specific fragmentation patterns. Understanding these characteristics is key to successful analysis and data interpretation. The molecular weight of this compound is 226.66 g/mol .[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I not seeing the expected molecular ion peak for this compound?
Answer:
The absence or low intensity of the expected protonated molecule, [M+H]⁺ (expected at m/z ~227.67), is a common issue. Several factors, ranging from instrumental parameters to the inherent reactivity of the analyte, can contribute to this observation.
Possible Causes & Step-by-Step Solutions:
-
In-Source Fragmentation: The chloroacetyl group makes the molecule susceptible to fragmentation within the ion source, even under relatively soft ionization conditions.[2][3] The energy in the ion source might be sufficient to induce fragmentation before the intact molecular ion reaches the mass analyzer.
-
Solution:
-
Reduce Source Energy: Lower the fragmentor or cone voltage. This reduces the kinetic energy imparted to the ions as they travel from the atmospheric pressure region to the vacuum of the mass spectrometer, minimizing premature fragmentation.[4]
-
Optimize Source Temperature: High temperatures can promote thermal degradation. Gradually decrease the source temperature to find a balance between efficient desolvation and analyte stability.[4]
-
-
-
Poor Ionization Efficiency: The proton affinity of your molecule might be low in the chosen solvent system, leading to a weak signal.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation of the urea functional group.
-
Optimize Solvent Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase to enhance ESI spray stability and ionization.
-
-
-
Sample Degradation: The compound may be unstable in the prepared solution.
-
Solution:
-
Fresh Sample Preparation: Always analyze freshly prepared samples.
-
Check Solvent Reactivity: Ensure the solvent is non-reactive. Protic solvents like methanol could potentially react with the chloroacetyl group over time. Acetonitrile is often a good starting point.
-
-
-
Instrumental Issues: General instrument problems can lead to a lack of signal.
Q2: What are the major fragment ions I should expect to see in the MS/MS spectrum?
Answer:
The fragmentation of this compound is expected to be driven by the lability of the acylurea and the chloroacetyl moieties. The primary fragmentation pathways involve cleavage of the C-N bonds within the urea structure. Studies on similar N,N'-substituted ureas show a characteristic cleavage leading to the elimination of an isocyanate moiety.[7]
Below is a table summarizing the expected major fragment ions for the [M+H]⁺ of this compound.
| m/z (monoisotopic) | Proposed Fragment Structure | Neutral Loss | Notes on Fragmentation Pathway |
| 227.06 | [C₁₀H₁₂ClN₂O₂]⁺ | - | Protonated molecular ion [M+H]⁺ |
| 151.07 | [C₈H₁₁N₂O]⁺ | C₂H₂ClO (76.99) | Cleavage of the N-C bond of the chloroacetyl group. |
| 134.08 | [C₈H₁₀N]⁺ | C₂H₃ClN₂O (93.98) | Cleavage of the urea bond with loss of chloroacetyl isocyanate. |
| 106.08 | [C₇H₈N]⁺ | C₃H₄ClN₂O₂ (121.00) | Loss of the entire chloroacetylurea group, leaving the p-toluidine cation. |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is initiated by the charge localization, typically on one of the nitrogen or oxygen atoms. The subsequent bond cleavages are driven by the formation of stable neutral molecules or resonant-stabilized fragment ions.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Q3: I am seeing unexpected peaks in my spectrum. What could be their origin?
Answer:
Unexpected peaks can arise from various sources, including sample contamination, solvent adducts, or degradation products.
Possible Sources and Identification:
-
Solvent Adducts: In ESI, it is common to observe adducts of the molecular ion with solvent molecules or salts.
-
Sodium Adducts [M+Na]⁺: Look for a peak at m/z ~249.65. Sodium is a very common contaminant in glassware and solvents.
-
Acetonitrile Adduct [M+ACN+H]⁺: If using acetonitrile as a solvent, you might see a peak at m/z ~268.70.
-
-
Contaminants: Contaminants can be introduced from solvents, glassware, or the sample itself.
-
Solution: Run a blank injection of your solvent to identify background peaks. Ensure high-purity solvents and clean glassware.
-
-
Degradation Products: The chloroacetyl group is reactive and can undergo hydrolysis or react with nucleophiles.
-
Hydrolysis Product: If water is present, the chlorine atom can be substituted by a hydroxyl group, leading to 3-(2-hydroxyacetyl)-1-(4-methylphenyl)urea. This would have an [M+H]⁺ ion at m/z ~209.09.
-
Solution: Use fresh, dry solvents and prepare samples immediately before analysis.
-
Q4: My signal intensity is very low. How can I improve it?
Answer:
Low signal intensity can be a significant hurdle. A systematic approach to optimizing both sample preparation and instrument parameters is necessary.[8]
Optimization Strategies:
-
Sample Concentration: The concentration of your sample might be too low.
-
Solution: Prepare a more concentrated sample. However, be aware that excessively high concentrations can lead to ion suppression.[8]
-
-
Instrument Tuning and Calibration: An untuned or uncalibrated instrument will not perform optimally.
-
Solution: Regularly tune and calibrate your mass spectrometer using the manufacturer's recommended standards. This ensures optimal ion transmission and mass accuracy.[8]
-
-
Ion Source Optimization: The ESI source parameters have a large impact on signal intensity.
-
Solution:
-
Nebulizer Gas Flow: Adjust the nebulizer gas flow to ensure a fine, stable spray.
-
Drying Gas Flow and Temperature: Optimize the drying gas flow and temperature to facilitate efficient desolvation without causing thermal degradation of the analyte.
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal for your specific compound.
-
-
-
Chromatographic Conditions (if using LC-MS): Poor chromatography can lead to broad peaks and low intensity.
-
Solution:
-
Improve Peak Shape: Ensure your mobile phase is compatible with your analyte and column to achieve sharp, symmetrical peaks.
-
Check for Carryover: If running multiple samples, carryover from a previous injection can affect the current analysis. Implement a robust wash step between injections.
-
-
General Troubleshooting Workflow
When encountering issues with your mass spectrometry analysis, a logical and systematic approach is the most effective way to identify and resolve the problem.
Caption: A systematic workflow for troubleshooting common mass spectrometry issues.
References
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Published September 11, 2023. [Link]
-
GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. Published January 4, 2021. [Link]
-
National Center for Biotechnology Information. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PMC. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Published October 15, 2021. [Link]
-
Nithyanand, P. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Published July 2, 2023. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
Sources
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- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. gentechscientific.com [gentechscientific.com]
- 7. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
How to reduce side reactions in the synthesis of N-chloroacetyl ureas
Welcome to the technical support center for the synthesis of N-chloroacetyl ureas. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. N-chloroacetyl ureas are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.
The chloroacetylation of ureas, while conceptually straightforward, is often plagued by side reactions that can complicate purification, reduce yields, and compromise product purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these common issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of N-chloroacetyl ureas in a practical question-and-answer format.
Q1: My reaction is incomplete, with significant amounts of starting urea recovered. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue, typically stemming from insufficient nucleophilicity of the urea or inadequate reaction conditions. The core of the reaction is the nucleophilic attack of a nitrogen atom from the urea onto the electrophilic carbonyl carbon of chloroacetyl chloride.[1]
Probable Causes & Recommended Solutions:
-
Insufficient Deprotonation: Urea is a weak nucleophile. The reaction often requires a base to deprotonate the urea, increasing its nucleophilicity, and to neutralize the HCl byproduct.[1] If the base is too weak, absent, or used in a substoichiometric amount, the reaction will be slow or stall.
-
Solution: Introduce a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine. Use at least a stoichiometric equivalent (1.0-1.2 eq.) to the chloroacetyl chloride. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[2]undec-7-ene) could be trialed, though it may promote other side reactions if not used carefully.
-
-
Low Reaction Temperature: While low temperatures are generally used to control selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature and monitor by TLC or LC-MS. For particularly unreactive ureas, gentle heating (e.g., 40-50 °C in a solvent like THF or Toluene) may be necessary.[3]
-
-
Poor Solubility: If the urea starting material has poor solubility in the chosen solvent, it will not be available to react.
-
Solution: Choose a solvent that can dissolve the urea. Aprotic solvents like THF, DCM, or acetonitrile are common.[3][4] For very insoluble ureas, a more polar aprotic solvent like DMF or DMAc can be used, but these are harder to remove and can sometimes participate in side reactions at higher temperatures.
-
Q2: My final product is contaminated with a significant acidic impurity, which complicates my work-up. What is this impurity and how can I prevent and remove it?
Answer:
The most common acidic impurity is chloroacetic acid . This is formed by the hydrolysis of the highly reactive chloroacetyl chloride upon contact with trace amounts of water in the solvent, on glassware, or from the atmosphere.[1]
Prevention:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use a fresh, high-purity bottle of chloroacetyl chloride. Older bottles may have already absorbed atmospheric moisture. Purification of chloroacetyl chloride via distillation is an option for high-purity applications.[5]
Removal:
-
Aqueous Basic Wash: During the work-up, wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. It will react with the chloroacetic acid to form sodium chloroacetate, which is highly water-soluble and will be partitioned into the aqueous layer.
-
ClCH₂COOH + NaHCO₃ → ClCH₂COONa + H₂O + CO₂
-
-
Amine Scavengers: In some cases, a solid-phase scavenger resin with a basic functionality can be used to remove acidic impurities from the final product solution before crystallization.
Q3: I'm observing products with a higher molecular weight than expected, suggesting di-acylation or oligomerization. How can I improve the selectivity for the mono-acylated product?
Answer:
This issue arises from the fact that urea has two nucleophilic nitrogen atoms. While the first acylation deactivates the molecule, a second acylation can occur under forcing conditions, leading to a di-acylated urea. Furthermore, the N-chloroacetyl urea product can potentially react with another urea molecule.
Controlling Selectivity:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the urea (e.g., 1.1 equivalents) relative to the chloroacetyl chloride (1.0 equivalent) to ensure the acylating agent is consumed before significant di-acylation can occur.
-
Controlled Addition & Temperature: Add the chloroacetyl chloride slowly (dropwise) to a solution of the urea and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the acylating agent low, favoring the more rapid mono-acylation reaction and minimizing over-reaction.[1]
-
Choice of Solvent: In some cases, using molten chloroacetic acid as the solvent has been shown to produce clean mono-acylation products, as it provides a controlled acidic environment.[6]
Visualizing the Reaction: Key Pathways
Understanding the desired reaction in the context of its potential side reactions is crucial for effective troubleshooting.
Caption: Main reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the N-chloroacetylation of ureas? A: The reaction proceeds via a nucleophilic acyl substitution. A base typically deprotonates one of the urea's nitrogen atoms, forming a more nucleophilic urea anion. This anion then attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the N-chloroacetyl urea product. The expelled HCl is neutralized by the base.[1]
Q: Which nitrogen on an unsymmetrical urea will be acylated? A: Acylation will preferentially occur on the more nucleophilic (more electron-rich and less sterically hindered) nitrogen atom. For example, in an N-alkyl-N'-aryl urea, the N-alkyl nitrogen is generally more nucleophilic than the N-aryl nitrogen (whose lone pair is delocalized into the aromatic ring) and will be the primary site of acylation.
Q: Are there alternatives to chloroacetyl chloride? A: Yes. Chloroacetic anhydride can be used, which produces chloroacetic acid as a byproduct instead of HCl. This can sometimes lead to cleaner reactions, but the acidic byproduct must still be removed. Another option is to use chloroacetic acid with a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), though this adds complexity and cost.
Data Summary & Recommended Conditions
For successful synthesis, careful selection of reagents and conditions is paramount. The table below summarizes key parameters.
| Parameter | Recommendation | Rationale & Key Considerations |
| Acylating Agent | Chloroacetyl Chloride | Highly reactive. Use fresh, high-purity reagent. Handle with care due to moisture sensitivity and toxicity. |
| Solvent | Anhydrous Aprotic Solvents | DCM, THF, Acetonitrile: Good general choices for solubility and inertness.[3][4] Toluene: Useful for higher temperature reactions.[3] DMF, DMAc: Use only for very insoluble substrates; harder to remove. |
| Base | Non-nucleophilic Amine | Triethylamine (Et₃N), DIPEA: Standard choices. Scavenge HCl without competing for the acylating agent.[3][4] Pyridine: Can also act as a catalyst in some acylations. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for controlled addition.[1] Allow to warm to RT. Gentle heating (40-50 °C) may be needed for unreactive substrates. High temperatures can promote side reactions.[1] |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing hydrolysis of chloroacetyl chloride by atmospheric moisture. |
| Stoichiometry | 1.0 eq. Chloroacetyl Chloride | Using a slight excess of the urea (1.05-1.1 eq.) can help consume the limiting acylating agent and prevent di-acylation. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Chloroacetyl Urea
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted urea (1.05 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the resulting solution or suspension to 0 °C using an ice-water bath. Add triethylamine (1.1 eq.) via syringe.
-
Acylation: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.0 eq.) dropwise via syringe over 15-20 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting urea is consumed.
Protocol 2: Standard Work-up and Purification
-
Quenching: Upon reaction completion, cool the mixture back to 0 °C and slowly add deionized water to quench any remaining chloroacetyl chloride.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated aqueous NaHCO₃ solution (to remove chloroacetic acid)[1]
-
Brine (to remove residual water)
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure N-chloroacetyl urea.[1]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A step-by-step workflow for troubleshooting.
References
-
Polenz, I., Laue, A., et al. (2024). Oxidative N-N bond formation versus the Curtius rearrangement. Chemistry – A European Journal, 30(e202402355). [Link]
-
Zhang, M., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(vi), 304-316. [Link]
-
Zhang, M., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. [Link]
-
Blatchley, E. R., & Cheng, M. (2010). Reaction mechanism for chlorination of urea. Environmental Science & Technology, 44(22), 8529-8534. [Link]
-
Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1437-1449. [Link]
-
Di Mola, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(10), 2903. [Link]
-
Tatibana, M., & Shigesada, K. (1972). Analysis of regulatory factors for urea synthesis by isolated perfused rat liver. The Journal of Biochemistry, 72(3), 537-547. [Link]
- Google Patents. (2016). CN105348083A - Purifying method for chloroacetyl chloride.
- Google Patents. (1953).
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?[Link]
Sources
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- 2. Synthesis of novel N-acyl-β-d-glucopyranosylamines and ureas as potential lead cytostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 6. zenodo.org [zenodo.org]
Technical Support Center: Enhancing Cell Permeability of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in cell-based experimental settings. We provide in-depth FAQs, troubleshooting guides, and validated protocols to help you diagnose and overcome issues related to its cellular permeability and efficacy.
Introduction: Understanding the Molecule
This compound is a specialized chemical entity. Its structure combines two key functional groups: a urea linker and a chloroacetyl group .
-
The urea group is a common pharmacophore but often contributes to poor pharmacokinetic properties, such as low solubility and permeability, due to its capacity for extensive hydrogen bonding.[1][2]
-
The chloroacetyl group is a reactive electrophile.[3] This feature strongly suggests the compound is designed as a covalent inhibitor , intended to form a permanent bond with a specific nucleophilic residue (like cysteine) in the binding site of its target protein.
This covalent mechanism is a double-edged sword. While it can lead to high potency and prolonged duration of action, the compound's reactivity can also cause it to be intercepted by off-target nucleophiles (e.g., serum albumin, glutathione in media) before it even reaches the cell interior. This, combined with the inherent permeability challenges of the urea moiety, often results in a frustrating discrepancy: high potency in clean, biochemical (cell-free) assays but disappointingly low efficacy in live cell models.[4][5] This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they relate to permeability?
To assess the likely "drug-likeness" and permeability of a compound, we often turn to established guidelines like Lipinski's Rule of Five.[6][7] A compound is more likely to have poor permeability if it violates two or more of these rules.[8] Let's analyze this compound.
Table 1: Predicted Physicochemical Profile
| Property | Predicted Value | Lipinski's Rule of 5 Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 240.68 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 2 (N-H groups) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | ≤ 10 | Yes |
| LogP (Lipophilicity) | ~2.3 (XLogP3) | ≤ 5 | Yes |
Data for the related compound 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea from PubChem CID 43146222 was used as a proxy for property estimation.[9]
Analysis : On the surface, the compound does not violate any of Lipinski's rules, which might suggest good permeability. However, these rules are guidelines and do not account for two critical factors specific to this molecule:
-
High Hydrogen Bonding Capacity : The urea group can form a stable hydration shell with water, making it energetically difficult to partition into the hydrophobic lipid membrane.[2]
-
Reactivity : The chloroacetyl group is highly reactive and can be depleted through reactions with extracellular components.[3][10] This is a kinetic issue not captured by physicochemical rules.[11]
Q2: Why is my compound potent in a cell-free (biochemical) assay but weak in a cell-based assay?
This is a classic and critical observation in drug discovery, often pointing directly to a permeability or stability issue.[4][5]
-
In a biochemical assay (e.g., using a purified enzyme), the compound has direct and unhindered access to its target protein in a clean buffer system. The measured IC50 reflects the compound's true, intrinsic potency.
-
In a cell-based assay , the compound must overcome multiple barriers to reach its intracellular target:
-
Solubility & Stability : It must remain dissolved and chemically intact in complex culture media, which contains salts, amino acids, and proteins.
-
Extracellular Reactivity : It must survive potential reactions with nucleophiles in the media.
-
Membrane Permeation : It must cross the lipid bilayer of the cell membrane.
-
Intracellular Fate : It must avoid being pumped out by efflux transporters (like P-glycoprotein) or sequestered in cellular compartments like lysosomes.[12]
-
A significant drop in potency from a biochemical to a cellular assay strongly suggests that one or more of these barriers are preventing an effective concentration from reaching the target.
Q3: How can I quantitatively measure the permeability of my compound?
To move beyond inference, you must measure permeability directly. Two industry-standard assays are essential for this.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[13] It exclusively measures passive diffusion and is a quick, cost-effective way to determine if a compound has fundamental issues with crossing a lipid barrier.[14][15]
-
Caco-2 Permeability Assay : This is the gold standard for predicting in vivo drug absorption.[16][17] It uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the human intestine.[18][19] This assay is more complex but provides richer data, as it accounts for not only passive diffusion but also active transport mechanisms (both uptake and efflux).[16][20]
Comparing results from PAMPA and Caco-2 assays can be diagnostic. For instance, if permeability is high in PAMPA but low in Caco-2, it strongly suggests the compound is being actively removed from the cells by an efflux pump.[13]
Part 2: Troubleshooting Guide for Low Cellular Efficacy
This section addresses specific problems you may be encountering in your experiments.
Problem: My compound isn't working in cells. Where do I start?
When faced with low or no activity in a cellular context, a systematic approach is required to pinpoint the failure point. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting decision tree for low cellular efficacy.
Q4: I suspect my compound is precipitating in the culture medium. How can I confirm this and what can I do?
Aqueous solubility is a major hurdle for many organic compounds.[1] Precipitation in media is a common cause of failed experiments because only the dissolved compound is bioavailable.
Confirmation Methods:
-
Visual Inspection : Prepare the compound in media at the highest working concentration. Let it sit in the incubator (37°C) for 1-2 hours. Look for cloudiness, crystals, or film against a dark background.
-
Quantitative Analysis : Prepare the solution as above. Centrifuge at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the compound concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS). If the measured concentration is significantly lower than the intended concentration, precipitation has occurred.[21]
Solutions:
-
Lower the Concentration : The simplest solution is to work below the solubility limit.
-
Optimize Solvent/Vehicle Use : While the final concentration of a solvent like DMSO must be kept low (typically <0.5%) to avoid cytotoxicity, the method of dilution matters.[22][23] A "shock precipitation" can occur if a DMSO stock is diluted too quickly into an aqueous buffer.
-
Best Practice : Perform serial dilutions of your high-concentration stock in pure DMSO first. Then, add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to the larger volume of media in the well, mixing immediately and thoroughly.[24]
-
-
Modify Media : Serum proteins can sometimes bind to compounds, reducing their free concentration.[12] Try performing the experiment in low-serum or serum-free media, but be sure to include controls to account for any effects on cell health.
Table 2: Common Solvents for In Vitro Compound Stock Preparation
| Solvent | Properties | Typical Final Conc. in Media | Notes |
|---|---|---|---|
| DMSO | Aprotic, highly polar. Dissolves a wide range of compounds. | 0.1% - 0.5% | Can be cytotoxic at >0.5%.[22] Can affect cell differentiation and gene expression. Always use a vehicle control.[25] |
| Ethanol | Protic, polar solvent. | 0.1% - 1% | Generally less toxic than DMSO but can also affect cell behavior. Volatile. |
| PBS | Aqueous buffer. | N/A | Ideal for highly soluble compounds, but not applicable here. |
Q5: How do I test if the chloroacetyl "warhead" is the problem?
The high reactivity of the chloroacetyl group could lead to its depletion before it enters the cell.
Diagnostic Experiment:
-
Prepare your compound at its working concentration in full cell culture medium (with serum) and in a simpler buffer (e.g., PBS).
-
Incubate both solutions at 37°C.
-
Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Analyze the aliquots by LC-MS.
-
Interpretation : If the parent compound's peak decreases significantly over time in the full medium compared to the simple buffer, it indicates reaction with media components. Look for new, higher molecular weight peaks, which could correspond to adducts with amino acids (like cysteine) or proteins (like albumin).
Mitigation Strategies:
-
Reduce Incubation Time : If the compound is reacting, shorter exposure times may yield a better therapeutic window before it is depleted.
-
Use Serum-Free Media : As mentioned, this reduces the concentration of reactive proteins, but requires careful controls.
-
Prodrug Approach : This is a medicinal chemistry strategy where the reactive chloroacetyl group is temporarily masked with a protective group.[26] This "prodrug" would be less reactive, allowing for better cell entry. Once inside the cell, an intracellular enzyme would cleave the protective group, releasing the active covalent inhibitor at its site of action.
Part 3: Experimental Protocols for Permeability Assessment
To provide actionable data, we present condensed protocols for the key permeability assays.
Workflow: General Permeability Assay
The following diagram illustrates the universal workflow for both PAMPA and Caco-2 assays.
Caption: General experimental workflow for permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective : To measure the passive diffusion rate of the compound across a synthetic membrane.
Materials :
-
96-well PAMPA "sandwich" plate system (donor and acceptor plates).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution in DMSO.
-
Lucifer yellow for membrane integrity check.
Methodology :
-
Membrane Coating : Add 5 µL of phospholipid solution to each well of the donor plate's filter membrane and allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate : Fill each well of the acceptor plate with 300 µL of PBS buffer.
-
Prepare Donor Solution : Dilute the test compound from your DMSO stock into PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Assemble and Dose : Place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the donor plate.
-
Incubation : Cover the plate and incubate at room temperature or 37°C for 2 to 5 hours with gentle shaking.
-
Sampling : After incubation, separate the plates. Take samples from both the donor and acceptor wells for analysis.
-
Analysis : Quantify the compound concentration in all samples using LC-MS/MS. Also, measure Lucifer yellow passage to ensure the membrane integrity was maintained.
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for the change in concentration over time, surface area, and volume.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective : To determine the permeability and efflux ratio of the compound across a biological monolayer.[16]
Materials :
-
Caco-2 cells (ATCC HTB-37).
-
Transwell plate inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.
-
TEER (Transepithelial Electrical Resistance) meter.
-
Verapamil (P-gp inhibitor control).[17]
Methodology :
-
Cell Seeding and Differentiation : Seed Caco-2 cells onto the Transwell inserts. Culture for ~21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[17]
-
Monolayer Integrity Check : Before the experiment, measure the TEER of each well. Values should be ≥ 200 Ω·cm².[27] This confirms the integrity of the tight junctions.
-
Assay Preparation : Wash the monolayers carefully with pre-warmed transport buffer and let them equilibrate for 30 minutes at 37°C.
-
Direction A -> B (Apical to Basolateral) :
-
Add the test compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Direction B -> A (Basolateral to Apical) :
-
In a separate set of wells, add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation : Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours).[16]
-
Sampling : At the end of the incubation, take samples from both the apical and basolateral chambers of all wells.
-
Analysis : Quantify compound concentration via LC-MS/MS.
-
Calculation :
-
Calculate Papp for both A -> B and B -> A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).
-
Interpretation : An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter.[17]
-
By following these structured troubleshooting and experimental guides, you will be well-equipped to diagnose the specific barriers limiting the cellular activity of this compound and implement rational strategies to enhance its delivery to the intracellular target.
References
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Wikipedia. (n.d.). Parallel artificial membrane permeability assay.
- Masimirembwa, C. M., et al. (2003). Parallel artificial membrane permeability assay (PAMPA)
- Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA).
- (n.d.). Caco2 assay protocol.
- Lin, Y.-C., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH Public Access.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- Concept Life Sciences. (n.d.). ADMET & DMPK | Caco-2 Permeability.
- Taylor & Francis. (2017). Lipinski's rule of five – Knowledge and References.
- LifeTein. (2023). DMSO usage in cell culture.
- AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
- Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs [Video]. YouTube.
- Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Zhang, X., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Optimizing In Vitro Compound Concentrations.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- The Biochemist. (2022). DMSO biochemistry [Video]. YouTube.
- Al-Hujaily, E. M., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- ResearchGate. (n.d.). Optimization of growth factor delivery to induce in vitro angiogenesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Technology Networks. (2021). Optimizing Nanoparticle Drug Delivery Systems Using Microfluidics.
- Eureka. (n.d.). How does AI help optimize lead compounds in the drug discovery pipeline?.
- Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
- Sands, J. M. (2012). Molecular Mechanisms of Urea Transport in Health and Disease. PMC - PubMed Central.
- PubChem. (n.d.). 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. PMC - PubMed Central - NIH.
- Angeli, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- BioIVT. (2020). Four Ways To Optimize Preclinical In Vitro Data To Mitigate Risk Of Late-stage Clinical Failure.
- BenchChem. (n.d.). Troubleshooting low efficacy of Ascomycin in cell-based assays.
- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
- BLDpharm. (n.d.). 13558-77-5|this compound.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Chemsrc. (n.d.). CAS#:13620-47-8 | 1-(2-chloroacetyl)-3-(4-chlorophenyl)urea.
- Structural insights into the mechanisms of urea permeation and distinct inhibition modes of urea transporters. (2024). PubMed Central.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
- USDA Agricultural Marketing Service. (n.d.). Urea.pdf.
- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). PMC - PubMed Central.
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Technical Support Center: Minimizing Toxicity of Chloroacetyl-Containing Compounds in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloroacetyl-containing compounds. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and practical protocols to minimize the off-target toxicity of these compounds in your cell culture experiments, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of chloroacetyl compound toxicity.
Q1: What makes chloroacetyl-containing compounds toxic to cells?
Chloroacetyl groups are electrophilic "warheads" designed to form covalent bonds with nucleophilic residues on target proteins.[1][2] However, this reactivity is not entirely specific. The primary mechanism of off-target toxicity stems from the reaction of the chloroacetyl group with intracellular nucleophiles, most notably glutathione (GSH).[3][4]
This interaction leads to several downstream cytotoxic effects:
-
Glutathione Depletion: The rapid conjugation of chloroacetyl groups with GSH depletes the cell's primary antioxidant defense system.[3][4][5] This makes cells more susceptible to oxidative stress.
-
Increased Reactive Oxygen Species (ROS): With a compromised antioxidant system, there is an accumulation of ROS, leading to oxidative damage of cellular components like lipids, proteins, and DNA.[6][7]
-
Mitochondrial Dysfunction: Chloroacetyl compounds can impair mitochondrial respiration and decrease ATP levels, further stressing the cell.[3]
-
Induction of Apoptosis: The culmination of these events, including oxidative stress and mitochondrial damage, can trigger programmed cell death, or apoptosis.[7]
Q2: Why is glutathione (GSH) so important in this context?
Glutathione is a tripeptide that acts as the cell's master antioxidant.[8][9] Its sulfhydryl group is a strong nucleophile that can directly react with and neutralize electrophilic compounds like those containing a chloroacetyl moiety.[4][5] This detoxification process is often catalyzed by glutathione S-transferases (GSTs).[4][5] When GSH levels are depleted by reaction with a chloroacetyl-containing compound, the cell's ability to manage oxidative stress is severely hampered.[3]
Q3: Are all cell lines equally sensitive to chloroacetyl-containing compounds?
No, sensitivity can vary significantly between cell lines. This variability is influenced by several factors, including:
-
Basal Glutathione Levels: Cell lines with intrinsically lower levels of GSH may be more susceptible to toxicity.
-
Metabolic Rate: Cells with higher metabolic rates may produce more endogenous ROS, making them more vulnerable when GSH is depleted.[10]
-
Expression of Detoxifying Enzymes: The levels of glutathione S-transferases and other enzymes involved in detoxification can differ between cell lines.
It is crucial to empirically determine the optimal concentration and treatment duration for your specific cell line.
Q4: My compound is supposed to be a targeted covalent inhibitor. Why am I seeing so much off-target toxicity?
While the goal of targeted covalent inhibitors is to achieve high selectivity, the electrophilic warhead can still react with off-target proteins and small molecules like glutathione.[11] High concentrations or prolonged exposure times can exacerbate this off-target reactivity, leading to generalized cytotoxicity that masks the specific effects of inhibiting your target of interest.[12]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with chloroacetyl-containing compounds.
Problem 1: High levels of cell death even at low concentrations of my compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High intrinsic sensitivity of the cell line. | Perform a dose-response curve with a wider range of concentrations and shorter incubation times to identify a non-toxic window.[10] |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5% and run a vehicle-only control.[13] |
| Compound instability in media. | Prepare fresh stock solutions and dilute your compound in media immediately before treating the cells. |
| Suboptimal cell health. | Use cells in the logarithmic growth phase and ensure they are not over-confluent.[13][14] |
Problem 2: Inconsistent results between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in cell passage number. | Use cells within a consistent and narrow range of passage numbers.[13] |
| Inconsistent incubation times. | Standardize all incubation times for cell seeding, compound treatment, and assay development.[13] |
| Reagent variability. | Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles of stored reagents.[13] |
| Edge effects in multi-well plates. | Fill the outer wells with sterile PBS or media without cells and do not use them for data collection to minimize evaporation and temperature fluctuations.[13] |
Problem 3: My viability assay (e.g., MTT, CellTiter-Blue) results are confusing or show an unexpected increase in signal.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct chemical interference with the assay reagent. | Some compounds can directly reduce the assay substrate (e.g., resazurin in CellTiter-Blue), leading to a false positive signal.[15] To test for this, add your compound to cell-free media with the assay reagent and measure the signal. |
| Washing step required. | If interference is detected, after the treatment period, gently wash the cells with fresh media before adding the viability reagent.[15] |
| Low cell density. | Ensure you have an optimal cell seeding density to generate a robust signal.[13] |
Visualizing the Problem: A Troubleshooting Workflow
Caption: NAC supplementation replenishes cellular GSH pools.
Section 4: Essential Experimental Protocols
This section provides step-by-step guides for key assays to assess the toxicity of your chloroacetyl-containing compounds.
Protocol 1: Assessing Cell Viability with a Tetrazolium-Based Assay (e.g., MTT)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Agitate the plate to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm. [16]
Protocol 2: Measuring Cytotoxicity via LDH Release
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Experimental Setup: Prepare a 96-well plate with cells and compound treatments as described for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer. [17]2. Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).
Protocol 3: Quantifying Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with your compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining. [16]
References
-
Molecular mechanisms of chloroacetaldehyde-induced cytotoxicity in isolated rat hepatocytes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The role of glutathione in detoxication. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The Role of Glutathione in Detoxification: Understanding Its Benefits and Functions. (2024, November 10). RealTime Laboratories. Retrieved January 14, 2026, from [Link]
-
Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway. (2015, January 5). PubMed. Retrieved January 14, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved January 14, 2026, from [Link]
-
Recent advances in the development of covalent inhibitors. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Glutathione: Why is it important for detox & how to improve the amount in your body. (2023, August 31). RealTime Laboratories. Retrieved January 14, 2026, from [Link]
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. (2023, July 31). Frontiers. Retrieved January 14, 2026, from [Link]
-
Natural Compounds and Glutathione: Beyond Mere Antioxidants. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Approaches to mitigate the risk of serious adverse reactions in covalent drug design. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal. Retrieved January 14, 2026, from [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. (2024, July 25). PRISM BioLab. Retrieved January 14, 2026, from [Link]
-
Covalent Inhibitors. (2023, January 19). Cambridge MedChem Consulting. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved January 14, 2026, from [Link]
-
Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. (2017, February 27). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections. Retrieved January 14, 2026, from [Link]
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Strategies to improve the selectivity of covalent inhibitors
Welcome to the Technical Support Center for Covalent Inhibitor Development. This guide is designed for researchers, scientists, and drug development professionals actively working on the design and optimization of targeted covalent inhibitors (TCIs). Here, we address common challenges and frequently asked questions related to improving the selectivity of these powerful therapeutic agents. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the selectivity of a covalent inhibitor?
The selectivity of a covalent inhibitor is not governed by a single factor but is instead a product of two distinct, yet interconnected, kinetic steps.[1] Understanding and optimizing both is critical for success.
-
Non-Covalent Recognition (Affinity): Before any covalent bond forms, the inhibitor must first bind reversibly to the target protein's binding pocket. This initial binding event is governed by the inhibitor's affinity (K_i) for the target. A high affinity for the intended target over other proteins acts as the first and most critical selectivity filter.[2] This ensures the inhibitor spends more time in the correct "neighborhood" before reacting.
-
Covalent Bond Formation (Reactivity): Once the inhibitor is non-covalently bound, its electrophilic "warhead" must be precisely positioned to react with a nearby nucleophilic amino acid residue (commonly cysteine). The rate of this irreversible step (k_inact) is determined by the intrinsic reactivity of the warhead and the microenvironment of the target residue.[3]
An ideal covalent inhibitor combines high non-covalent affinity for the target with a moderately reactive warhead. This combination ensures that the covalent reaction is highly favored at the on-target site while minimizing indiscriminate reactions with off-target proteins.[4]
Q2: My inhibitor is extremely potent, but also toxic. Is the warhead too reactive? How do I assess this?
This is a classic challenge. High reactivity can lead to potent inhibition but often at the cost of selectivity, causing off-target modifications and toxicity.[5][6] The electrophilic warhead must be reactive enough to bind the target but not so reactive that it indiscriminately alkylates other biomolecules, like glutathione (GSH) or promiscuously available cysteines.[7]
Troubleshooting Warhead Reactivity:
A standard method to assess intrinsic electrophilicity is the Glutathione (GSH) Half-Life Assay . GSH is a biologically relevant thiol present at high concentrations in cells. Measuring the rate at which your inhibitor reacts with GSH provides a surrogate measure of its potential for non-specific reactivity.[8][9]
| GSH Half-Life (t½) | Interpretation | Recommended Action |
| < 1 minute | Highly Reactive: High risk of off-target modification and poor bioavailability. | Redesign with a less electrophilic warhead (e.g., substitute acrylamide with a vinyl sulfonamide or α-cyanoacrylamide).[1] |
| 1 - 60 minutes | Moderately Reactive: Often a good starting point for optimization. | Profile proteome-wide selectivity (see Q4). Fine-tune reactivity based on off-target analysis. |
| > 60 minutes | Weakly Reactive: May have low on-target potency or require very high affinity (low K_i) to be effective. | Consider a more reactive warhead if on-target kinetics are too slow, but only if non-covalent affinity is high. |
Q3: What are reversible covalent inhibitors, and how can they enhance selectivity?
Reversible covalent inhibitors represent a strategic evolution in covalent drug design, aiming to balance the benefits of covalent engagement with an improved safety profile.[10] Unlike irreversible inhibitors, they form a covalent bond that can subsequently be broken, allowing the inhibitor to dissociate from the target.[11][12]
This reversibility is key to their selectivity mechanism. While the inhibitor may still form transient covalent adducts with off-target proteins, the ability to dissociate prevents the cumulative, permanent modification that often leads to toxicity.[13][14] For the intended target, a long residence time can be achieved by designing the inhibitor so that the rate of bond formation is much faster than the rate of bond reversal, leading to sustained target engagement without permanent inactivation.[15]
Commonly used reversible covalent warheads include nitriles, α-ketoamides, and boronic acids.[10][16]
Q4: How can I get a global, unbiased view of my inhibitor's selectivity in a biological system?
While evaluating a few known off-targets is useful, it doesn't capture the full picture. For a comprehensive assessment, chemoproteomic methods are the gold standard. These techniques allow you to assess the interaction of your inhibitor with thousands of proteins directly in a complex biological sample (e.g., cell lysate or whole cells).[5]
Key Chemoproteomic Strategies:
-
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently label the active sites of entire enzyme families. In a competitive ABPP experiment, you pre-treat a proteome with your inhibitor. A subsequent reduction in probe labeling for a specific protein indicates it is a target of your inhibitor.[5] This is excellent for assessing selectivity within a target class, like kinases.
-
CITe-Id (Covalent Inhibitor Target-site Identification): This powerful mass spectrometry-based approach provides a direct, amino acid-level readout of covalent modification across the proteome.[17][18][19] It can identify unexpected off-targets and confirm the exact site of covalent modification, providing invaluable data for structure-based redesign efforts.[20]
Troubleshooting Guides & Experimental Workflows
Scenario 1: High On-Target Potency, High Cellular Toxicity
You've developed a covalent inhibitor with a low nanomolar IC50 against your purified target enzyme. However, upon moving to cell-based assays, you observe significant cytotoxicity at concentrations needed for efficacy. This strongly suggests off-target activity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting off-target toxicity.
Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Kinase Selectivity
This protocol provides a method to assess the selectivity of a covalent kinase inhibitor against the kinome in a cell lysate.
Materials:
-
Kinase-targeting ABPP probe (e.g., a broad-spectrum desthiobiotin-ATP probe).
-
Streptavidin-agarose beads.
-
Cell line of interest (e.g., HeLa or K562).
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Your covalent inhibitor and a DMSO vehicle control.
-
Mass spectrometry-grade trypsin.
-
Reagents for tryptic digestion and LC-MS/MS analysis.
Methodology:
-
Proteome Preparation:
-
Culture and harvest cells.
-
Lyse cells on ice in lysis buffer.
-
Clarify lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Inhibitor Competition:
-
Aliquot 500 µL of normalized lysate for each condition (e.g., DMSO vehicle, 10 nM, 100 nM, 1 µM, 10 µM of your inhibitor).
-
Add the inhibitor or DMSO to the respective lysates. Incubate for 1 hour at room temperature to allow for covalent modification.
-
-
Probe Labeling:
-
Add the kinase-targeting ABPP probe to each lysate at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature. This allows the probe to label kinases that were not blocked by your inhibitor.
-
-
Enrichment of Labeled Proteins:
-
Perform a click chemistry reaction to attach biotin to the probe's alkyne handle (if using an alkyne-tagged probe).
-
Add pre-washed streptavidin-agarose beads to each sample.
-
Incubate for 1-2 hours at 4°C with rotation to enrich for probe-labeled proteins.
-
Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
Collect the peptide supernatants.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Interpretation: A protein is considered a target of your inhibitor if its spectral counts (or peptide intensity) are significantly and dose-dependently reduced in the inhibitor-treated samples compared to the DMSO control. This reduction signifies that your inhibitor successfully competed with the probe for binding to that kinase.[5]
-
This self-validating system includes a vehicle control at every step, and the dose-dependent nature of target engagement provides confidence in the identified off-targets.
Scenario 2: My Inhibitor's Non-Covalent Affinity is Weak, Leading to Poor Selectivity
You find that your inhibitor requires high concentrations to achieve target modification, and proteomic profiling reveals numerous off-targets. Kinetic analysis shows a slow k_inact and a high K_i. This indicates the initial non-covalent binding is weak, so the inhibitor relies on its raw reactivity, making it non-selective.
Decision Pathway for Optimization:
Caption: Decision pathway for improving non-covalent affinity.
The key principle is to separate the optimization of the recognition scaffold from the warhead's reactivity. By creating a non-reactive version of your inhibitor, you can use standard binding assays (like SPR or ITC) to purely focus on improving K_i. Once a high-affinity scaffold is developed, the electrophilic warhead can be re-introduced. This modular approach is a cornerstone of modern covalent inhibitor design.[21][22]
References
- Taylor & Francis. (n.d.). Key advances in the development of reversible covalent inhibitors.
- Journal of the American Chemical Society. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
- NIH. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
- Biomedical Data Mining. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
- PMC - NIH. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
- ACS Publications. (n.d.). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry.
- ResearchGate. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Request PDF.
- ChemRxiv | Cambridge Open Engage. (n.d.). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity.
- Taylor & Francis Online. (n.d.). Key advances in the development of reversible covalent inhibitors.
- ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology.
- ResearchGate. (n.d.). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity.
- PMC - NIH. (n.d.). An update on the discovery and development of reversible covalent inhibitors.
- Scilit. (n.d.). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors.
- Scientist.com. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
- PMC - NIH. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- The Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases.
- RSC Publishing. (n.d.). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data.
- PMC - NIH. (n.d.). Recent advances in the development of covalent inhibitors.
- ACS Publications. (n.d.). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Kinetic mechanisms of covalent inhibition | Request PDF.
- NIH. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations.
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Validation & Comparative
Comparative Efficacy Analysis: 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a Putative Covalent Inhibitor in the Context of Oncogenic KRAS G12C
Introduction: The Frontier of Drugging the "Undruggable"
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was deemed an "undruggable" target in oncology.[1][2][3] As a member of the RAS family of small GTPases, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways that control cell proliferation, differentiation, and survival.[4][5] Mutations in the KRAS gene, which are present in a significant percentage of human cancers, lock the protein in a constitutively active state, leading to uncontrolled cellular growth.
A paradigm shift occurred with the discovery and development of inhibitors that specifically target the KRAS G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine.[1][6][7] This mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors, introduces a unique, targetable cysteine residue.[1][5] This has paved the way for a new class of covalent inhibitors that form an irreversible bond with this mutant cysteine, effectively trapping the KRAS G12C protein in its inactive state.
This guide provides a comparative framework for evaluating the efficacy of a novel compound, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea , against the established, FDA-approved KRAS G12C inhibitors: Sotorasib (Lumakras®) and Adagrasib (Krazati®) . The presence of a reactive 2-chloroacetyl group on our compound of interest suggests a potential mechanism as a covalent inhibitor. We will therefore proceed under the hypothesis that it is a putative KRAS G12C inhibitor and outline the necessary experimental comparisons to validate its efficacy against the current standards of care.
Mechanistic Overview: Covalent Inhibition of the KRAS G12C Oncoprotein
The core strategy behind inhibiting KRAS G12C is to exploit the mutant cysteine (Cys12). When KRAS G12C is in its inactive, GDP-bound state, a cryptic pocket known as the Switch-II pocket (S-IIP) becomes accessible.[2] Covalent inhibitors are designed with an electrophilic "warhead" that, upon binding to this pocket, forms a permanent covalent bond with the thiol group of Cys12.[8][9][10] This irreversible modification prevents the exchange of GDP for GTP, thus locking KRAS in an "off" state and shutting down downstream oncogenic signaling through the MAPK pathway (RAF-MEK-ERK).[8][11]
The Benchmarks: Sotorasib and Adagrasib
-
Sotorasib (AMG 510): Developed by Amgen, Sotorasib was the first-in-class KRAS G12C inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[9][12][13][14][15] It selectively and irreversibly binds to Cys12, demonstrating significant clinical activity.[10][16]
-
Adagrasib (MRTX849): Developed by Mirati Therapeutics, Adagrasib is another potent, selective, and irreversible KRAS G12C inhibitor.[17][18] It was designed to have a longer half-life (approximately 23-24 hours) and favorable pharmacokinetic properties, including central nervous system penetration.[19][20][21] Adagrasib has received FDA approval for treating KRAS G12C-mutated NSCLC and, in combination with cetuximab, for CRC.[4][19][22][23][24]
The Challenger: this compound
We hypothesize that this compound (hereafter "Compound X") functions similarly. The chloroacetyl moiety is a well-known electrophile capable of reacting with cysteine residues. The core phenylurea scaffold would be responsible for non-covalent interactions within the Switch-II pocket, providing the necessary affinity and orientation for the covalent reaction to occur.
Experimental Framework for Comparative Efficacy
To objectively compare Compound X with Sotorasib and Adagrasib, a multi-tiered experimental approach is required, progressing from direct biochemical engagement to cellular pathway inhibition.
Tier 1: Biochemical Assays - Target Engagement and Functional Inhibition
The first step is to confirm that Compound X directly and covalently binds to the KRAS G12C protein and functionally inhibits its activity.
Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification
-
Objective: To confirm covalent bond formation and determine the rate of modification.
-
Methodology:
-
Recombinantly express and purify human KRAS G12C (residues 1-169) protein.
-
Incubate a fixed concentration of KRAS G12C protein (e.g., 5 µM) with varying concentrations of Compound X, Sotorasib, and Adagrasib at room temperature.
-
Quench the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding 0.1% formic acid.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate unbound protein from inhibitor-bound protein.
-
Deconvolute the mass spectra to determine the percentage of modified (adducted) protein at each time point. The mass of the adducted protein should increase by the molecular weight of the inhibitor.
-
Calculate the pseudo-first-order rate constant (k_obs) for each concentration and subsequently determine the second-order rate constant (k_inact/K_i), a key metric for covalent inhibitor potency.
-
Protocol 2: SOS1-Catalyzed Nucleotide Exchange Assay
-
Objective: To measure the functional inhibition of KRAS G12C by preventing its activation.
-
Methodology:
-
Load KRAS G12C protein with a fluorescent GDP analog (e.g., mant-GDP).
-
Pre-incubate the GDP-loaded KRAS G12C with a dilution series of each inhibitor (Compound X, Sotorasib, Adagrasib) for a fixed time (e.g., 1 hour).
-
Initiate the nucleotide exchange reaction by adding the Guanine Nucleotide Exchange Factor SOS1 and a large excess of non-fluorescent GTP.
-
Monitor the decrease in fluorescence over time using a plate reader. As mant-GDP is released and replaced by GTP, the fluorescence signal will decrease.
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the rates against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Tier 2: Cell-Based Assays - Cellular Potency and Pathway Modulation
After confirming biochemical activity, the next critical step is to assess the inhibitors' performance in a relevant cellular context.
Protocol 3: Cell Viability Assay in KRAS G12C Mutant Cancer Cells
-
Objective: To determine the potency of the inhibitors in suppressing the growth of cancer cells driven by the KRAS G12C mutation.
-
Methodology:
-
Culture KRAS G12C mutant cell lines (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) and a KRAS wild-type control cell line (e.g., A549).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a 10-point serial dilution of each inhibitor (Compound X, Sotorasib, Adagrasib) for 72 hours.
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Normalize the data to vehicle-treated controls (e.g., DMSO) and plot against inhibitor concentration to calculate the IC50 for cell growth inhibition. Comparing potency in mutant versus wild-type cells provides an initial measure of selectivity.
-
Protocol 4: Western Blot for Downstream Pathway Inhibition
-
Objective: To verify that the observed anti-proliferative effects are due to the inhibition of the KRAS-MAPK signaling pathway.
-
Methodology:
-
Seed NCI-H358 cells in 6-well plates and grow to ~70% confluency.
-
Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.
-
Treat the cells with IC50 and 10x IC50 concentrations of each inhibitor for 2 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK, demonstrating target engagement and downstream pathway suppression.
-
Data Summary and Comparative Analysis
The following tables present hypothetical, yet plausible, data that could be generated from the described experiments, providing a clear basis for comparison.
Table 1: Comparative Biochemical Potency
| Compound | Covalent Modification Rate (k_inact/K_i, M⁻¹s⁻¹) | Nucleotide Exchange Inhibition (IC50, nM) |
| Compound X | 45,000 | 55 |
| Sotorasib | 30,000 | 80 |
| Adagrasib | 60,000 | 40 |
-
Interpretation: In this hypothetical dataset, Compound X shows a robust rate of covalent modification, superior to Sotorasib but slightly lower than Adagrasib. Its functional inhibition of nucleotide exchange is potent and falls between the two approved drugs.
Table 2: Comparative Cellular Activity (IC50, nM)
| Compound | NCI-H358 (KRAS G12C) Cell Viability | MIA PaCa-2 (KRAS G12C) Cell Viability | A549 (KRAS WT) Cell Viability | p-ERK Inhibition (NCI-H358) |
| Compound X | 9 nM | 15 nM | > 5,000 nM | 12 nM |
| Sotorasib | 6 nM[8] | 9 nM[8] | > 10,000 nM | 8 nM |
| Adagrasib | 8 nM | 11 nM | > 5,000 nM | 10 nM |
Note: Sotorasib data is informed by published values for context.[8]
-
Interpretation: The hypothetical cellular data indicate that Compound X possesses high potency against KRAS G12C-driven cancer cells, with IC50 values in the low nanomolar range, comparable to both Sotorasib and Adagrasib. The significantly higher IC50 in the KRAS wild-type cell line (>5,000 nM) suggests excellent selectivity for the mutant oncoprotein. Its ability to suppress p-ERK phosphorylation at concentrations similar to those affecting cell viability confirms its on-target mechanism of action.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for comparing the efficacy of a novel putative covalent inhibitor, this compound, against the clinically validated KRAS G12C inhibitors Sotorasib and Adagrasib. Based on our hypothetical data, Compound X presents as a promising candidate with biochemical and cellular potency on par with the established benchmarks.
The causality behind this experimental design is crucial: confirming direct, covalent target engagement biochemically (Tier 1) provides the mechanistic foundation to trust that the cellular effects observed (Tier 2) are indeed a result of on-target activity. Each protocol serves as a self-validating step in the evaluation cascade.
The next logical steps in the preclinical development of Compound X would involve:
-
Selectivity Profiling: A broader kinase panel screen to ensure it does not have significant off-target activities.
-
Pharmacokinetic (PK) Studies: In vivo studies in rodent models to determine its half-life, bioavailability, and tissue distribution. Adagrasib's longer half-life is a key differentiator, and understanding Compound X's PK profile is critical.[19][21]
-
In Vivo Efficacy Studies: Evaluation in mouse xenograft models using tumors derived from KRAS G12C cell lines to determine if the observed cellular potency translates to tumor regression in a living system.
By following this structured comparison, researchers can effectively benchmark novel molecules, ensuring that only the most promising candidates are advanced toward clinical development in the ongoing effort to conquer KRAS-driven cancers.
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A Senior Application Scientist's Comparative Guide to Covalent Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale and Rise of Targeted Covalent Inhibition
In the landscape of kinase-targeted therapies, the pursuit of enhanced potency, selectivity, and duration of action is relentless. While reversible inhibitors have achieved significant clinical success, they often require continuous high plasma concentrations to maintain target occupancy, which can lead to off-target effects. Targeted Covalent Inhibitors (TCIs) represent a powerful alternative, designed to form a permanent, covalent bond with a specific amino acid residue within the kinase's active site. This "molecular handshake" offers a distinct pharmacological profile: prolonged target inhibition that becomes uncoupled from the inhibitor's pharmacokinetic half-life, often leading to a more durable biological response at lower doses.
This guide provides a comparative analysis of prominent covalent kinase inhibitors, focusing on their mechanisms, selectivity, and the experimental methodologies used for their characterization. We will delve into two critical kinase families—Bruton's Tyrosine Kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR)—by comparing first and next-generation inhibitors to illustrate key principles in TCI drug design.
A note on the initially proposed topic, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea : A thorough review of scientific literature and chemical databases reveals no significant data characterizing this specific molecule as a kinase inhibitor. Its structure contains a chloroacetamide group, a known electrophilic "warhead" capable of reacting with nucleophilic residues like cysteine.[1][2][3] However, chloroacetamides are often considered highly reactive, which can lead to non-specific off-target binding and potential toxicity, making them less common in approved drugs compared to more finely-tuned warheads like acrylamides.[4][5][6] This guide will therefore focus on well-characterized, clinically relevant TCIs to provide a robust and data-driven comparison.
Section 1: The BTK Axis - A Tale of Two Covalent Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a prime target in B-cell malignancies.[7] The first-in-class covalent BTK inhibitor, Ibrutinib, revolutionized treatment but was accompanied by off-target effects. This prompted the development of second-generation inhibitors like Acalabrutinib, designed for greater selectivity.
Mechanism of Covalent Action
Both Ibrutinib and Acalabrutinib are irreversible inhibitors that target Cysteine 481 (Cys481) in the ATP-binding pocket of BTK. However, they employ different electrophilic warheads to achieve this.
-
Ibrutinib utilizes an acrylamide group, which undergoes a Michael addition reaction with the thiol of Cys481.[8]
-
Acalabrutinib features a butynamide group, which also forms a covalent bond with Cys481 but has a different reactivity profile, contributing to its enhanced selectivity.[8]
The formation of this covalent bond permanently inactivates the BTK enzyme. Restoration of signaling is dependent on the synthesis of new BTK protein, providing a durable pharmacodynamic effect.[9]
Signaling Pathway: B-Cell Receptor (BCR) Cascade
Activation of the BCR initiates a signaling cascade critical for B-cell proliferation and survival. BTK is a central node in this pathway. Its inhibition by Ibrutinib or Acalabrutinib effectively shuts down downstream signaling, leading to apoptosis and reduced cell migration in malignant B-cells.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the point of covalent inhibition by BTK inhibitors.
Comparative Performance Data
The key differentiator between Ibrutinib and Acalabrutinib is selectivity. While both potently inhibit BTK, Ibrutinib shows significant activity against other kinases containing a homologous cysteine, such as TEC-family kinases (ITK, TEC) and EGFR.[8][10] This off-target activity is linked to some of its adverse effects. Acalabrutinib was engineered to minimize these interactions.
The efficiency of a covalent inhibitor is best described by the ratio kinact/Ki , which represents the second-order rate constant for covalent modification. It accounts for both the initial non-covalent binding affinity (Ki) and the maximal rate of covalent bond formation (kinact). A higher kinact/Ki value indicates a more efficient inhibitor.
Table 1: Comparative Biochemical Potency of BTK Inhibitors
| Parameter | Ibrutinib | Acalabrutinib | Source(s) |
|---|---|---|---|
| Target Kinase | BTK | BTK | |
| Warhead | Acrylamide | Butynamide | [8] |
| Target Residue | Cys481 | Cys481 | [8] |
| Biochemical IC50 (nM) | 0.5 - 1.5 | 5.1 | [8][10] |
| kinact/Ki (M-1s-1) | 3.28 x 105 | 3.11 x 104 | [11][12] |
| Off-Target Kinase IC50 (nM) | |||
| EGFR | 5.3 | >1000 | [8][11] |
| ITK | 3.3 | >1000 | [8][11] |
| TEC | 78 | <100 | [10] |
Data compiled from multiple sources; assay conditions may vary.
Interpretation : Ibrutinib is biochemically more potent against BTK, as shown by its lower IC50 and higher kinact/Ki value.[8][11][12] However, the data clearly illustrates Acalabrutinib's superior selectivity, with significantly higher IC50 values for key off-targets like EGFR and ITK.[8][11] This improved selectivity profile is a primary clinical advantage of the second-generation inhibitor.
Section 2: The EGFR/HER2 Axis - Targeting Resistance and Selectivity
The EGFR family of receptor tyrosine kinases (including HER2) are critical drivers of cell growth and are frequently dysregulated in solid tumors. Covalent inhibitors were developed to overcome resistance to first-generation reversible inhibitors, primarily the T790M "gatekeeper" mutation in EGFR.
Mechanism of Covalent Action
-
Neratinib is an irreversible pan-HER inhibitor, targeting EGFR (Cys797) , HER2 (Cys805) , and HER4. It utilizes an acrylamide warhead attached to a quinoline core.[13]
-
Osimertinib is a third-generation inhibitor designed to be highly selective for EGFR mutants (including the T790M resistance mutation) while sparing wild-type (WT) EGFR. It also uses an acrylamide warhead to target Cys797 of EGFR.[14]
Signaling Pathway: EGFR Cascade
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pro-survival pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT. Covalent inhibitors block this initial phosphorylation event, thereby shutting down these oncogenic signals.
Figure 2: Key EGFR signaling pathways (RAS/MAPK and PI3K/AKT) blocked by covalent inhibitors.
Comparative Performance Data
The key distinction between Neratinib and Osimertinib lies in their selectivity profiles. Neratinib is a pan-inhibitor, potently targeting multiple HER family members, whereas Osimertinib's design prioritizes selectivity for mutant forms of EGFR over the wild-type receptor, which is critical for minimizing toxicities like rash and diarrhea.
Table 2: Comparative Biochemical Potency of EGFR/HER2 Inhibitors
| Parameter | Neratinib | Osimertinib | Source(s) |
|---|---|---|---|
| Primary Targets | EGFR, HER2, HER4 | Mutant EGFR | |
| Warhead | Acrylamide | Acrylamide | [13][14] |
| Target Residue | Cys797 (EGFR), Cys805 (HER2) | Cys797 (EGFR) | [13][14] |
| Biochemical IC50 (nM) | |||
| HER2 | 59 | N/A | [13][15] |
| EGFR (WT) | 92 | ~494 | [13][15] |
| EGFR (L858R/T790M) | Potent (Cell-based) | 11.4 | [16] |
| EGFR (Exon 19 del) | Potent (Cell-based) | 12.9 | [16] |
| kinact/Ki (M-1s-1) | Not readily available | ||
| EGFR (WT) | N/A | 2.8 x 104 | [14] |
| EGFR (L858R) | N/A | ~5.6 x 105 | [14] |
| EGFR (L858R/T790M) | N/A | 1.4 x 106 |[14] |
Data compiled from multiple sources; assay conditions may vary.
Interpretation : Osimertinib demonstrates remarkable selectivity, a cornerstone of its design. Its covalent efficiency (kinact/Ki) is approximately 50-fold higher for the double mutant (L858R/T790M) compared to wild-type EGFR.[14] This translates to potent inhibition of cancer cells harboring these mutations while sparing cells expressing only the wild-type receptor, leading to a wider therapeutic window. Neratinib, while a potent inhibitor of HER2 and EGFR, does not possess this level of selectivity for mutant over wild-type EGFR.[13][15]
Section 3: Experimental Protocols for Covalent Inhibitor Characterization
The evaluation of covalent inhibitors requires specialized assays that can accurately quantify both the initial binding affinity and the rate of irreversible bond formation. Standard IC50 values are highly dependent on incubation time and can be misleading if not interpreted correctly.
Experimental Workflow: From Biochemical Potency to Cellular Efficacy
A typical workflow involves assessing the inhibitor's direct effect on the purified kinase and then validating its activity in a cellular context.
Figure 3: A logical workflow for characterizing a novel covalent kinase inhibitor.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Causality : The ADP-Glo™ assay is a universal method for measuring kinase activity by quantifying ADP, a product of the kinase's phosphoryl transfer reaction. For covalent inhibitors, this assay is used in a time-dependent manner to determine the kinetic parameters Ki and kinact. By measuring the rate of inhibition at various inhibitor concentrations, one can dissect the initial reversible binding from the subsequent irreversible inactivation step.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), recombinant purified kinase (e.g., BTK or EGFR), substrate (a suitable peptide), and ATP. Prepare serial dilutions of the covalent inhibitor in DMSO.
-
Kinase Reaction Setup : In a multi-well plate (e.g., 384-well), add the kinase and the inhibitor at various concentrations. Pre-incubate for varying time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.
-
Initiate Reaction : Add a mixture of the peptide substrate and ATP to start the kinase reaction. The ATP concentration should be at or near the Km for the kinase. Incubate for a fixed time (e.g., 60 minutes) at 30°C.
-
Terminate and Deplete ATP : Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence : Read the plate on a luminometer.
-
Data Analysis : Plot the observed rate of inactivation (kobs) against the inhibitor concentration. Fit the data to the appropriate equation to determine Ki and kinact, and subsequently calculate kinact/Ki.
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
Causality : This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells. It is used to measure the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines that are dependent on the target kinase for survival and proliferation. The resulting EC50 (half-maximal effective concentration) value reflects the inhibitor's potency in a complex biological system.
Step-by-Step Methodology :
-
Cell Plating : Seed cancer cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Use cell lines known to express the target kinase (e.g., TMD8 for BTK; H1975 for EGFR L858R/T790M).[17][18] Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the covalent inhibitor in culture medium. Add the diluted inhibitor to the cells and incubate for a prolonged period (e.g., 72 hours) to allow for the full effect of target inhibition and subsequent cell death.
-
Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation : Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence : Read the plate on a luminometer.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the EC50 value.
Conclusion: The Evolving Paradigm of Covalent Inhibition
The strategic design of targeted covalent inhibitors has yielded some of the most effective therapies in oncology. The comparison between first and next-generation inhibitors for both BTK and EGFR clearly demonstrates a trajectory towards optimizing selectivity to widen the therapeutic window. While Ibrutinib established BTK as a druggable target, the enhanced selectivity of Acalabrutinib reduces off-target effects. Similarly, while Neratinib provides potent pan-HER inhibition, Osimertinib's exquisite selectivity for mutant EGFR over wild-type represents a triumph of rational drug design against acquired resistance.
The experimental workflows outlined herein are fundamental to characterizing these complex molecules. A thorough understanding of both the biochemical kinetics (kinact/Ki) and cellular potency (EC50) is essential for advancing a TCI from a promising lead to a clinical candidate. As our understanding of kinase biology deepens, the principles of covalent inhibition will undoubtedly continue to drive the development of next-generation precision medicines.
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Cross-reactivity profiling of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Abstract: The development of targeted covalent inhibitors represents a significant frontier in medicinal chemistry, offering the potential for enhanced potency and prolonged duration of action. However, the irreversible nature of these compounds necessitates a rigorous and early assessment of their off-target activities to mitigate potential toxicity. This guide provides a comprehensive framework for the cross-reactivity profiling of novel covalent inhibitors, using the hypothetical compound 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a working example. We will explore the strategic rationale behind experimental design, present detailed protocols for state-of-the-art chemoproteomic techniques, and offer a template for data interpretation and comparison against established covalent agents.
Introduction: The Double-Edged Sword of Covalent Inhibition
Covalent inhibitors function by forming a stable, chemical bond with their target protein, a mechanism that can lead to high potency and sustained pharmacological effects. The molecule this compound incorporates two key features: a urea moiety, common in kinase inhibitors for its hydrogen-bonding capabilities, and a chloroacetyl group, a reactive electrophile designed to covalently modify nucleophilic residues like cysteine on a target protein.
While this targeted reactivity is desirable, the electrophilic nature of the warhead can also lead to unintended reactions with other proteins in the proteome that possess accessible, reactive nucleophiles. This off-target activity, or cross-reactivity, can lead to adverse effects and toxicity, making early, comprehensive profiling a critical step in the drug development pipeline. This guide will delineate a robust strategy for characterizing the selectivity of such compounds.
Strategic Approach to Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. We will focus on a combination of cell-based and cell-free methods to build a comprehensive profile of this compound.
Our strategy involves:
-
Broad-Spectrum Kinase Panel Screening: To assess activity against a large, diverse panel of kinases, providing an initial overview of selectivity within this major drug target class.
-
Competitive Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique to identify covalent targets directly in complex biological systems, such as cell lysates or living cells.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement in an intact cellular environment by measuring changes in protein thermal stability upon compound binding.
-
Phenotypic Screening & Cytotoxicity Assays: To evaluate the compound's effect on cellular health and identify potential toxicity resulting from off-target engagement.
The following diagram illustrates the overall workflow for our comprehensive profiling strategy.
Caption: High-level workflow for comprehensive selectivity profiling of a novel covalent inhibitor.
Methodologies & Experimental Protocols
Broad-Spectrum Kinase Profiling
The urea scaffold is a well-established hinge-binding motif in many kinase inhibitors. Therefore, an initial screen against a large panel of kinases is a logical first step. This is typically performed by specialized contract research organizations (CROs).
Hypothetical Data Summary:
The table below presents hypothetical results for this compound screened against a panel of 400 kinases at a concentration of 1 µM, compared to the well-known covalent EGFR inhibitor, Ibrutinib.
| Compound | Concentration | Kinases Screened | Kinases with >90% Inhibition | Primary Target(s) | Notable Off-Targets (>90% Inh.) |
| This compound | 1 µM | 400 | 8 | MAP2K4, MAP2K7 | JAK3, TEC, BMX |
| Ibrutinib | 1 µM | 400 | 12 | BTK | EGFR, TEC, BLK, JAK3 |
This data is for illustrative purposes only.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to map the landscape of protein targets for a covalent inhibitor in a native biological system. This method utilizes a broad-spectrum covalent probe that targets a specific class of amino acids (e.g., cysteine) to label the "reactive proteome." By pre-treating the proteome with our inhibitor of interest, we can identify its targets by observing which proteins are no longer labeled by the broad-spectrum probe.
Experimental Workflow:
The diagram below outlines the key steps in a competitive ABPP experiment.
Caption: Workflow for a competitive activity-based protein profiling (ABPP) experiment.
Detailed Protocol:
-
Proteome Preparation: Harvest cells (e.g., HeLa cells) and lyse in PBS with 0.1% Triton X-100. Determine protein concentration via a BCA assay.
-
Competitive Incubation: Aliquot 1 mg of protein lysate for each condition. Treat one aliquot with this compound (e.g., at 1, 10, and 100 µM) and a control aliquot with DMSO. Incubate for 1 hour at 37°C.
-
Probe Labeling: Add a broad-spectrum iodoacetamide-alkyne probe to a final concentration of 100 µM to all samples. Incubate for 1 hour at room temperature.
-
Click Chemistry: Add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate to each sample to initiate the click reaction, conjugating biotin to the alkyne-labeled proteins. Incubate for 1 hour.
-
Protein Precipitation and Enrichment: Precipitate proteins using methanol/chloroform. Resuspend the pellet in lysis buffer and enrich for biotinylated proteins using streptavidin-agarose beads.
-
Sample Preparation for Mass Spectrometry: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides between the inhibitor-treated and DMSO-treated samples. Proteins with significantly reduced abundance in the treated sample are considered potential targets of the inhibitor.
Interpreting Off-Target Profiles: A Hypothetical Case
From our hypothetical ABPP and kinase screening data, we identified MAP2K4 as a primary target but also noted engagement of JAK3, a kinase involved in cytokine signaling. This off-target activity could have significant immunological consequences.
The following diagram illustrates the potential on- and off-target pathways affected by our compound.
A Comparative Guide to Validating Cellular Target Engagement of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
Introduction: The Imperative of Target Validation for Covalent Inhibitors
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, offering the potential for prolonged pharmacodynamic effects and high potency.[1][2][3] The compound 3-(2-chloroacetyl)-1-(4-methylphenyl)urea belongs to this class, distinguished by its 2-chloroacetyl group—an electrophilic "warhead" designed to form a permanent, covalent bond with a nucleophilic amino acid residue on its protein target.[4][5]
While this covalent mechanism is advantageous, it also raises the stakes for target validation. It is not enough to know that a compound is active; we must prove it engages its intended target inside the complex milieu of a living cell.[6] Verifying on-target engagement is critical to deconvoluting the mechanism of action, establishing structure-activity relationships (SAR), and anticipating potential off-target toxicities.[1]
This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of a novel covalent inhibitor like this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate strategy for their specific research questions.
The Covalent Mechanism: A Two-Step Interaction
Understanding the mechanism of covalent inhibition is fundamental to selecting a validation strategy. The process is a two-step event: first, the inhibitor reversibly binds to the target protein, forming a non-covalent complex (PI). This initial binding is governed by an inhibition constant (Kᵢ). Second, the reactive chloroacetyl group forms an irreversible covalent bond with a nearby nucleophilic residue, inactivating the protein (P-I). This step is defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[1]
Caption: The two-step mechanism of covalent inhibition.
Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Proof of Physical Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target engagement in intact cells or tissues without requiring any modification to the compound.[7][8]
Causality & Principle
The core principle of CETSA is ligand-induced thermal stabilization.[9] When a protein binds to a ligand—in this case, when this compound covalently modifies its target—the resulting complex becomes more resistant to heat-induced unfolding and aggregation.[7][8] By heating cell samples across a temperature gradient, one can determine the "melting temperature" (Tₘ) of the target protein. A positive shift in this melting curve (ΔTₘ) upon compound treatment provides direct evidence of physical interaction within a native cellular environment.[7][10]
Caption: The experimental workflow for a Western Blot-based CETSA.
Hypothetical Data Summary
This table illustrates the expected output from a CETSA experiment, showing the calculated melting temperature (Tₘ) for a hypothetical target protein.
| Treatment Group | Compound Conc. (µM) | Tₘ (°C) | ΔTₘ vs. Vehicle (°C) |
| Vehicle (DMSO) | 0 | 48.5 | 0.0 |
| Compound | 1 | 50.2 | +1.7 |
| Compound | 10 | 53.1 | +4.6 |
| Compound | 50 | 53.3 | +4.8 |
Detailed Experimental Protocol (Western Blot Readout)
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours to allow for target engagement.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[11][12]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins.[8]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize protein concentrations and analyze samples via SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[13]
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the normalized band intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tₘ. The difference in Tₘ between treated and control samples is the ΔTₘ.
Method 2: Activity-Based Protein Profiling (ABPP) - Unbiased Target & Selectivity Mapping
Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics strategy ideal for identifying the cellular targets of covalent inhibitors.[14] It leverages chemical probes that react with entire classes of enzymes or residues based on their functional state.[15] For an electrophilic compound like ours, a competitive ABPP approach is exceptionally informative.[5][16]
Causality & Principle
The logic of competitive ABPP is to assess which proteins are "blocked" by our test compound. Cells are first treated with this compound. This allows the compound to bind covalently to its specific target(s). Subsequently, the cell lysate is treated with a broad-spectrum, alkyne-tagged electrophilic probe (e.g., iodoacetamide-alkyne) that reacts with accessible, hyper-reactive cysteine residues across the proteome.[4][5]
If our compound has engaged a particular protein, the reactive cysteine on that target will be occupied and thus unavailable to react with the alkyne probe. Using click chemistry, a biotin reporter tag is attached to the alkyne probe, allowing for enrichment of probe-labeled proteins. Through quantitative mass spectrometry, the protein(s) that show significantly reduced probe labeling in the compound-treated sample compared to the vehicle control are identified as direct targets.[16][17]
Caption: Workflow for competitive, gel-free ABPP using mass spectrometry.
Hypothetical Data Summary
This table shows representative data from a quantitative proteomic analysis. A high "Fold Change" indicates strong competition and likely target engagement.
| Protein ID | Gene Name | Peptide Sequence | Fold Change (Vehicle/Compound) | p-value | Annotation |
| P04049 | KSR1 | Cys845-containing peptide | 15.2 | <0.001 | Potential Target |
| Q13153 | MAPK1 | Cys183-containing peptide | 1.1 | 0.89 | No Engagement |
| P27361 | GSK3B | Cys199-containing peptide | 1.3 | 0.75 | No Engagement |
| P62258 | ACTG1 | Cys374-containing peptide | 25.8 | <0.001 | Potential Off-Target |
Method 3: Phospho-Specific Western Blot - Linking Engagement to Function
While CETSA and ABPP confirm physical binding, it is often necessary to demonstrate that this engagement leads to a functional consequence. If the intended target is a kinase, an inhibitor of another signaling protein, a phospho-specific Western blot is a straightforward and widely accessible method to measure the downstream effects of target engagement.[18][19]
Causality & Principle
This method operates on a simple, logical premise: if this compound successfully engages and inhibits its target kinase, the phosphorylation of that kinase's downstream substrates should decrease in a dose-dependent manner.[18] By using antibodies that specifically recognize the phosphorylated form of a substrate, one can quantify changes in pathway activity. This provides an indirect, yet functionally critical, validation of target engagement.
Caption: A hypothetical kinase pathway inhibited by the compound.
Hypothetical Data Summary
This table summarizes quantitative data from a Western blot experiment, showing a dose-dependent decrease in substrate phosphorylation.
| Treatment Group | Compound Conc. (µM) | p-Substrate Signal (Normalized) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 |
| Compound | 0.1 | 0.85 | 0.85 |
| Compound | 1 | 0.42 | 0.42 |
| Compound | 10 | 0.15 | 0.15 |
| Compound | 100 | 0.08 | 0.08 |
Detailed Experimental Protocol
-
Cell Treatment: Plate cells and treat with a dose-response of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Stripping & Reprobing: To normalize the data, strip the membrane and re-probe with an antibody for the total substrate protein and/or a loading control like GAPDH or β-actin.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate or loading control signal.
Comparative Analysis of Methodologies
Choosing the right assay depends on the specific question being asked, the available resources, and prior knowledge of the target.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Phospho-Specific Western Blot |
| Principle | Ligand-induced thermal stabilization | Competitive covalent labeling of reactive sites | Measures downstream pathway modulation |
| Validation Type | Direct (Physical Binding) | Direct (Physical Binding) | Indirect (Functional Consequence) |
| Target Agnostic? | No (Requires antibody for target) | Yes (Unbiased, proteome-wide) | No (Requires known target & substrate) |
| Output | Change in melting temp (ΔTₘ) | List of target & off-target proteins | Change in substrate phosphorylation |
| Key Advantage | Label-free, confirms engagement in intact cells | Unbiased discovery of all potential targets | Confirms functional impact of engagement |
| Key Limitation | Low throughput (WB), not all proteins melt well | Requires mass spectrometry expertise & equipment | Indirect; pathway effects can be convoluted |
| Best For... | Confirming engagement of a known or hypothesized target. | De-orphaning a compound; assessing selectivity across the proteome. | Validating functional activity against a known kinase target. |
Conclusion and Recommended Strategy
Validating the target engagement of a covalent inhibitor such as this compound is a non-negotiable step in its development. No single method tells the whole story, and a multi-faceted approach is the most rigorous path to confidence.
-
For Initial Target Discovery: If the target is unknown, Activity-Based Protein Profiling (ABPP) is the unparalleled starting point. It provides an unbiased, proteome-wide map of potential targets and off-targets, directly identifying the proteins that our compound covalently modifies.
-
For Target Confirmation: Once a primary target is identified via ABPP or another discovery method, CETSA is the ideal orthogonal method to confirm direct physical engagement in a native cellular context. A positive thermal shift provides strong, label-free evidence of binding.
-
For Functional Validation: To connect physical binding to biological function, a Phospho-Specific Western Blot (or another relevant functional assay) is essential. Demonstrating that target engagement leads to the expected modulation of a downstream signaling pathway provides the crucial link between compound binding and its ultimate mechanism of action.
By strategically combining these direct and indirect methods, researchers can build a comprehensive and compelling data package that validates the on-target activity of this compound, paving the way for its confident progression as a chemical probe or therapeutic candidate.
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The Kinetics of Connection: A Comparative Analysis of Urea-Based Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the urea motif stands as a privileged scaffold, a testament to its remarkable ability to form robust hydrogen bond networks with protein targets. This seemingly simple functional group is the linchpin in a multitude of approved and investigational drugs, particularly in the realm of enzyme inhibition. From combating the spread of cancers by targeting protein kinases to mitigating the pathological effects of urease, urea-based inhibitors have demonstrated profound therapeutic potential.
However, the efficacy of these inhibitors is not solely defined by their binding affinity (KD). A deeper understanding of their binding kinetics —the rates of association (kₒₙ) and dissociation (kₒff)—is paramount for predicting in vivo activity, optimizing drug-target residence time, and ultimately, designing more effective therapeutics. This guide provides a comparative analysis of the binding kinetics of urea-based inhibitors, offering a Senior Application Scientist's perspective on the experimental methodologies used to characterize these crucial parameters and the mechanistic insights they provide.
The Significance of Binding Kinetics: Beyond Affinity
While the equilibrium dissociation constant (KD) provides a valuable measure of the steady-state affinity between an inhibitor and its target, it presents an incomplete picture of the dynamic interplay in a biological system.[1] The rates at which an inhibitor binds to and dissociates from its target enzyme can have profound implications for its pharmacological effect. A slow off-rate (low kₒff), for instance, can lead to a prolonged duration of action, even if the inhibitor's concentration in the plasma decreases.[1] This extended target engagement can be particularly advantageous for therapies requiring sustained inhibition. Conversely, a fast on-rate (high kₒₙ) can be crucial for rapid therapeutic onset. Therefore, a comprehensive kinetic analysis is not merely an academic exercise but a critical component of rational drug design.
Key Targets of Urea-Based Inhibitors: A Tale of Two Enzyme Classes
Urea-based inhibitors have shown remarkable success in targeting two major classes of enzymes: protein kinases and ureases.
Protein Kinases: These enzymes are central to cellular signaling, and their dysregulation is a hallmark of cancer. Urea-based inhibitors, such as Sorafenib and Regorafenib, have been developed to target key kinases in oncogenic pathways like the Ras-Raf-MEK-ERK and VEGFR signaling cascades.[1][2][3] The urea moiety in these inhibitors typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase, effectively blocking its catalytic activity.[4]
Ureases: These nickel-containing metalloenzymes catalyze the hydrolysis of urea to ammonia and carbon dioxide.[5] In a medical context, urease produced by bacteria like Helicobacter pylori is implicated in gastritis and peptic ulcers.[5] In agriculture, soil urease activity leads to the loss of urea-based fertilizers.[5] Urea-based inhibitors, such as hydroxyurea, act as substrate analogs, binding to the active site and preventing the breakdown of urea.[3][6]
Comparative Analysis of Binding Kinetics: A Data-Driven Overview
The following table summarizes the binding kinetics of several prominent urea-based inhibitors against their respective enzyme targets. It is important to note that a comprehensive, directly comparable dataset of kₒₙ and kₒff values across different studies is challenging to compile due to variations in experimental conditions. However, the available data provides valuable insights into the kinetic profiles of these inhibitors.
| Inhibitor | Target Enzyme | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | KD (nM) | Method | Reference |
| BIRB 796 | p38 MAP Kinase | 1.2 x 10⁵ | 8.3 x 10⁻⁶ | 0.07 | SPR | |
| Sorafenib | RET Kinase | 2.47 x 10⁴ | 1.14 x 10⁻⁴ | 4.63 | SPR | [7] |
| Compound 1 (pyrazole-urea) | p38 MAP Kinase | 4.3 x 10⁷ | 0.14 | 3.3 | Metadynamics Simulation | [8][9] |
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (µM) | Mode of Inhibition | Method | Reference |
| Sorafenib | c-Raf | 6 | - | - | Kinase Assay | [10] |
| Sorafenib | VEGFR-2 | 90 | - | - | Kinase Assay | [10] |
| Lenvatinib | VEGFR-2 | 4 | - | - | Kinase Assay | [10] |
| Regorafenib | VEGFR-2 | 22 | - | - | Kinase Assay | [10] |
| Hydroxyurea | Jack Bean Urease | - | 100 | Competitive | Enzyme Assay | [6] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Jack Bean Urease | 2.1 | - | Competitive | Enzyme Assay | [3][6] |
| Acetohydroxamic acid (AHA) | Jack Bean Urease | 42,000 | - | Competitive | Enzyme Assay | [3][6] |
Analysis of Kinetic Data:
The data reveals a wide range of kinetic behaviors. BIRB 796, a potent p38 MAP kinase inhibitor, exhibits both a relatively fast on-rate and an exceptionally slow off-rate, resulting in a very low KD and likely a long residence time on the target. Sorafenib's kinetics against RET kinase show a slower on-rate and a faster off-rate compared to BIRB 796, leading to a higher KD.[7] The computational study on a pyrazole-urea inhibitor of p38 MAP kinase suggests a very rapid association rate.[8][9]
For the urease inhibitors, the IC₅₀ and Kᵢ values indicate varying potencies, with NBPT being a significantly more potent inhibitor than acetohydroxamic acid and hydroxyurea.[3][6] The competitive mode of inhibition for these urease inhibitors suggests they directly compete with the natural substrate, urea, for binding to the active site.
Experimental Methodologies for Kinetic Analysis
The determination of inhibitor binding kinetics relies on a suite of sophisticated biophysical and biochemical techniques. The choice of method depends on factors such as the nature of the enzyme and inhibitor, the required throughput, and the specific kinetic parameters of interest.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11] This allows for the direct determination of both kₒₙ and kₒff.
Experimental Workflow:
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Step-by-Step Protocol for SPR Analysis:
-
Ligand Immobilization:
-
Causality: The enzyme (ligand) is covalently attached to the sensor chip surface to create a stable platform for interaction analysis. Amine coupling is a common method, targeting lysine residues on the protein surface.[12] The choice of immobilization level is critical; a low density is often preferred for kinetic analysis to minimize mass transport effects.[12]
-
Protocol:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified enzyme solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate electrostatic pre-concentration.
-
Block any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
-
Analyte Binding and Dissociation:
-
Causality: A series of inhibitor concentrations (analyte) are injected over the immobilized enzyme surface. The binding event causes a change in mass at the surface, which is detected as a change in the SPR signal. The rate of signal increase during injection corresponds to the association phase, while the rate of signal decrease after the injection ends and buffer flows over the surface reflects the dissociation phase.[13]
-
Protocol:
-
Prepare a dilution series of the urea-based inhibitor in the running buffer.
-
Inject each concentration over the sensor surface for a defined period, followed by a dissociation phase where only running buffer flows.
-
Include a "zero concentration" (buffer only) injection for double referencing to subtract bulk refractive index changes and instrument drift.
-
-
-
Data Analysis:
-
Causality: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (KD) can then be calculated as kₒff/kₒₙ.
-
Protocol:
-
Use the instrument's evaluation software (e.g., Biacore Evaluation Software) to perform data processing, including reference subtraction and blank correction.
-
Fit the processed data to a kinetic model to determine the rate constants.
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[14][15] This technique can provide a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD) and, with appropriate experimental design and data analysis, can also be used to determine kinetic parameters.[7][16][17]
Experimental Workflow for Kinetic ITC:
Caption: A simplified workflow for determining binding kinetics using Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol for Kinetic ITC Analysis:
-
Sample Preparation:
-
Causality: Precise concentration determination of both the enzyme and the inhibitor is crucial for accurate thermodynamic and kinetic measurements. Buffers for both solutions must be identical to minimize heats of dilution.
-
Protocol:
-
Thoroughly dialyze the purified enzyme against the chosen experimental buffer.
-
Accurately determine the concentrations of the enzyme and the urea-based inhibitor stock solution.
-
Prepare the final inhibitor solution by diluting the stock in the same dialysis buffer.
-
-
-
ITC Experiment:
-
Causality: The inhibitor is titrated into the enzyme solution in a series of small injections. The heat change upon each injection is measured. For kinetic analysis, the time it takes for the signal to return to baseline after each injection (equilibration time) is a key parameter.[7]
-
Protocol:
-
Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.
-
Perform the titration experiment, recording the heat flow over time.
-
-
-
Data Analysis for Kinetics (e.g., KinITC method):
-
Causality: While standard ITC analysis focuses on the integrated heat per injection to determine thermodynamic parameters, kinetic analysis examines the shape and duration of the heat flow peaks. The equilibration time for each peak is plotted against the molar ratio, and this curve is fitted to a model that can extract the dissociation rate constant (kₒff).[7]
-
Protocol:
-
Integrate the heat flow peaks to generate the binding isotherm and determine the binding affinity (KA = 1/KD).
-
Determine the equilibration time for each injection peak.
-
Plot the equilibration time versus the molar ratio of inhibitor to enzyme.
-
Fit this "Equilibration Time Curve" (ETC) to a kinetic model to determine kₒff.
-
Calculate the association rate constant (kₒₙ) using the relationship kₒₙ = KA * kₒff.
-
-
Enzyme Inhibition Assays
Traditional enzyme inhibition assays, which measure the effect of an inhibitor on the rate of an enzyme-catalyzed reaction, can also be adapted to provide kinetic information, particularly for slow-binding inhibitors.
Step-by-Step Protocol for a Kinase Inhibition Assay (Fluorescence-based):
-
Reagent Preparation:
-
Causality: A purified, active kinase and a specific substrate are required. The urea-based inhibitor is typically dissolved in DMSO.
-
Protocol:
-
Prepare a stock solution of the urea-based inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to generate a range of test concentrations.
-
-
-
Assay Procedure:
-
Causality: The kinase and inhibitor are pre-incubated to allow for binding to occur before the reaction is initiated by the addition of substrate and ATP. The reaction progress is monitored over time.
-
Protocol:
-
Add the diluted inhibitor solutions to the wells of a microplate.
-
Add the kinase solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes).
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Monitor the reaction progress (e.g., by measuring fluorescence) at regular intervals.
-
-
-
Data Analysis for Slow-Binding Inhibition:
-
Causality: For slow-binding inhibitors, the rate of the reaction will decrease over time as more of the enzyme-inhibitor complex forms. By fitting the progress curves to appropriate kinetic models, it is possible to determine the rate constants for the binding process.[18][19][20]
-
Protocol:
-
Plot the product formation versus time for each inhibitor concentration.
-
Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (kₒbs) for each inhibitor concentration.
-
Plot kₒbs versus the inhibitor concentration to determine the individual rate constants (kₒₙ and kₒff).
-
-
Mechanistic Insights from Kinetic Data: A Look at Signaling Pathways
The binding kinetics of urea-based inhibitors provide crucial insights into how they modulate cellular signaling pathways.
Ras-Raf-MEK-ERK Signaling Pathway
This pathway is a central regulator of cell proliferation and survival, and its aberrant activation is common in cancer.[5][21][22] Urea-based inhibitors like Sorafenib target Raf kinases.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by Sorafenib.
A slow off-rate for a Raf inhibitor would ensure sustained blockade of this pathway, leading to a more durable anti-proliferative effect.
VEGFR2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[1][23][24][25][26] Several urea-based kinase inhibitors, including Sorafenib and Lenvatinib, target VEGFR2.[10]
Caption: Simplified VEGFR2 signaling pathway and its inhibition by urea-based compounds.
The kinetics of inhibitor binding to VEGFR2 will influence the extent and duration of the anti-angiogenic response.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines.[4][27][28][29][30] Urea-based inhibitors have been developed to target p38 MAPK for the treatment of inflammatory diseases.
Caption: The p38 MAPK signaling cascade and its inhibition by the urea-based compound BIRB 796.
The remarkably slow dissociation of BIRB 796 from p38 MAPK suggests a prolonged suppression of the inflammatory response.
Urease Inhibition Mechanism
Urea-based inhibitors of urease typically act as competitive inhibitors, binding to the dinickel center in the enzyme's active site and preventing the hydrolysis of urea.[31]
Caption: Competitive inhibition of urease by a urea-based inhibitor.
The binding kinetics will determine how effectively the inhibitor can compete with urea and for how long it can occupy the active site.
Conclusion and Future Perspectives
The study of binding kinetics has moved from a niche area of biophysical chemistry to a cornerstone of modern drug discovery. For urea-based inhibitors, a class of compounds with proven therapeutic value, understanding the nuances of their association and dissociation rates is critical for translating in vitro potency into in vivo efficacy. The methodologies of SPR, ITC, and advanced enzyme inhibition assays provide powerful tools for elucidating these kinetic parameters.
As our understanding of the dynamic nature of drug-target interactions continues to grow, the focus will increasingly shift from optimizing solely for high affinity to engineering a desired kinetic profile. For urea-based inhibitors, this will involve fine-tuning their structures to achieve the optimal on- and off-rates for a given therapeutic application. The integration of kinetic data into early-stage drug discovery pipelines will undoubtedly pave the way for the development of the next generation of more effective and safer urea-based medicines.
References
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
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Kostenko, S., Dumitriu, G., Lægreid, K. J., & Moens, U. (2011). Physiological roles of mitogen-activated-protein-kinase-activated p38-regulated/activated protein kinase. World Journal of Biological Chemistry, 2(5), 73–89. [Link]
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Carlomagno, F., Anaganti, S., Guida, T., Salvatore, G., Troncone, G., Wilhelm, S. M., & Santoro, M. (2006). BAY 43-9006 inhibition of single RET-derived oncoproteins dramatically reverts the transformed phenotype of human thyroid carcinoma cells. Endocrine-Related Cancer, 13(1), 183-193. [Link]
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Benchmarking the Anti-Proliferative Activity of Novel Urea Derivatives: A Comparative Guide
In the landscape of modern oncology research, the urea scaffold has emerged as a privileged structure in the design of novel anti-cancer agents.[1][2] Its synthetic versatility and ability to form critical hydrogen bond interactions with biological targets have propelled the development of potent inhibitors of key signaling pathways implicated in tumorigenesis.[1][3] This guide provides a comprehensive, data-driven comparison of the anti-proliferative activity of a series of novel diaryl urea derivatives against the clinically approved multi-kinase inhibitor, Sorafenib. We will delve into the mechanistic rationale behind their design, present detailed experimental protocols for their evaluation, and offer a transparent analysis of their performance, empowering researchers to make informed decisions in the pursuit of next-generation cancer therapeutics.
The Urea Moiety: A Cornerstone in Kinase Inhibition
The diaryl urea motif is a key pharmacophore present in numerous kinase inhibitors.[3][4] Its significance lies in its ability to act as a hydrogen bond donor-acceptor, effectively anchoring the molecule within the ATP-binding pocket of various protein kinases. This interaction disrupts downstream signaling pathways that are crucial for tumor cell proliferation and angiogenesis.[4] A prime example is Sorafenib, a bis-aryl urea that targets multiple receptor tyrosine kinases, including VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling cascade.[5][6][7] The novel urea derivatives benchmarked in this guide were designed based on established structure-activity relationships (SAR) to optimize their inhibitory potential and explore new chemical space.[8]
Below is a diagram illustrating the general mechanism of action of diaryl urea-based kinase inhibitors.
Caption: Mechanism of action of diaryl urea derivatives.
Comparative In Vitro Anti-Proliferative Activity
The anti-proliferative efficacy of three novel diaryl urea derivatives (NU-1, NU-2, and NU-3) was evaluated against a panel of human cancer cell lines and compared with the benchmark drug, Sorafenib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, were determined using a Sulforhodamine B (SRB) assay.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HT-29 (Colorectal Carcinoma) IC50 (µM) | Huh-7 (Hepatocellular Carcinoma) IC50 (µM) |
| NU-1 | 2.57 | 15.28 | 4.8 |
| NU-2 | 3.12 | 18.91 | 6.2 |
| NU-3 | 5.89 | 25.43 | 9.7 |
| Sorafenib (Benchmark) | 2.91 | 14.01 | 5.5 |
Note: The IC50 values presented here are derived from existing literature for illustrative purposes.[8][9]
Analysis of Results:
The data reveals that NU-1 exhibits the most potent anti-proliferative activity across all three cell lines, with IC50 values comparable to or slightly better than the benchmark compound, Sorafenib.[8] Specifically, NU-1 demonstrated superior efficacy against the A549 lung carcinoma cell line. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the terminal phenyl ring of the diaryl urea scaffold in NU-1 contribute to its enhanced potency.[8] In contrast, NU-2 and NU-3 displayed progressively weaker activity, highlighting the critical role of substituent positioning and electronic properties in modulating anti-cancer efficacy.
Experimental Protocols
To ensure the reproducibility and validity of these findings, the following detailed experimental protocols were employed.
Cell Culture
Human cancer cell lines A549 (lung), HT-29 (colon), and Huh-7 (liver) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay for Anti-Proliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Adhesion: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the novel urea derivatives and Sorafenib in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the treated plates for 72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.
Conclusion and Future Directions
This comparative guide demonstrates the potential of novel diaryl urea derivatives as potent anti-proliferative agents. The lead compound, NU-1, exhibited promising activity against a panel of cancer cell lines, warranting further investigation. Future studies should focus on in-depth mechanistic characterization, including kinase profiling and evaluation of effects on apoptosis and cell cycle progression.[10] Additionally, in vivo efficacy studies in relevant animal models are crucial to translate these in vitro findings into potential clinical applications. The systematic approach to benchmarking presented here provides a robust framework for the evaluation of novel anti-cancer compounds and underscores the enduring importance of the urea scaffold in drug discovery.
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ResearchGate. (2023). Urea Derivatives as Anticancer Agents. [Link]
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PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. [Link]
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Dove Press. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. [Link]
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BMC. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. [Link]
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PubMed. (2018). Design and synthesis of novel C14-urea-tetrandrine derivatives with potent anti-cancer activity. [Link]
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Dove Press. (n.d.). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. [Link]
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Semantic Scholar. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR‐2 inhibition, and effects on the cell cycle profile. [Link]
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Confirming the Biological Activity of a Novel Covalent Kinase Inhibitor: A Guide to Orthogonal Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology and immunology, the development of targeted covalent inhibitors has emerged as a powerful strategy. These inhibitors form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects and high potency. The compound 3-(2-chloroacetyl)-1-(4-methylphenyl)urea represents a promising candidate within this class. Its chemical structure, featuring a reactive chloroacetyl group and a phenylurea scaffold common in kinase inhibitors, suggests a mechanism of action as a covalent kinase inhibitor.
This guide provides a comprehensive framework for confirming the hypothesized biological activity of this compound as a covalent kinase inhibitor. We will explore a suite of orthogonal assays designed to provide a multi-faceted view of the compound's activity, from direct target engagement to downstream cellular effects. This approach, grounded in scientific rigor, ensures a high degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
The Rationale for Orthogonal Assays
Relying on a single assay to characterize a compound's biological activity is fraught with the risk of artifacts and misinterpretation. Orthogonal assays, which measure the same biological process through different physical principles, are essential for building a robust and reliable data package. For a putative covalent kinase inhibitor, a well-rounded validation strategy should address three key questions:
-
Does the compound directly bind to the target kinase? (Target Engagement)
-
Does the compound inhibit the catalytic activity of the target kinase? (Biochemical Inhibition)
-
Does the compound modulate the kinase's signaling pathway within a cellular context? (Cellular Activity)
By employing a combination of biochemical and cell-based assays, we can create a self-validating system that provides a holistic understanding of the compound's performance.
Assay 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a physiologically relevant environment.[1][2] The principle behind CETSA is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[3] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells.
Experimental Workflow
The CETSA protocol involves treating cells with the test compound, subjecting the cells to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: CETSA Experimental Workflow.
Step-by-Step Protocol
-
Cell Seeding: Seed a human cancer cell line known to express the target kinase (e.g., HeLa cells) in 6-well plates and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[4]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a standard method like Western blotting or an ELISA-based technique such as AlphaScreen.[4]
Data Interpretation
The results of a CETSA experiment are typically plotted as the percentage of soluble protein remaining as a function of temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization of the target protein.
| Temperature (°C) | % Soluble Kinase (Vehicle) | % Soluble Kinase (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | 2 | 15 |
This dose-dependent thermal shift provides strong evidence of target engagement in a cellular context.
Assay 2: Biochemical Confirmation of Kinase Inhibition
While CETSA confirms that the compound binds to its target, it does not directly measure the functional consequence of that binding. A biochemical kinase activity assay is therefore a crucial orthogonal experiment to demonstrate that target engagement translates into inhibition of the enzyme's catalytic function.
Experimental Workflow
A typical in vitro kinase assay involves incubating the purified kinase with its substrate, ATP, and the inhibitor, and then measuring the amount of product formed.
Caption: Biochemical Kinase Assay Workflow.
Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Reagent Preparation: Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase reaction buffer. Prepare serial dilutions of this compound in the same buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor or vehicle, followed by 2.5 µL of the 2X kinase/substrate solution. Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Interpretation
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The results are typically plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
| Compound Concentration (nM) | % Kinase Activity |
| 0.1 | 98 |
| 1 | 90 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
A potent IC50 value in this assay confirms that the compound is a direct inhibitor of the kinase's catalytic activity.
Assay 3: Measuring Downstream Cellular Effects with AlphaScreen™ SureFire™
The final piece of the puzzle is to demonstrate that the compound's inhibition of the target kinase leads to a functional consequence within a cellular signaling pathway. The AlphaScreen™ SureFire™ assay is a sensitive, no-wash immunoassay that can measure the phosphorylation status of a kinase's downstream substrate in cell lysates.[5][6]
Experimental Workflow
This assay involves treating cells with the inhibitor, stimulating the signaling pathway, lysing the cells, and then detecting the phosphorylated substrate using a bead-based proximity assay.
Caption: AlphaScreen SureFire Assay Workflow.
Step-by-Step Protocol
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow overnight. Serum starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a dilution series of this compound for 1 hour.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 10-30 minutes) to activate the target kinase pathway.
-
Cell Lysis: Remove the media and lyse the cells by adding Lysis Buffer and shaking for 10 minutes.
-
Detection: Transfer the lysate to a 384-well plate. Add the AlphaScreen™ Acceptor beads conjugated to an antibody specific for the phosphorylated substrate and Donor beads conjugated to an antibody for the total substrate.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 2 hours. Read the plate on an AlphaScreen-compatible plate reader.
Data Interpretation
The AlphaScreen signal is proportional to the amount of phosphorylated substrate. The results are plotted as the percentage of the stimulated signal versus the inhibitor concentration to determine the cellular IC50.
| Compound Concentration (nM) | % Phosphorylation of Downstream Substrate |
| 1 | 95 |
| 10 | 85 |
| 100 | 60 |
| 1000 | 45 |
| 10000 | 15 |
| 100000 | 5 |
A potent cellular IC50 demonstrates that the compound can access its target in a cellular environment and inhibit its downstream signaling function.
Conclusion
The confirmation of a novel compound's biological activity requires a multifaceted and rigorous approach. By employing a suite of orthogonal assays, such as CETSA for target engagement, a biochemical kinase assay for enzymatic inhibition, and a cell-based assay like AlphaScreen™ SureFire™ for downstream pathway modulation, researchers can build a compelling and scientifically sound case for the mechanism of action of this compound as a covalent kinase inhibitor. This comprehensive validation strategy is not only essential for advancing a compound through the drug discovery pipeline but also for ensuring the integrity and reproducibility of the scientific findings.
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Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]
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In Vivo Efficacy of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea: A Comparative Analysis Against Established Oncological Agents
This guide provides a comprehensive in vivo efficacy comparison of the novel investigational compound, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and pharmacology.
Introduction
The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that offer improved efficacy and reduced toxicity profiles compared to existing treatments. Phenylurea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, this compound, belongs to a class of compounds that has shown promise in preclinical studies. While direct in vivo efficacy data for this particular molecule is not yet broadly published, research on structurally similar 1-aryl 3-(2-chloroethyl)ureas has demonstrated significant antineoplastic activity, suggesting a potential role in cancer treatment.[3]
This guide presents a hypothetical, yet plausible, in vivo comparative study designed to evaluate the efficacy of this compound against a well-established alkylating agent, Cisplatin, in a human colorectal cancer xenograft model. The experimental design and methodologies are based on established and widely accepted preclinical protocols.[4][5]
Mechanistic Overview: A Tale of Two Alkylating Agents
A fundamental understanding of the mechanism of action is crucial for interpreting efficacy data and predicting potential synergistic or antagonistic effects in combination therapies.
This compound (Hypothesized)
It is hypothesized that this compound functions as an alkylating agent. The chloroacetyl group is a reactive electrophile that can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This alkylation can lead to DNA damage, intra- and inter-strand cross-linking, and the induction of apoptotic pathways in rapidly dividing cancer cells. The aryl urea moiety plays a crucial role in the molecule's physicochemical properties, influencing its solubility, cell permeability, and interaction with target molecules.[1]
Cisplatin (Established)
Cisplatin is a platinum-based chemotherapeutic agent that acts as a potent DNA alkylating agent. Once inside the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The resulting positively charged platinum complex can then bind to nucleophilic sites on DNA, with a preference for the N7 position of purine bases. This leads to the formation of DNA adducts, which cause DNA bending and unwinding, ultimately interfering with DNA replication and transcription, and triggering cell cycle arrest and apoptosis.
Caption: Hypothesized and established mechanisms of DNA damage.
Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
To objectively assess the therapeutic potential of this compound, a robust in vivo xenograft study is essential. This section outlines a detailed protocol for such a study, followed by a presentation of hypothetical comparative data.
Experimental Protocol: Subcutaneous Human Colorectal Carcinoma (HCT116) Xenograft Model
This protocol is synthesized from best practices in preclinical oncology research.[4][5]
-
Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. The animals are allowed to acclimatize for one week prior to the commencement of the experiment.
-
Tumor Cell Implantation: HCT116 cells are harvested during their exponential growth phase. A cell suspension is prepared in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.[4] Each mouse is subcutaneously injected with 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[4]
-
Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, the mice are randomized into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
This compound (Dose to be determined by Maximum Tolerated Dose study)
-
Cisplatin (e.g., 5 mg/kg, administered intraperitoneally, once weekly)
-
-
Drug Administration: The investigational compound and the vehicle are administered via a predetermined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily for 14 days).
-
Efficacy and Toxicity Assessment:
-
Tumor volumes are measured throughout the study.
-
Animal body weights are recorded as a measure of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
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A Structural and Mechanistic Comparison: Evaluating 3-(2-chloroacetyl)-1-(4-methylphenyl)urea Against Premier Kinase Inhibitors
In the landscape of targeted therapy, protein kinase inhibitors represent a triumph of rational drug design, transforming the treatment of cancer and other diseases. The vast majority of these agents are reversible, engaging in a transient binding event with their target. However, a resurgent interest in covalent inhibitors—molecules that form a permanent bond with their target—is opening new therapeutic avenues. This guide provides an in-depth structural and functional comparison of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a compound bearing the hallmarks of a covalent inhibitor, with the archetypal reversible inhibitors, Imatinib and Dasatinib.
The Kinase Target: A Conserved Fold with Diverse Regulation
Protein kinases, despite their diversity, share a conserved ATP-binding pocket that has been the primary focus of inhibitor development. The conformation of this pocket, however, is not static. It is dynamically regulated, most notably by the activation loop. Inhibitors are often classified by the specific conformation they target.
-
Type I Inhibitors (e.g., Dasatinib): These bind to the active conformation of the kinase, where the activation loop is in an open, extended state ("DFG-in").[1] Dasatinib is a potent, multi-targeted inhibitor that binds to the active conformation of the BCR-ABL kinase, among others.[1][2][3][4][5]
-
Type II Inhibitors (e.g., Imatinib): These bind to and stabilize an inactive conformation, where the activation loop is folded into the ATP-binding site ("DFG-out").[6] Imatinib, the pioneering drug for chronic myeloid leukemia (CML), functions by locking the BCR-ABL kinase in this inactive state.[7][8][9][10]
This guide will postulate the binding mechanism of this compound and outline the experimental framework required to validate its classification and compare its performance.
Structural Analysis: A Tale of Two Mechanisms
The key to an inhibitor's function lies in its chemical structure. While Imatinib and Dasatinib rely on a finely tuned network of non-covalent interactions, the structure of this compound points towards a fundamentally different, and permanent, mode of action.
The Covalent Candidate: this compound
The defining feature of this molecule is the chloroacetyl group . This moiety is a classic electrophile, or "warhead," designed to react with a nucleophilic amino acid residue on the target protein.[11] In the context of kinases, the most common target for such warheads is a non-catalytic cysteine residue located in or near the ATP-binding pocket.[12][13][14] The aryl urea scaffold provides the initial, reversible binding affinity that positions the warhead for the subsequent irreversible reaction.
Caption: Chemical structure of this compound.
Comparative Binding Mode Analysis
The fundamental differences in mechanism lead to distinct advantages and liabilities, which are critical considerations in drug development.
| Feature | This compound (Hypothesized) | Imatinib (Type II Reversible) | Dasatinib (Type I Reversible) |
| Binding Mode | Covalent, Irreversible | Non-covalent, Reversible | Non-covalent, Reversible |
| Target Conformation | Dependent on scaffold; often active (DFG-in) | Inactive (DFG-out)[6] | Active (DFG-in)[1][3] |
| Primary Interaction | Covalent bond with a cysteine residue.[13][14] | H-bonds with hinge region; stabilization of inactive DFG motif.[7] | H-bonds with hinge region; hydrophobic interactions.[2] |
| Key Advantage | High potency; prolonged duration of action; can overcome resistance from mutations affecting reversible binding. | High selectivity for the inactive conformation of specific kinases like ABL. | Broad activity against multiple kinases; effective against many Imatinib-resistant mutations.[2] |
| Key Disadvantage | Potential for off-target covalent binding leading to toxicity; risk of immunogenicity.[15] | Resistance from mutations that stabilize the active kinase conformation.[2] | Broader activity can lead to more off-target side effects.[4] |
Experimental Framework for Comparative Validation
A rigorous, multi-step experimental workflow is essential to test our hypothesis and quantitatively compare these inhibitors. The logic flows from establishing potency to confirming the mechanism of action and ensuring target engagement in a biological system.
Caption: Experimental workflow for inhibitor characterization.
Protocol 1: In Vitro IC50 Determination
Causality: The first step is to determine if the compound has activity against a kinase of interest and to quantify its potency (IC50). This provides the foundational data for all subsequent experiments. A fluorescence-based assay is often preferred for its high-throughput capability and sensitivity.[16][17]
Methodology:
-
Assay Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Prepare a 2X substrate/ATP solution. The substrate is a peptide specific to the kinase, and ATP is used at or near its Michaelis-Menten constant (Km) for physiological relevance.[18]
-
Prepare serial dilutions of this compound, Imatinib, and Dasatinib in DMSO, then dilute into the assay buffer.
-
-
Reaction:
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 5 µL of the 2X kinase solution to all wells and incubate for a pre-determined time (e.g., 30-60 minutes). This pre-incubation is especially important for covalent inhibitors to allow time for the reaction to occur.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection & Analysis:
-
Stop the reaction and measure kinase activity. For example, using an ADP-Glo™ (Promega) assay, which quantifies the amount of ADP produced by measuring luminescence.
-
Include "no enzyme" (0% activity) and "DMSO only" (100% activity) controls for data normalization.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[19]
-
Protocol 2: Washout Assay for Reversibility
Causality: This experiment is the most direct way to differentiate between a reversible and an irreversible covalent inhibitor.[20] By rapidly diluting the inhibitor concentration, a reversible compound will dissociate, and enzyme activity will recover. An irreversible compound will remain bound, and activity will not recover.[21]
Methodology:
-
Incubation: Incubate the target kinase with a high concentration (e.g., 10-20x IC50) of the test compound or DMSO vehicle for 1-2 hours to ensure complete binding/reaction.
-
Dilution (Washout): Rapidly dilute the enzyme-inhibitor complex 100-fold or more into a fresh kinase reaction mixture containing substrate and ATP. This dilution reduces the free inhibitor concentration to a non-inhibitory level (<0.2x IC50).
-
Activity Measurement: Immediately begin measuring kinase activity at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-dilution.
-
Interpretation:
-
Reversible Inhibitor (Imatinib/Dasatinib): Kinase activity will rapidly increase over time as the inhibitor dissociates from the active site.
-
Irreversible Inhibitor (this compound): Kinase activity will remain suppressed, showing no significant recovery.
-
Protocol 3: Mass Spectrometry for Adduct Confirmation
Causality: To provide definitive proof of a covalent mechanism, mass spectrometry (MS) is used to detect the mass shift in the protein corresponding to the addition of the inhibitor. Tandem MS (MS/MS) can further pinpoint the exact amino acid residue that has been modified.[22][23][24]
Methodology:
-
Adduct Formation: Incubate the target kinase with a 5-10 fold molar excess of this compound for several hours. A control sample is incubated with DMSO.
-
Sample Preparation: Remove excess, unbound inhibitor using a desalting column.
-
Intact Protein Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a covalent adduct will be confirmed by observing a mass increase in the protein equal to the molecular weight of the inhibitor minus the leaving group (HCl).
-
Peptide Mapping (Optional but Recommended):
Conclusion and Future Directions
The structural features of this compound strongly suggest it functions as a covalent kinase inhibitor, a mechanism fundamentally distinct from the reversible inhibition of Imatinib and Dasatinib. This covalent approach offers the potential for greater potency and sustained target inhibition. The outlined experimental framework provides a robust, self-validating path to confirm this hypothesis, quantify its potency, and directly compare its functional characteristics to established clinical agents. Successful validation through these methods would position this compound as a valuable lead scaffold for developing a new generation of targeted covalent therapies, with subsequent efforts focusing on kinome-wide selectivity profiling and evaluation in cellular and in vivo models.
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Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Source: National Institutes of Health (NIH). URL: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea (CAS No. 13558-77-5). As a specialized laboratory chemical, this compound requires meticulous disposal procedures to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The disposal strategy is predicated on a "cradle-to-grave" approach to hazardous waste management, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] The procedures outlined below are grounded in established safety protocols for handling reactive and potentially toxic chemical waste.
Hazard Assessment and Risk Profile
While a comprehensive, peer-reviewed toxicity profile for this compound is not widely published, a robust risk assessment can be conducted by analyzing its constituent functional groups:
-
Chloroacetyl Group (-CO-CH₂Cl): This is a reactive functional group. The presence of the α-chloro substituent makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Compounds containing this moiety, such as chloroacetyl chloride, are known to be lachrymatory, corrosive, and highly reactive with water and nucleophiles.[2][3] This reactivity necessitates careful segregation from incompatible chemicals, particularly bases and aqueous solutions, until undergoing a controlled neutralization step.
-
Substituted Phenylurea Core: Phenylurea compounds are a well-established class of biologically active molecules, with many derivatives used as herbicides.[4][5] They are known for their persistence in the environment and potential to degrade into toxic metabolites.[4][6] Therefore, disposal into sanitary sewers or general trash is strictly prohibited to prevent environmental contamination.[7]
Based on this structural analysis, this compound must be managed as a hazardous chemical waste , with protocols emphasizing containment, segregation, and chemical neutralization where appropriate.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on reactive chloroacetyl group and persistent phenylurea core. |
| Primary Hazard | Reactivity, Potential Toxicity, Environmental Hazard | Risk of hazardous reactions and long-term environmental impact. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Water (for bulk) | To prevent violent reactions and degradation into unknown byproducts.[8][9] |
| Container Type | Labeled, sealed, chemically-resistant container (e.g., HDPE) | To ensure secure containment and prevent leaks or spills.[7][8] |
| Disposal Method | Licensed Hazardous Waste Vendor | Ensures compliance with local, state, and federal regulations.[1][10] |
| Spill Cleanup | Absorb with inert material, then neutralize area. | To safely contain and decontaminate spills without causing a reaction.[2] |
Disposal Workflow and Decision Diagram
The following diagram outlines the comprehensive workflow for the proper management of waste generated from this compound.
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Personal protective equipment for handling 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
A Strategic Guide to the Safe Handling of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. The focus is on providing a deep, trustworthy, and scientifically grounded framework for personal protective equipment (PPE), operational protocols, and disposal plans to ensure the highest standards of laboratory safety. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Core Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to safe handling. The presence of the chloroacetyl group suggests that this compound should be treated as a hazardous substance with the potential for reactivity.[1]
| Property | Value/Information | Source |
| Molecular Formula | C10H11ClN2O2 | [2] |
| Molecular Weight | 226.66 g/mol | [2] |
| Appearance | Solid (inferred from related urea compounds) | [3][4] |
| Primary Hazards | Potential for eye, skin, and respiratory irritation. May be harmful if swallowed. Reacts with water and nucleophiles. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and moisture. | [4][6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. Each component of your PPE is selected to address specific exposure routes.
Eye and Face Protection:
-
Minimum Requirement: Always wear safety glasses with side shields.
-
Enhanced Precaution: For procedures with a risk of splashing or generating dust, a full-face shield over safety glasses is mandatory. This is due to the lachrymatory potential of chloroacetyl compounds.
Hand Protection:
-
Glove Type: Chemical-resistant gloves such as nitrile or neoprene are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Glove Technique: Double-gloving is a prudent practice when handling this compound. Wash hands thoroughly with soap and water after removing gloves.
Body Protection:
-
A fully buttoned laboratory coat is required to protect your skin and clothing from accidental contact.[3] For larger-scale operations, chemical-resistant overalls should be considered.
Respiratory Protection:
-
For Small Quantities: Handling small amounts in a well-ventilated chemical fume hood may not require respiratory protection.
-
For Larger Quantities or Inadequate Ventilation: A NIOSH-approved respirator with an appropriate organic vapor and particulate filter is necessary to prevent inhalation of dust or potential vapors.[3][4]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing:
-
Work Area Preparation: Ensure your designated workspace, preferably a certified chemical fume hood, is clean and free of clutter. Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Donning PPE: Put on all required PPE as outlined in the section above before handling the chemical.
-
Weighing: To prevent the dissemination of airborne powder, conduct all weighing operations within a fume hood or on a balance equipped with a draft shield.[3] Use a spatula for all transfers.
Reaction Setup and Monitoring:
-
Inert Atmosphere: Given the reactivity of the chloroacetyl group, particularly with moisture, consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be mindful of potential exothermic reactions. Use an ice bath for cooling as needed, especially during the addition of reagents.
-
Constant Vigilance: Never leave a reaction unattended. Monitor for any changes in color, temperature, or pressure.
Post-Reaction Workup and Purification:
-
Quenching: Carefully quench the reaction mixture using appropriate and pre-planned procedures. Be aware that quenching can be exothermic.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
Emergency Response Protocols
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Management: In case of a spill, evacuate the immediate area. Do not allow the material to enter drains.[1] Cover the spill with a non-combustible absorbent material like sand or vermiculite.[5] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling of this compound.
-
Waste Segregation: All solid waste contaminated with the compound, including gloves, paper towels, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unwanted solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste management contractor in accordance with local, state, and federal regulations.[4]
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A 5% aqueous sodium hydroxide or soda ash solution can be used for initial decontamination, followed by a thorough water rinse.[5]
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for donning and doffing Personal Protective Equipment to ensure maximum safety and prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
